2-Isopropoxy-5-methylaniline
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXMIJEKMOSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282325 | |
| Record name | 5-Methyl-2-(1-methylethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69676-24-0 | |
| Record name | 5-Methyl-2-(1-methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69676-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(1-methylethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Isopropoxy-5-methylaniline. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values derived from computational models and data from structurally related compounds to offer a thorough profile.
Core Physical and Chemical Properties
This compound, with the CAS number 69676-24-0, is an aromatic amine with potential applications in chemical synthesis and pharmaceutical development. Its molecular structure consists of a benzene (B151609) ring substituted with an isopropoxy group, a methyl group, and an amino group.
Quantitative Data Summary
The physical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note that a significant portion of the data for the free base are predicted values from computational models.
| Property | This compound | This compound HCl | Data Type |
| Molecular Formula | C₁₀H₁₅NO[1][2] | C₁₀H₁₆ClNO[3][4] | - |
| Molecular Weight | 165.23 g/mol [1] | 201.69 g/mol [3][4] | - |
| Melting Point | Not available | Not available | - |
| Boiling Point | 262.7 ± 20.0 °C[1] | Not available | Predicted |
| Density | 0.999 ± 0.06 g/cm³[1] | Not available | Predicted |
| Water Solubility | Not available | Not available | - |
| logP (Octanol-Water Partition Coefficient) | 2.5[2] | 2.78622[4] | Predicted |
| Topological Polar Surface Area (TPSA) | - | 35.25 Ų[4] | Computed |
| Hydrogen Bond Donor Count | - | 1[4] | Computed |
| Hydrogen Bond Acceptor Count | - | 2[4] | Computed |
| Rotatable Bond Count | - | 2[4] | Computed |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is scarce, the following are generalized protocols for determining the key physical properties of aromatic amines.
Melting Point Determination
The melting point of a solid aromatic amine can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Boiling Point Determination
For a liquid aromatic amine, the boiling point can be determined using the distillation method or a micro-boiling point method.
-
Apparatus Setup: For distillation, the liquid is placed in a distillation flask with a few boiling chips. A condenser and a thermometer are attached.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not at 760 mmHg, a pressure correction is applied to determine the normal boiling point.
Density Determination
The density of a liquid aromatic amine can be determined using a pycnometer or a digital density meter.
-
Pycnometer Calibration: The weight of the clean, dry pycnometer is recorded. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded again.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample aromatic amine at the same temperature. The weight is recorded.
-
Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.
Solubility Determination
The solubility of an aromatic amine in a specific solvent (e.g., water) can be determined by the shake-flask method.
-
Sample Preparation: An excess amount of the aromatic amine is added to a known volume of the solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The mixture is allowed to stand, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid or liquid.
-
Quantification: The concentration of the dissolved aromatic amine in the solvent is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or GC. The solubility is then expressed in units such as g/L or mol/L.
Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of an aromatic amine.
References
An In-depth Technical Guide to 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxy-5-methylaniline is an aromatic organic compound featuring an aniline (B41778) ring substituted with an isopropoxy group at the second position and a methyl group at the fifth position. As a substituted aniline, it holds potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. Its structural motifs are found in various biologically active compounds, suggesting its utility as a scaffold for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene (B151609) ring functionalized with an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a methyl group (-CH3). The spatial arrangement of these functional groups dictates the molecule's reactivity and its interactions with biological targets.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 69676-24-0 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | This compound |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 262.7 ± 20.0 °C at 760 mmHg[1] |
| Density | 0.999 ± 0.06 g/cm³[1] |
| LogP | 2.78622 |
Note: Experimental data for the physical properties of this compound is limited. The values presented are predicted and should be used as an estimation.
Synthesis
A general synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted anilines. A plausible approach involves the etherification of a substituted phenol (B47542) followed by the reduction of a nitro group to an amine.
Conceptual Synthetic Workflow
Caption: Conceptual synthesis of this compound.
Experimental Protocol: General Procedure for Williamson Ether Synthesis and Nitro Reduction
Materials:
-
2-Nitro-4-methylphenol
-
2-Bromopropane (or Isopropyl bromide)
-
Potassium Carbonate (K2CO3) or other suitable base
-
Acetone or other suitable solvent
-
Tin(II) chloride (SnCl2) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl2)
-
Hydrogen gas (H2) (if using Pd/C)
-
Ethanol or other suitable solvent for reduction
-
Sodium bicarbonate (NaHCO3) or other base for neutralization
-
Ethyl acetate (B1210297) or other organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
Step 1: Synthesis of 2-Isopropoxy-5-methyl-1-nitrobenzene (Etherification)
-
To a solution of 2-nitro-4-methylphenol in acetone, add a molar excess of potassium carbonate.
-
Add a molar excess of 2-bromopropane to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-isopropoxy-5-methyl-1-nitrobenzene.
Step 2: Synthesis of this compound (Nitro Reduction)
-
Method A: Using Tin(II) Chloride
-
Dissolve the 2-isopropoxy-5-methyl-1-nitrobenzene from Step 1 in ethanol.
-
Add a molar excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
-
Method B: Using Catalytic Hydrogenation
-
Dissolve the 2-isopropoxy-5-methyl-1-nitrobenzene from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain this compound. Further purification can be performed if necessary.
-
Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following are predicted key spectroscopic features based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (3H, complex multiplet).- Isopropoxy methine proton (1H, septet).- Amino protons (2H, broad singlet).- Methyl protons (3H, singlet).- Isopropoxy methyl protons (6H, doublet). |
| ¹³C NMR | - Aromatic carbons (6 signals).- Isopropoxy methine carbon.- Methyl carbon.- Isopropoxy methyl carbons. |
| IR (Infrared) | - N-H stretching (amine) ~3300-3500 cm⁻¹.- C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹.- C=C stretching (aromatic) ~1450-1600 cm⁻¹.- C-O stretching (ether) ~1200-1250 cm⁻¹.- C-N stretching (amine) ~1250-1350 cm⁻¹. |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 165. |
Applications in Drug Development
While direct biological activity data for this compound is not widely reported, its structural components are present in various pharmaceutically active molecules. Substituted anilines are key intermediates in the synthesis of a wide range of drugs. The isopropoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate. The methyl group can provide a point for metabolic transformation or influence binding to a biological target.
Potential Roles in Medicinal Chemistry:
Caption: Potential roles in medicinal chemistry.
Researchers can utilize this compound as a starting material for the synthesis of compound libraries to screen for various biological activities. Its functional groups allow for a variety of chemical transformations, including N-acylation, N-alkylation, diazotization followed by substitution, and further modification of the aromatic ring. These reactions enable the generation of diverse molecular architectures for hit identification and lead optimization in drug discovery programs.
Safety and Handling
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive experimental data on its physical and biological properties are currently lacking, its chemical structure suggests it is a valuable building block for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its properties and synthesis, serving as a resource for researchers looking to explore the utility of this compound in their scientific endeavors. Further experimental characterization is warranted to fully elucidate its potential.
References
Technical Guide: 2-Isopropoxy-5-methylaniline
CAS Number: 69676-24-0
Abstract
This technical guide provides a comprehensive overview of 2-Isopropoxy-5-methylaniline, a key intermediate in the synthesis of targeted anti-cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties, synthesis, safety and handling, and the significant role of this compound as a building block in the development of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (B560025). This guide also includes a detailed experimental protocol for a representative synthesis and a visualization of the ALK signaling pathway targeted by Ceritinib.
Introduction
This compound is an aromatic amine that has gained significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a crucial component in the synthesis of complex molecules with therapeutic value. Most notably, it serves as a key precursor to the potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The EML4-ALK fusion oncogene is a driver in a subset of non-small cell lung cancers (NSCLC), and inhibitors like Ceritinib have become a cornerstone of personalized medicine for these patients.[1][2] This guide provides an in-depth look at the core technical aspects of this compound, from its fundamental properties to its application in the synthesis of this life-saving drug.
Physicochemical Properties
This compound is available as a free base and as a hydrochloride salt. The properties of both forms are summarized below for easy reference.
Table 1: Physicochemical Data for this compound
| Property | Value | CAS Number |
| Molecular Formula | C₁₀H₁₅NO | 69676-24-0 |
| Molecular Weight | 165.23 g/mol | 69676-24-0 |
| Appearance | Light brown liquid | 69676-24-0 |
| Boiling Point | 262.7 ± 20.0 °C (Predicted) | 69676-24-0 |
| Density | 0.999 ± 0.06 g/cm³ (Predicted) | 69676-24-0 |
Table 2: Physicochemical Data for this compound Hydrochloride
| Property | Value | CAS Number |
| Molecular Formula | C₁₀H₁₆ClNO | 1190021-87-4 |
| Molecular Weight | 201.69 g/mol | 1190021-87-4 |
| Purity | ≥98% | 1190021-87-4 |
| Topological Polar Surface Area | 35.25 Ų | 1190021-87-4 |
| Hydrogen Bond Donor Count | 1 | 1190021-87-4 |
| Hydrogen Bond Acceptor Count | 2 | 1190021-87-4 |
| Rotatable Bond Count | 2 | 1190021-87-4 |
Synthesis of this compound
General Synthetic Pathway
The synthesis of this compound can be conceptualized in the following logical steps:
Conceptual synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Key Precursor (Adapted from Patent Literature)
The following is an adapted, representative protocol for the synthesis of a key precursor, 1-isopropoxy-4-methyl-2-nitrobenzene, which upon reduction yields the target compound. This protocol is based on the general principles of Williamson ether synthesis.
Materials:
-
4-Methyl-2-nitrophenol
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-methyl-2-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-isopropoxy-4-methyl-2-nitrobenzene.
-
Purify the crude product by column chromatography.
The subsequent reduction of the nitro group to an amine can be achieved through various standard methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., iron in acetic acid).
Application in Drug Development: Synthesis of Ceritinib
This compound is a critical building block in the multi-step synthesis of Ceritinib (LDK378). Ceritinib is a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[3] The aniline (B41778) moiety of this compound serves as a key attachment point for the pyrimidine (B1678525) core of the final drug molecule.
Role in the Ceritinib Synthetic Pathway
The synthesis of Ceritinib involves the coupling of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) (a derivative of the title compound) with a substituted pyrimidine. The overall workflow highlights the importance of this compound in constructing the final, pharmacologically active compound.
Role of this compound in Ceritinib synthesis.
Biological Context: The ALK Signaling Pathway and Ceritinib's Mechanism of Action
In certain non-small cell lung cancers, a chromosomal rearrangement leads to the formation of the EML4-ALK fusion protein.[2] This fusion protein has a constitutively active kinase domain, which leads to the activation of downstream signaling pathways, promoting cell proliferation and survival.[1][2]
Ceritinib functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][3][4][5] This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.[1]
ALK signaling pathway and the inhibitory action of Ceritinib.
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a laboratory setting. It is important to consult the full Safety Data Sheet (SDS) before use.
General Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a vital chemical intermediate with a significant and well-defined role in the synthesis of the targeted anti-cancer drug, Ceritinib. Understanding its properties, synthesis, and the biological context of its application is crucial for researchers and scientists working in the field of oncology and drug development. This guide provides a foundational understanding of this important molecule and its contribution to advancing precision medicine.
References
- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Isopropoxy-5-methylaniline, along with a generalized experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Core Compound Properties
This compound is a chemical intermediate that holds potential for applications in the pharmaceutical and agrochemical industries[1]. Its structural characteristics, including the presence of an aniline (B41778) moiety, an isopropoxy group, and a methyl group on the benzene (B151609) ring, make it a versatile building block for the synthesis of more complex molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its hydrochloride salt.
| Identifier | Value | Source |
| IUPAC Name | 5-Methyl-2-(propan-2-yloxy)aniline | |
| CAS Number | 69676-24-0 | |
| Molecular Formula | C10H15NO | |
| Molecular Weight | 165.23 g/mol |
| Physicochemical Property | Value | Source |
| Boiling Point (Predicted) | 262.7 ± 20.0 °C | |
| Density (Predicted) | 0.999 ± 0.06 g/cm³ |
| Hydrochloride Salt Properties | Value | Source |
| CAS Number | 1190021-87-4 | [2] |
| Molecular Formula | C10H16ClNO | [2] |
| Molecular Weight | 201.69 g/mol | [2] |
Experimental Protocols: A Generalized Synthesis Approach
Step 1: Nitration of a Substituted Toluene (B28343)
The synthesis can commence with a substituted toluene, such as 2-chloro-4-fluorotoluene, which undergoes nitration to introduce a nitro group onto the aromatic ring.
-
Reactants: 2-chloro-4-fluorotoluene, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure: The toluene derivative is slowly added to the nitrating mixture under controlled temperature conditions. The reaction is monitored until completion.
-
Work-up: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Step 2: Nucleophilic Substitution to Introduce the Isopropoxy Group
The resulting nitro compound is then subjected to a nucleophilic substitution reaction to replace a leaving group (e.g., a halogen) with the isopropoxy group.
-
Reactants: The nitrated intermediate, Isopropanol, a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Procedure: The reactants are heated in a suitable solvent. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amine, yielding the target this compound. A common method for this transformation is catalytic hydrogenation.
-
Reactants: The isopropoxy-substituted nitro compound, a reducing agent (e.g., hydrogen gas), a catalyst (e.g., palladium on carbon or platinum dioxide)[1].
-
Solvent: A suitable solvent such as methanol, ethanol, or ethyl acetate (B1210297) is used[1].
-
Procedure: The nitro compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogenation under a specific pressure of hydrogen gas until the uptake of hydrogen ceases[1].
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, which may be further purified by distillation or chromatography.
Logical Workflow for Generalized Synthesis
The following diagram illustrates the logical progression of the generalized synthetic pathway described above.
Caption: Generalized Synthesis Workflow.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature regarding the direct biological activities and associated signaling pathways of this compound. However, the broader class of anilide derivatives has been investigated for various biological effects. For instance, certain salicylanilide-based peptidomimetics have demonstrated antibacterial and anticancer properties[4]. The biological profile of this compound remains an area for future research and exploration.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.
Caption: Biological Activity Screening Workflow.
References
- 1. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. CN106674084A - Preparation method of 2-isopropoxy-5-methyl-4-(piperidine-4-yl) aniline dihydrochloride - Google Patents [patents.google.com]
- 4. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
2-Isopropoxy-5-methylaniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-5-methylaniline
This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a key intermediate in various chemical and pharmaceutical applications. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. This guide details the reaction sequence, provides experimental protocols, and summarizes quantitative data for each principal step.
Overview of the Synthesis Pathway
The most common and chemically sound pathway for the synthesis of this compound involves a three-step process commencing from the readily available starting material, p-cresol (B1678582) (4-methylphenol). The sequence is as follows:
-
Nitration: Electrophilic aromatic substitution on p-cresol to introduce a nitro group, yielding 4-methyl-2-nitrophenol (B89549).
-
Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group of 4-methyl-2-nitrophenol with an isopropyl source to form 2-isopropoxy-5-methylnitrobenzene.
-
Reduction: Reduction of the nitro group to a primary amine, yielding the final product, this compound.
This pathway is efficient and utilizes standard organic chemistry transformations, making it suitable for laboratory and potential scale-up production.
Detailed Synthesis Steps
Step 1: Nitration of p-Cresol
The initial step involves the nitration of p-cresol. The hydroxyl group is a strong activating group, directing the electrophilic substitution primarily to the ortho position due to steric hindrance from the methyl group and electronic effects.
Reaction: p-Cresol → 4-Methyl-2-nitrophenol
Experimental Protocol: The synthesis of 4-methyl-2-nitrophenol can be achieved by the nitration of p-cresol using dilute nitric acid.[1]
-
Materials: p-Cresol, Nitric Acid (dilute), Benzene (B151609) (or another suitable solvent).
-
Procedure: A solution of p-cresol in a solvent such as benzene is prepared. Dilute nitric acid is then added dropwise to the solution while maintaining a controlled temperature, typically with cooling. The reaction mixture is stirred until the reaction is complete. Following the reaction, the organic layer is separated, washed to remove residual acid, and the solvent is evaporated to yield the crude product. Purification can be achieved through recrystallization or column chromatography.
Step 2: Isopropylation of 4-Methyl-2-nitrophenol (Williamson Ether Synthesis)
This step involves the formation of an ether linkage by reacting the phenoxide ion of 4-methyl-2-nitrophenol with an isopropyl halide or another suitable isopropoxy source. A strong base is required to deprotonate the phenol.
Reaction: 4-Methyl-2-nitrophenol → 2-Isopropoxy-5-methylnitrobenzene
Experimental Protocol: This protocol is adapted from a similar isopropylation reaction on a nitrophenol derivative.[2]
-
Materials: 4-Methyl-2-nitrophenol, Isopropanol (B130326) (Virahol), Cesium Carbonate (or another suitable base like potassium carbonate), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-methyl-2-nitrophenol (1 mole equivalent) in DMF in a reaction vessel.
-
Add cesium carbonate (1 mole equivalent) to the solution.
-
Add isopropanol (1.5 mole equivalents) to the mixture.
-
Heat the reaction mixture to approximately 50°C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction for completion using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the solid product.
-
Filter the precipitate, wash it thoroughly with water, and dry it in an oven to obtain the crude 2-isopropoxy-5-methylnitrobenzene.
-
Step 3: Reduction of 2-Isopropoxy-5-methylnitrobenzene
The final step is the reduction of the nitroaromatic intermediate to the corresponding aniline (B41778). Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
Reaction: 2-Isopropoxy-5-methylnitrobenzene → this compound
Experimental Protocol: This procedure is based on general methods for the reduction of nitroarenes using catalytic hydrogenation.[2][4]
-
Materials: 2-Isopropoxy-5-methylnitrobenzene, Platinum Dioxide (PtO₂) or Palladium on Carbon (Pd/C), Acetic Acid or Methanol (B129727) (solvent), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the 2-isopropoxy-5-methylnitrobenzene intermediate in a suitable solvent like acetic acid or methanol in a high-pressure autoclave.[2]
-
Add a catalytic amount of platinum dioxide or palladium on charcoal.[2][4]
-
Seal the autoclave, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., up to 100 atmospheres).
-
Heat the mixture (e.g., to 60°C) and stir vigorously for several hours (e.g., 24 hours) until hydrogen uptake ceases.[2]
-
After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The residue is then worked up, typically by dissolving it in water and basifying with a solution like 2N sodium hydroxide (B78521) to a pH of 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product, this compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions analogous to the steps described in this synthesis pathway. Yields can vary based on specific conditions and scale.
| Step | Reactant | Product | Reagents | Solvent | Yield | Reference |
| 1. Nitration | 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluoro-1-methyl-5-nitrobenzene | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 86% | [2] |
| 2. Isopropylation | Nitrophenol Derivative | Isopropoxy Nitroaromatic | Isopropanol, Cesium Carbonate | DMF | 78% | [2] |
| 3. Reduction | Nitroaromatic Derivative | Aniline Derivative | Platinum Dioxide, H₂ | Acetic Acid | 83% | [2] |
Synthesis Pathway Diagram
The logical flow of the synthesis pathway is illustrated below.
Caption: Three-step synthesis of this compound from p-cresol.
References
- 1. 4-Methyl-2-nitrophenol – Wikipedia [de.wikipedia.org]
- 2. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 3. 4-Isopropoxy-1-methyl-2-nitrobenzene | 918445-09-7 | Benchchem [benchchem.com]
- 4. 2-isopropyl-5-methyl-aniline synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 2-Isopropoxy-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Isopropoxy-5-methylaniline. Due to the limited availability of experimental spectroscopic data in public domains, this document focuses on predicted spectroscopic values for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines detailed, generalized experimental protocols for the spectroscopic analysis of aniline (B41778) derivatives, offering a practical framework for researchers. This guide is intended to serve as a valuable resource for the characterization of this compound and related compounds in research and development settings.
Introduction
This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide addresses the current gap in publicly available experimental spectroscopic data by presenting high-quality predicted data and standardized analytical protocols.
Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1 and Table 2, respectively. These predictions were generated using online NMR prediction tools.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | Multiplet | 3H | Aromatic protons |
| ~4.5 | Septet | 1H | -OCH(CH₃)₂ |
| ~3.5 | Broad Singlet | 2H | -NH₂ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
| ~1.3 | Doublet | 6H | -OCH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | C-O |
| ~135 | C-N |
| ~130 | Aromatic C-CH₃ |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~70 | -OCH(CH₃)₂ |
| ~22 | -OCH(CH₃)₂ |
| ~20 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450-3300 | Medium | N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2980-2850 | Strong | C-H stretch (Aliphatic) |
| 1620-1580 | Strong | C=C stretch (Aromatic) |
| 1520-1480 | Strong | N-H bend (Amine) |
| 1250-1200 | Strong | C-O stretch (Aryl ether) |
| 1100-1000 | Strong | C-O stretch (Isopropyl ether) |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization (EI) are presented in Table 4.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion |
| 165 | [M]⁺ (Molecular Ion) |
| 150 | [M - CH₃]⁺ |
| 122 | [M - C₃H₇]⁺ |
| 107 | [M - C₃H₇O]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aniline derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For liquids : Place a drop of the neat liquid between two salt plates (e.g., KBr, NaCl) to form a thin film.
-
For solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/mulling agent to subtract from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is common.
-
Data Acquisition :
-
If using GC-MS, inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a compound like this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides essential predicted spectroscopic data and standardized experimental protocols for the analysis of this compound. While experimental data remains to be publicly documented, the information presented herein offers a robust starting point for researchers and professionals in the fields of chemistry and drug development. The provided workflows and data tables are designed to facilitate the unambiguous characterization of this and structurally related molecules.
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Isopropoxy-5-methylaniline. Due to the limited availability of direct experimental spectra in the public domain, this document presents a predicted spectrum based on the analysis of structurally analogous compounds. This approach allows for a robust interpretation of the expected spectral features, providing valuable insights for researchers working with this molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from established principles of NMR spectroscopy and comparative analysis of similar molecules, such as 2-methoxy-5-methylaniline (B41322) and 2-isopropylaniline. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~ 6.7 | d | 1H | J ≈ 8.0 |
| H-4 | ~ 6.6 | dd | 1H | J ≈ 8.0, 2.0 |
| H-3 | ~ 6.5 | d | 1H | J ≈ 2.0 |
| -NH₂ | ~ 3.6 | br s | 2H | - |
| -CH(CH₃)₂ | ~ 4.4 | sept | 1H | J ≈ 6.0 |
| -CH(CH ₃)₂ | ~ 1.3 | d | 6H | J ≈ 6.0 |
| Ar-CH ₃ | ~ 2.2 | s | 3H | - |
Structural and Spectral Correlations
The following diagram illustrates the molecular structure of this compound and the logical relationships between the different proton environments, which give rise to the predicted ¹H NMR signals.
Caption: Molecular structure of this compound with correlations to its predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic amine like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, the sample can be gently sonicated for a few minutes.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a proton operating frequency of at least 300 MHz, although higher fields (e.g., 400 or 500 MHz) are recommended for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
-
Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate for most organic molecules.[1]
-
Temperature: The experiment is typically performed at room temperature (approximately 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
Interpretation of the Spectrum
The predicted ¹H NMR spectrum of this compound can be interpreted as follows:
-
Aromatic Region (δ 6.5-6.7 ppm): The three protons on the aromatic ring appear in this region. The proton at the 3-position is expected to be a doublet due to coupling with the proton at the 4-position. The proton at the 4-position will likely appear as a doublet of doublets due to coupling with the protons at the 3- and 6-positions. The proton at the 6-position is expected to be a doublet from coupling to the 4-position proton.
-
Amine Protons (δ ~3.6 ppm): The two protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature.
-
Isopropoxy Group (δ ~4.4 and ~1.3 ppm): The methine proton (-CH) of the isopropoxy group is expected to be a septet due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.
-
Methyl Group (δ ~2.2 ppm): The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet as there are no adjacent protons to couple with.
This comprehensive guide provides a foundational understanding of the ¹H NMR spectrum of this compound, which is crucial for its identification, characterization, and use in various research and development applications.
References
Technical Guide: 13C NMR Spectroscopy of 2-Isopropoxy-5-methylaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a detailed technical overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-isopropoxy-5-methylaniline. Due to the absence of publicly available experimental spectra, this guide presents a predicted spectrum based on established chemical shift theory and data from analogous compounds. It includes a comprehensive experimental protocol for acquiring such data and visual aids to correlate the molecular structure with its spectral features.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the strongly electron-donating amino (-NH₂) group, the electron-donating isopropoxy (-OCH(CH₃)₂) group, and the weakly electron-donating methyl (-CH₃) group.
The resonance effect of the amino group and the isopropoxy group increases electron density at the ortho and para positions, causing a significant upfield shift (lower ppm values) for the corresponding carbon atoms.[1] The methyl group provides a smaller shielding effect. The chemical shifts for the aromatic carbons are predicted by considering the additive effects of these substituents on a benzene ring (base value: 128.5 ppm).
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 | C-NH₂ | 136.5 | Ipso-carbon attached to the amino group, shifted upfield by the adjacent oxygen but downfield relative to other ring carbons due to the direct nitrogen attachment. |
| C2 | C-O-iPr | 145.0 | Ipso-carbon attached to the electronegative oxygen of the isopropoxy group, resulting in a significant downfield shift. |
| C3 | Ar-CH | 115.8 | Aromatic CH ortho to the isopropoxy group and meta to the amino group, shielded by both. |
| C4 | Ar-CH | 114.2 | Aromatic CH para to the isopropoxy group and ortho to the amino group, experiencing strong shielding from both electron-donating groups. |
| C5 | C-CH₃ | 129.5 | Ipso-carbon attached to the methyl group. Its shift is influenced by the ortho isopropoxy and meta amino groups. |
| C6 | Ar-CH | 117.0 | Aromatic CH para to the amino group and meta to the isopropoxy group, strongly shielded. |
| C7 | -C H(CH₃)₂ | 71.5 | Methine carbon of the isopropoxy group, attached to oxygen. |
| C8 | -CH(C H₃)₂ | 22.0 | Methyl carbons of the isopropoxy group, appearing as a single signal due to free rotation. |
| C9 | Ar-C H₃ | 20.5 | Carbon of the aromatic methyl group. |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.
Standard Experimental Protocol for 13C NMR Acquisition
This section outlines a standard operating procedure for the acquisition of a proton-decoupled 13C NMR spectrum for a sample like this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.[2][3][4] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.[2]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure the solution is homogeneous.
2.2 NMR Spectrometer Setup and Calibration
-
Instrumentation: Utilize a modern NMR spectrometer, for example, a Bruker Avance operating at a 13C frequency of 101 MHz or 125 MHz.[3][4][5]
-
Insertion and Locking: Insert the sample into the magnet. Lock the field frequency to the deuterium (B1214612) signal of the solvent.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure maximum signal-to-noise.[6]
-
Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and achieve a narrow, symmetrical solvent peak.
2.3 Data Acquisition Parameters
-
Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., Bruker's 'zgpg30').
-
Spectral Width: Set a spectral width appropriate for carbon signals, typically 0 to 220 ppm.[7][8]
-
Pulse Angle: Use a 30° flip angle to allow for a shorter relaxation delay.[3]
-
Acquisition Time (d1): Set a relaxation delay of 1-2 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 15-25 mg sample, this may range from 1024 to 4096 scans.[6]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]
2.4 Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]
-
Peak Picking: Identify and label the peaks, recording their chemical shift values in ppm.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical connection between each carbon atom in the this compound molecule and its corresponding predicted peak in the 13C NMR spectrum.
Caption: Correlation map of molecular structure to predicted 13C NMR chemical shifts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scienceopen.com [scienceopen.com]
- 3. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the Infrared Spectrum of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Isopropoxy-5-methylaniline. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. The information herein is intended to support researchers in identifying and characterizing this molecule.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound is characterized by the vibrational modes of its primary amine, ether, and substituted aromatic functionalities. The predicted absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in Table 1.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | Primary Aromatic Amine | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | Primary Aromatic Amine | 3300 - 3400 | Medium |
| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C-H Aliphatic Stretch | Isopropoxy & Methyl | 2850 - 3000 | Medium to Strong |
| N-H Bending (Scissoring) | Primary Aromatic Amine | 1580 - 1650 | Medium to Strong |
| C=C Aromatic Ring Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |
| C-N Aromatic Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| C-O-C Asymmetric Stretch | Alkyl Aryl Ether | 1200 - 1275 | Strong |
| C-O-C Symmetric Stretch | Alkyl Aryl Ether | 1020 - 1075 | Medium |
| C-H Aromatic Out-of-Plane Bending | Substituted Benzene (B151609) | 800 - 900 | Strong |
| N-H Wagging | Primary Aromatic Amine | 650 - 900 | Broad, Medium |
Interpretation of Key Spectral Features
The IR spectrum of an aromatic amine like this compound will exhibit several characteristic peaks. Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹; these are the asymmetric and symmetric stretches.[1] The N-H bending vibration is expected to appear in the 1580-1650 cm⁻¹ range.[1]
The presence of the isopropoxy group will be indicated by strong C-O stretching bands. For an alkyl aryl ether, a strong asymmetric C-O-C stretch is expected between 1200 and 1275 cm⁻¹, while the symmetric stretch will appear in the 1020-1075 cm⁻¹ region. Aliphatic C-H stretching from the isopropoxy and methyl groups will be visible in the 2850-3000 cm⁻¹ range.
The aromatic nature of the molecule is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1500-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of strong out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹).
Experimental Protocol for Infrared Spectrum Acquisition
The following provides a detailed methodology for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., Attenuated Total Reflectance (ATR) accessory, salt plates (KBr or NaCl))
Sample Preparation (ATR Method):
Attenuated Total Reflectance (ATR) is a common and straightforward method for acquiring the IR spectrum of liquid or solid samples with minimal preparation.
-
Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowed to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Sample Preparation (KBr Pellet Method for Solids):
If the sample is a solid, the potassium bromide (KBr) pellet method can be used.
-
Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be taken.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound, connecting the observed spectral regions to the identification of its key functional groups.
Caption: IR spectrum interpretation workflow for this compound.
The following diagram illustrates the experimental workflow for acquiring the FTIR spectrum using the ATR method.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
References
Mass Spectrometry of 2-Isopropoxy-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Isopropoxy-5-methylaniline. While a publicly available mass spectrum for this specific compound is not readily found, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for aromatic amines and ethers. Furthermore, it details a robust experimental protocol for its analysis and presents key data and workflows in the requested formats.
Molecular Characteristics
This compound has the chemical formula C₁₀H₁₅NO. Its molecular weight is a fundamental piece of data in mass spectrometry.
-
Monoisotopic Mass: 165.1154 g/mol
-
Average Mass: 165.232 g/mol
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The following table summarizes the predicted major fragments for this compound under EI conditions. The molecular ion (M•+) is expected to be observed, and its odd nominal mass is consistent with the nitrogen rule for a compound with one nitrogen atom.
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Notes |
| 165 | [C₁₀H₁₅NO]•+ | - | Molecular Ion |
| 150 | [C₉H₁₂NO]+ | [CH₃]• | Loss of a methyl radical from the isopropyl group. |
| 122 | [C₇H₈NO]+ | [C₃H₇]• | Loss of the isopropyl radical via alpha-cleavage at the ether oxygen. This is a common fragmentation pathway for ethers. |
| 107 | [C₇H₉N]•+ | [C₃H₆O] | Loss of acetone (B3395972) via a rearrangement reaction. |
| 91 | [C₆H₅N]•+ | [C₄H₁₀O] | Loss of the isopropoxy group and a methyl group. |
Proposed Fragmentation Pathway
The fragmentation of this compound in an electron ionization mass spectrometer is predicted to proceed through several key pathways initiated by the removal of an electron to form the molecular ion. The primary cleavage events are expected to occur at the isopropoxy group, which is the most labile part of the molecule.
Experimental Protocol: GC-MS Analysis
A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile.
-
Working Solutions: Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Matrix Samples (e.g., in a drug formulation): Dissolve the formulation in a suitable solvent and dilute to fall within the calibration range. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering matrix components.
2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for higher sensitivity) or split, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Experimental Workflow
The overall process for analyzing this compound by GC-MS follows a structured workflow from sample receipt to final data analysis and reporting.
An In-depth Technical Guide on the Solubility of 2-Isopropoxy-5-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Isopropoxy-5-methylaniline, a key chemical intermediate. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on the physicochemical properties of the molecule and outlines a detailed experimental protocol for its precise determination.
Predicted Solubility Profile
Based on its molecular structure, this compound is an aromatic amine. The presence of the aniline (B41778) functional group, combined with the alkyl substituents (isopropoxy and methyl groups), influences its solubility in various organic solvents. Generally, amines are soluble in many organic solvents[1][2]. The aromatic nature of this compound suggests good solubility in aromatic and polar aprotic solvents, while the non-polar alkyl groups may contribute to solubility in less polar environments.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent type. This provides a qualitative guide for solvent selection in experimental settings such as synthesis, purification, and formulation.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aprotic Polar Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of solvating a wide range of organic compounds and are likely to be effective for this compound.[3] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Often used in extraction and purification processes for aromatic compounds, they are expected to be good solvents for this molecule.[3] |
| Protic Solvents | Ethanol, Methanol | Moderate to High | The amine group can engage in hydrogen bonding with protic solvents, suggesting good solubility, potentially enhanced by heating.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These are common solvents for organic synthesis and purification and are anticipated to have moderate solvating power for this compound.[3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic ring of this compound suggests favorable interactions with aromatic solvents.[3] |
| Non-polar Solvents | Hexane, Heptane | Low | Due to the polar amine group, low solubility is expected in non-polar aliphatic hydrocarbons. These may be useful as anti-solvents for crystallization.[3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid organic compound in various solvents at a specified temperature.
Objective: To quantitatively determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, DMSO, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Isopropoxy-5-methylaniline
Disclaimer: No publicly available, comprehensive Safety Data Sheet (SDS) was identified for 2-Isopropoxy-5-methylaniline (CAS No. 1190021-87-4). This guide has been meticulously compiled based on data from structurally analogous compounds, including 2-Isopropyl-5-methylaniline, 2-Methoxy-5-methylaniline, and other substituted anilines. The provided information should be regarded as a precautionary framework and is intended for researchers, scientists, and drug development professionals. It is imperative to conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The toxicological properties have not been fully investigated, but it is prudent to handle it as a substance with the potential for significant health effects.
Anticipated GHS Hazard Classification (Based on Analogs):
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Carcinogenicity | Potential Carcinogen (Category 1B) |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 |
Note: This classification is extrapolated and should be confirmed with empirical data.
Physical and Chemical Properties
Quantitative data for this compound is scarce. The table below presents available data for the target compound and its close structural analogs.
| Property | This compound hydrochloride | 2-Isopropyl-5-methylaniline | 2-Methoxy-5-methylaniline |
| CAS Number | 1190021-87-4[1] | 2437-39-0[2] | Not specified |
| Molecular Formula | C₁₀H₁₆ClNO[1] | C10H15N[2] | C8H11NO |
| Molecular Weight | 201.69 g/mol [1] | 149.24 g/mol [2] | Not specified |
| Appearance | Not specified | Liquid[2] | Black solid[3] |
| Boiling Point | Not specified | 241.1 ± 9.0 °C at 760 mmHg[2] | 235 °C / 455 °F @ 760 mmHg[3] |
| Melting Point | Not specified | Not specified | 49 - 55 °C / 120.2 - 131 °F[3] |
| Flash Point | Not specified | Not specified | 111 °C / 231.8 °F[3] |
| Storage Temperature | 2-8℃ (Sealed in dry)[4] | 4°C (Protect from light)[2] | Not specified |
Exposure Controls and Personal Protection
Given the anticipated hazards, stringent exposure controls and comprehensive personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A disposable, chemical-resistant lab coat or coveralls. | Glove material and thickness should be selected based on the specific breakthrough time for the substance or a similar class of compounds. |
| Respiratory | For handling powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. | A full-face respirator provides a higher level of protection. |
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Wear protective gloves, clothing, and eye/face protection.[5]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store locked up.[3]
-
Protect from direct sunlight.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[5]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (see Section 3).
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains, sewers, or waterways.
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.
-
For large spills, dike the area to contain the spill and collect the material for disposal.
-
Clean the contaminated area thoroughly with a suitable solvent and then with soap and water.
Toxicological Information
No specific toxicological data is available for this compound. The information below is based on analogous anilines. Anilines, as a class, are known to cause methemoglobinemia, which can lead to cyanosis. Some anilines are also classified as carcinogens.
| Toxicity Type | Data from Analogous Compounds |
| Acute Oral Toxicity | N-Methylaniline LD50 Oral (Rat): 360 mg/kg[5] |
| Carcinogenicity | 2,4,5-Trimethylaniline has been shown to induce liver carcinoma in rats and mice.[7] 2-Methoxy-5-methylaniline (Cresidine) is classified as a substance that may cause cancer.[3] |
| Germ Cell Mutagenicity | 2,4,5-Trimethylaniline is mutagenic in the Ames test and in vivo in Drosophila.[7] |
Experimental Protocols
Protocol: Preliminary In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of a novel compound like this compound using a cell-based assay.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 for hepatotoxicity) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound.
-
Include appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the percentage of viable cells.
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Logical flow for selecting appropriate PPE.
References
Navigating the Safety Profile of 2-Isopropoxy-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Isopropoxy-5-methylaniline (and its hydrochloride salt, CAS No. 1190021-87-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document leverages a read-across approach, incorporating data from structurally similar aniline (B41778) derivatives to provide a robust assessment of its potential hazards. This guide is intended to equip researchers and drug development professionals with the necessary information for safe handling, storage, and use.
Core Safety and Physical Properties
The following tables summarize the key physical, chemical, and toxicological properties of compounds structurally related to this compound. This data provides a foundational understanding of the expected characteristics of the target compound.
Table 1: Physical and Chemical Properties
| Property | Value | Comments |
| Molecular Formula | C₁₀H₁₆ClNO | For the hydrochloride salt.[1][2] |
| Molecular Weight | 201.69 g/mol | For the hydrochloride salt.[1][2] |
| Boiling Point | 241.1 ± 9.0 °C at 760 mmHg | Data for the analogous compound 2-Isopropyl-5-methylaniline.[3] |
| Physical Form | Liquid / Solid | The hydrochloride salt is likely a solid, while the free base may be a liquid, similar to related anilines. |
| Storage Temperature | 4°C, protect from light | General storage recommendation for similar aniline compounds.[3] |
Table 2: Toxicological Data (Based on Analogous Aniline Compounds)
| Test | Species | Route | Value | Reference Compound |
| LD50 | Rat | Oral | 360 mg/kg | N-Methylaniline[4] |
| Hazard Statements | - | - | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | 2-Isopropyl-5-methylaniline[3] |
| Signal Word | - | - | Warning | 2-Isopropyl-5-methylaniline[3] |
Experimental Protocols for Safety Assessment
The assessment of skin and eye irritation is critical for determining the handling requirements of a novel chemical. The following are standardized protocols from the Organisation for Economic Co-operation and Development (OECD) that are widely used in regulatory toxicology.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional model that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
A small amount of the test substance is applied topically to the surface of the skin tissue model.
-
The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed to remove the test substance.
-
The tissue is then incubated for a further 42 hours to allow for the development of cytotoxic effects.
-
-
Endpoint: Cell viability is measured using a colorimetric assay (MTT assay). The reduction in cell viability compared to a negative control is used to determine the irritation potential.
-
Classification: A reduction in tissue viability below 50% is indicative of an irritant.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.
-
Test System: Typically, the albino rabbit is used.
-
Procedure:
-
A single dose of the test substance is applied to one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
-
Endpoint: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva. The reversibility of the observed lesions is also assessed.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and persistence of the observed ocular lesions.
Safe Handling and Emergency Procedures
Given the potential hazards associated with aniline derivatives, a stringent safety protocol is mandatory when handling this compound.
Caption: A logical workflow for the safe handling and emergency response for this compound.
Signaling Pathways in Toxicity (Hypothesized)
While specific mechanistic studies on this compound are not available, the toxicity of many aniline derivatives involves metabolic activation and oxidative stress.
Caption: A potential signaling pathway illustrating the metabolic activation and subsequent cellular damage that may be induced by aniline compounds.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Isopropoxy-5-methylaniline. The document elucidates the electronic and steric influences of the isopropoxy and methyl substituents on the nucleophilicity and basicity of the amino group. Key reactions, including acylation, alkylation, diazotization, and modern coupling reactions, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed experimental protocols and a thorough examination of the molecule's chemical behavior.
Introduction
This compound is a substituted aniline (B41778) derivative of increasing interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of its amino group is central to its utility as a synthetic building block. This guide explores the nuanced reactivity of this primary aromatic amine, which is modulated by the electronic and steric effects of the ortho-isopropoxy and meta-methyl substituents.
Electronic and Steric Effects on the Amino Group
The reactivity of the amino group in this compound is a direct consequence of the interplay between the electron-donating effects of the substituents and steric hindrance.
-
Electronic Effects: Both the isopropoxy and methyl groups are electron-donating. The isopropoxy group, situated ortho to the amino group, exerts a strong positive mesomeric effect (+M) and a negative inductive effect (-I). The +M effect, where the oxygen lone pair delocalizes into the aromatic ring, significantly increases the electron density at the ortho and para positions, thereby enhancing the nucleophilicity of the amino group. The methyl group at the meta position provides a moderate positive inductive effect (+I), further increasing the electron density of the aromatic ring and, to a lesser extent, the basicity of the amino group.[1][2]
-
Steric Effects (Ortho Effect): The bulky isopropoxy group at the ortho position introduces significant steric hindrance around the amino group. This "ortho effect" can impede the approach of bulky electrophiles to the nitrogen atom and may also disrupt the planarity of the amino group with the benzene (B151609) ring, which can slightly decrease the delocalization of the nitrogen lone pair into the ring, thereby increasing its availability for protonation.[3][4]
These combined effects make the amino group of this compound a potent nucleophile, readily participating in a variety of chemical transformations.
Basicity and pKa
The basicity of an aniline is a measure of the availability of the nitrogen's lone pair to accept a proton. Due to the electron-donating nature of the isopropoxy and methyl groups, this compound is expected to be more basic than aniline (pKa of conjugate acid ≈ 4.6).
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| pKa (Conjugate Acid) | ~ 4.7 - 4.9 | Estimated based on electronic effects and comparison with similar anilines. |
| Basicity | More basic than aniline | Due to the +M effect of the isopropoxy group and the +I effect of the methyl group. |
Key Reactions of the Amino Group
The enhanced nucleophilicity of the amino group in this compound allows it to participate in a wide array of reactions.
N-Acylation
The reaction of this compound with acylating agents such as acyl chlorides or anhydrides proceeds readily to form the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to synthesize amide-containing target molecules.
Figure 1: N-Acylation of this compound.
N-Alkylation
Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, under controlled conditions or via reductive amination, mono-alkylation can be achieved. Modern catalytic methods, such as those employing transition metals, offer more selective routes to N-alkylated products.[7][8][9]
Diazotization and Azo Coupling
Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.[10][11][12]
These diazonium salts are highly electrophilic and can react with electron-rich aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form intensely colored azo dyes.[9][13][14]
Figure 2: Diazotization and Azo Coupling Workflow.
Modern Coupling Reactions
The amino group of this compound can participate in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates.[15][16] This reaction is a powerful tool for the synthesis of complex diarylamines. While the aniline itself can act as the nucleophile, it can also be synthesized via Buchwald-Hartwig amination from an appropriate aryl halide and an ammonia (B1221849) equivalent.
Table 2: Summary of Key Reactions and Typical Conditions
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| N-Acylation | Acetic anhydride (B1165640), base | Pyridine (B92270) or CH2Cl2 | Room Temperature | >90% |
| N-Alkylation | Alkyl halide, base | DMF, Acetonitrile | 25-80 °C | 40-70% (mono-alkylated) |
| Diazotization | NaNO2, HCl | Water, Acetic Acid | 0-5 °C | Used in situ |
| Azo Coupling | Diazonium salt, activated arene | Water, Ethanol | 0-10 °C | 70-95% |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | Toluene, Dioxane | 80-110 °C | 60-95% |
Experimental Protocols
Protocol for N-Acylation: Synthesis of N-(2-isopropoxy-5-methylphenyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(2-isopropoxy-5-methylphenyl)acetamide as a solid.
Protocol for Diazotization and Azo Coupling
Part A: Diazotization Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the next step.[10][14]
Part B: Azo Coupling with 2-Naphthol (B1666908) Materials:
-
Diazonium salt solution from Part A
-
2-Naphthol
-
Sodium hydroxide
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.[14]
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the solid azo dye by vacuum filtration, wash with cold water, and dry.
Figure 3: Experimental Workflow for Azo Dye Synthesis.
Conclusion
The amino group of this compound exhibits a heightened reactivity profile due to the synergistic electron-donating effects of the ortho-isopropoxy and meta-methyl substituents. This enhanced nucleophilicity makes it a valuable synthon for a variety of chemical transformations, including acylation, diazotization, and modern cross-coupling reactions. The steric bulk of the ortho-isopropoxy group can influence the regioselectivity and reaction rates, a factor that must be considered in synthetic design. The protocols and data presented in this guide provide a foundational understanding for the effective utilization of this compound in research and development.
References
- 1. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 2. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-isopropyl-5-methyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 14. Frontiers | Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks [frontiersin.org]
- 15. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Stereoelectronic Effects of Substituents in 2-Isopropoxy-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereoelectronic effects of the isopropoxy and methyl substituents in 2-isopropoxy-5-methylaniline. While direct experimental and computational data for this specific molecule are limited in publicly accessible literature, this paper extrapolates from foundational principles of physical organic chemistry and data from analogous substituted anilines to predict its conformational preferences, electronic properties, and reactivity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing a theoretical framework for understanding the influence of ortho-alkoxy and para-alkyl groups on the aniline (B41778) scaffold.
Introduction
Aniline and its derivatives are fundamental building blocks in a vast array of chemical compounds, ranging from pharmaceuticals and agrochemicals to dyes and polymers. The strategic placement of substituents on the aniline ring profoundly alters its electronic landscape, reactivity, and biological activity. Understanding the intricate interplay of stereoelectronic effects—comprising inductive, resonance, and steric interactions—is paramount for the rational design of molecules with desired properties.
This guide focuses on this compound, a molecule featuring an electron-donating, sterically demanding isopropoxy group ortho to the amino functionality, and an electron-donating methyl group in the para position. The interplay between these substituents is expected to significantly influence the molecule's conformation, the basicity of the amino group, and the regioselectivity of its reactions.
Predicted Stereoelectronic Effects in this compound
The electronic and steric properties of this compound are governed by the cumulative effects of the amino, isopropoxy, and methyl groups.
2.1. Inductive and Resonance Effects
-
Amino Group (-NH₂): The nitrogen atom is more electronegative than carbon, exerting a -I (electron-withdrawing inductive) effect. However, the lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring, resulting in a strong +R (electron-donating resonance) effect. This +R effect increases the electron density at the ortho and para positions.
-
Isopropoxy Group (-OCH(CH₃)₂): The oxygen atom is highly electronegative, leading to a -I effect. Similar to the amino group, the oxygen lone pairs can be delocalized into the aromatic ring, producing a +R effect. In ortho-alkoxy anilines, the +R effect of the alkoxy group can influence the orientation of the amino group and the overall electron distribution.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through a +I effect and hyperconjugation. Situated para to the amino group, it further increases the electron density of the aromatic ring.
The combination of these effects renders the aromatic ring of this compound electron-rich, making it susceptible to electrophilic aromatic substitution. The amino group is a powerful activating and ortho, para-directing group.[1]
2.2. Steric Effects and Conformational Analysis
The bulky isopropoxy group at the ortho position is expected to exert significant steric hindrance. This steric strain will likely influence the planarity of the amino group and the rotational barrier around the C-N and C-O bonds. In many ortho-substituted anilines, steric hindrance can cause the amino group to tilt out of the plane of the benzene (B151609) ring, which can, in turn, reduce the resonance interaction between the nitrogen lone pair and the aromatic system.[2] This steric inhibition of resonance can impact the basicity and reactivity of the aniline.
The preferred conformation of the isopropoxy group will also be influenced by steric interactions with the adjacent amino group. It is likely that the isopropyl group will orient itself to minimize these interactions.
Predicted Quantitative Data
Due to the absence of specific experimental data for this compound, the following tables present predicted values and data from analogous compounds to provide a comparative framework.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Methoxyaniline | 2-Methoxy-5-methylaniline |
| Molecular Formula | C₁₀H₁₅NO | C₇H₉NO | C₈H₁₁NO |
| Molecular Weight ( g/mol ) | 165.23 | 123.15 | 137.18 |
| Boiling Point (°C) | ~262.7 ± 20.0 | 225 | 235 |
| pKa (Predicted) | ~4.7 - 5.0 | 4.52 | ~4.66 |
Data for analogous compounds sourced from publicly available databases.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks/Signals | Rationale |
| ¹H NMR | Aromatic protons with distinct splitting patterns, signals for -NH₂, -OCH, and -CH₃ groups. | The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the substituents. The isopropoxy group will show a methine septet and a methyl doublet. |
| ¹³C NMR | Signals for aromatic carbons, with upfield shifts for carbons at ortho and para positions to the -NH₂ and -OCH(CH₃)₂ groups. | The electron-donating groups increase the electron density, shielding the aromatic carbons. |
| IR Spectroscopy (cm⁻¹) | N-H stretches (asymmetric and symmetric) around 3300-3500, C-N stretch around 1250-1340, C-O stretch around 1200-1260. | The positions of the N-H stretches are sensitive to the electronic environment and potential hydrogen bonding.[3] |
Postulated Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and characterization of this compound, based on methods described for similar compounds in the literature.
4.1. Synthesis of this compound
A plausible synthetic route, adapted from patent literature, involves the nucleophilic substitution of a suitable precursor followed by reduction.[4][5]
Reaction Scheme:
-
Nitration: 4-Methylphenol is nitrated to yield 2-nitro-4-methylphenol.
-
Williamson Ether Synthesis: The hydroxyl group of 2-nitro-4-methylphenol is alkylated with 2-bromopropane (B125204) in the presence of a base (e.g., K₂CO₃) to form 2-isopropoxy-5-methyl-nitrobenzene.
-
Reduction: The nitro group is reduced to an amino group using a reducing agent such as H₂ gas with a Pd/C catalyst or SnCl₂ in HCl to yield the final product, this compound.
Detailed Protocol for Reduction (Illustrative):
-
To a solution of 2-isopropoxy-5-methyl-nitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-4 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
4.2. Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to the stereoelectronic effects in this compound.
Figure 1: Molecular structure of this compound.
Figure 2: Synergistic electron-donating effects of substituents.
Figure 3: Postulated experimental workflow for synthesis and characterization.
Conclusion
The stereoelectronic profile of this compound is dominated by the strong electron-donating character of the amino, isopropoxy, and methyl groups, leading to a highly activated aromatic system. The steric bulk of the ortho-isopropoxy group is predicted to play a crucial role in defining the molecule's conformational preferences and may modulate the electronic communication between the amino group and the aromatic ring. While this guide provides a robust theoretical framework, experimental and computational studies are warranted to quantitatively elucidate the precise nature of these effects. Such investigations would be invaluable for the future application of this and similar substituted anilines in drug discovery and materials science.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 3. longchangextracts.com [longchangextracts.com]
- 4. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Isopropoxy-5-methylaniline from 2-chloro-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed multi-step protocol for the synthesis of 2-isopropoxy-5-methylaniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with 2-chloro-4-fluorotoluene (B151448) and proceeds through a four-step reaction sequence: 1) nucleophilic aromatic substitution to introduce the isopropoxy group, 2) nitration of the aromatic ring, 3) reduction of the nitro group to an aniline, and 4) hydrodefluorination to yield the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a key building block in the development of various organic molecules, including active pharmaceutical ingredients and functional materials. The synthesis of this compound from readily available starting materials is of significant interest. The following protocol outlines a plausible and chemically sound route starting from 2-chloro-4-fluorotoluene. The strategy relies on a sequence of well-established organic transformations, including nucleophilic aromatic substitution (SNA), electrophilic nitration, nitro group reduction, and hydrodefluorination.
Synthesis Pathway Overview
The synthesis of this compound from 2-chloro-4-fluorotoluene is proposed to proceed via the following four-step pathway:
-
Step 1: Synthesis of 4-fluoro-2-isopropoxytoluene. The first step involves the selective nucleophilic aromatic substitution of the chloride in 2-chloro-4-fluorotoluene with isopropoxide. Chloride is generally a better leaving group than fluoride (B91410) in such reactions, allowing for selective substitution.
-
Step 2: Synthesis of 4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene. The intermediate from the first step is then nitrated. The strong ortho-, para-directing effect of the isopropoxy group directs the nitro group to the C5 position.
-
Step 3: Synthesis of 5-fluoro-2-isopropoxy-4-methylaniline. The nitro group of the previously formed intermediate is then reduced to an amine using a standard reducing agent like iron in acidic medium.
-
Step 4: Synthesis of this compound. The final step involves the removal of the fluorine atom via catalytic hydrodefluorination to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-fluoro-2-isopropoxytoluene
Materials:
-
2-chloro-4-fluorotoluene
-
Sodium isopropoxide
-
Isopropyl alcohol (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of sodium isopropoxide (1.2 equivalents) in anhydrous isopropyl alcohol, add 2-chloro-4-fluorotoluene (1.0 equivalent).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-fluoro-2-isopropoxytoluene.
Step 2: Synthesis of 4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene
Materials:
-
4-fluoro-2-isopropoxytoluene
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice bath, slowly add fuming nitric acid (1.1 equivalents) to a solution of 4-fluoro-2-isopropoxytoluene (1.0 equivalent) in dichloromethane.
-
Add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 5-fluoro-2-isopropoxy-4-methylaniline
Materials:
-
4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Water
-
Celite
-
Ethyl acetate
Procedure:
-
To a suspension of 4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water, add iron powder (3.0 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude aniline.
-
Purify by column chromatography if necessary.
Step 4: Synthesis of this compound
Materials:
-
5-fluoro-2-isopropoxy-4-methylaniline
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 5-fluoro-2-isopropoxy-4-methylaniline (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Add sodium bicarbonate (1.5 equivalents).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature.
-
Monitor the reaction for the consumption of starting material.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography or distillation to yield pure this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 2-chloro-4-fluorotoluene | 4-fluoro-2-isopropoxytoluene | Sodium isopropoxide, Isopropyl alcohol | 75-85 | >95 (GC) |
| 2 | 4-fluoro-2-isopropoxytoluene | 4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene | HNO₃, H₂SO₄ | 80-90 | >97 (HPLC) |
| 3 | 4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene | 5-fluoro-2-isopropoxy-4-methylaniline | Fe, NH₄Cl | 85-95 | >98 (HPLC) |
| 4 | 5-fluoro-2-isopropoxy-4-methylaniline | This compound | H₂, Pd/C, NaHCO₃ | 70-80 | >99 (GC) |
Mandatory Visualization
Caption: Multi-step synthesis of this compound.
Application Notes and Protocols for the Synthesis of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Isopropoxy-5-methylaniline, a valuable intermediate in pharmaceutical and chemical research. The described three-step synthesis is a reliable method starting from the commercially available 2-Amino-4-methylphenol.
Overall Reaction Scheme:
The synthesis proceeds in three main steps:
-
N-Acetylation: Protection of the amino group of 2-Amino-4-methylphenol as an acetamide (B32628).
-
Williamson Ether Synthesis: O-alkylation of the protected aminophenol with 2-bromopropane (B125204) to introduce the isopropoxy group.
-
Deprotection: Hydrolysis of the acetamide to yield the final product, this compound.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride (B1165640) is corrosive, flammable, and toxic if inhaled; handle with extreme care.[1][2][3][4][5]
-
2-Bromopropane is a flammable liquid and a suspected reproductive hazard.[6][7][8][9][10]
-
Dimethylformamide (DMF) is a flammable liquid and a reproductive toxin.[11][12][13][14][15]
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)acetamide
This procedure outlines the N-acetylation of 2-Amino-4-methylphenol to protect the amino group.
Materials:
-
2-Amino-4-methylphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (B1210297)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL Erlenmeyer flask, suspend 10.0 g of 2-Amino-4-methylphenol in 100 mL of deionized water.
-
While stirring, slowly add 8 mL of concentrated hydrochloric acid to dissolve the amine, forming its hydrochloride salt.
-
In a separate beaker, dissolve 15 g of sodium acetate in 50 mL of deionized water.
-
To the stirred solution of the aminophenol hydrochloride, add 12 mL of acetic anhydride.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.
-
Continue to stir the mixture vigorously for 15 minutes. The N-acetylated product will begin to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-hydroxy-5-methylphenyl)acetamide as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Step 2: Synthesis of N-(2-isopropoxy-5-methylphenyl)acetamide
This step involves the Williamson ether synthesis to introduce the isopropoxy group.[16][17][18]
Materials:
-
N-(2-hydroxy-5-methylphenyl)acetamide (from Step 1)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 10.0 g of N-(2-hydroxy-5-methylphenyl)acetamide and 100 mL of anhydrous DMF.
-
Stir the mixture to dissolve the solid.
-
Add 12.5 g of anhydrous potassium carbonate to the solution.
-
Slowly add 9.0 mL of 2-bromopropane to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold deionized water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with deionized water until the filtrate is neutral.
-
Dry the crude N-(2-isopropoxy-5-methylphenyl)acetamide in a vacuum oven.
Step 3: Synthesis of this compound
This final step is the deprotection of the acetyl group to yield the target aniline.
Materials:
-
N-(2-isopropoxy-5-methylphenyl)acetamide (from Step 2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (10 M)
-
Diethyl Ether
Procedure:
-
In a 250 mL round-bottom flask, place the crude N-(2-isopropoxy-5-methylphenyl)acetamide from the previous step.
-
Add 100 mL of a 3 M hydrochloric acid solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 10-12.
-
Transfer the mixture to a separatory funnel and extract the product with three 75 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Reagent/Solvent | Amount | Theoretical Yield (g) |
| 1 | 2-Amino-4-methylphenol | 123.15 | 10.0 | 0.081 | Acetic Anhydride | 12 mL | 13.4 |
| Conc. HCl | 8 mL | ||||||
| Sodium Acetate | 15 g | ||||||
| Deionized Water | 150 mL | ||||||
| 2 | N-(2-hydroxy-5-methylphenyl)acetamide | 165.19 | 10.0 | 0.061 | Potassium Carbonate | 12.5 g | 12.6 |
| 2-Bromopropane | 9.0 mL | ||||||
| DMF | 100 mL | ||||||
| 3 | N-(2-isopropoxy-5-methylphenyl)acetamide | 207.27 | (from step 2) | ~0.061 | 3 M HCl | 100 mL | 10.1 |
| 10 M NaOH | As needed | ||||||
| Diethyl Ether | 225 mL |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the three-step synthesis of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. carlroth.com [carlroth.com]
- 3. media.laballey.com [media.laballey.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cpachem.com [cpachem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. Mobile [my.chemius.net]
- 13. chemos.de [chemos.de]
- 14. thermofishersci.in [thermofishersci.in]
- 15. distabif.unicampania.it [distabif.unicampania.it]
- 16. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. ineos.com [ineos.com]
- 20. carlroth.com [carlroth.com]
- 21. chemos.de [chemos.de]
- 22. enartis.com [enartis.com]
- 23. redox.com [redox.com]
Application Notes and Protocols: Synthesis of Ceritinib Utilizing 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib (LDK378) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. It is a crucial therapeutic agent for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to the first-generation inhibitor, Crizotinib. The chemical synthesis of Ceritinib is a multi-step process, with 2-Isopropoxy-5-methylaniline serving as a key starting material for the construction of one of the main structural fragments of the drug. This document provides detailed application notes and experimental protocols for the synthesis of Ceritinib, with a specific focus on the utilization of this compound.
Signaling Pathway of Ceritinib
Ceritinib exerts its therapeutic effect by inhibiting the EML4-ALK fusion protein, an oncogenic driver in a subset of NSCLC. The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. By inhibiting ALK autophosphorylation, Ceritinib effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis of ALK-dependent cancer cells.
Caption: EML4-ALK Signaling Pathway and Inhibition by Ceritinib.
Experimental Workflow for Ceritinib Synthesis
The synthesis of Ceritinib from this compound involves a multi-step sequence. A key intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, is first synthesized. This intermediate is then coupled with the pyrimidine-containing fragment, followed by the removal of the Boc protecting group to yield the final product, Ceritinib.
Caption: General workflow for the synthesis of Ceritinib.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (Intermediate 1)
This protocol describes the synthesis of the key piperidine-aniline intermediate from this compound. The synthesis involves the introduction of a protected piperidine (B6355638) ring onto the aniline (B41778) core.
Materials:
-
This compound
-
Appropriate reagents for piperidine ring introduction and protection (specifics depend on the chosen synthetic route, which can vary).
-
Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Purification materials (e.g., Silica (B1680970) gel for column chromatography)
Procedure:
A detailed, step-by-step procedure for the multi-step synthesis of Intermediate 1 would be inserted here. This would typically involve reactions such as N-alkylation or a multi-component reaction to form the piperidine ring, followed by Boc protection of the piperidine nitrogen. Each step would include specific reagent quantities, reaction times, temperatures, and work-up procedures.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Boc-Protected Ceritinib
This protocol details the palladium-catalyzed cross-coupling reaction between Intermediate 1 and the pyrimidine (B1678525) fragment.
Materials:
-
tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (Intermediate 1)
-
5-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Intermediate 2)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene (B28343) or Dioxane)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add Intermediate 1 (1.0 eq), Intermediate 2 (1.0 eq), cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-protected Ceritinib.
Protocol 3: Boc Deprotection to Yield Ceritinib
This protocol describes the final deprotection step to yield Ceritinib.
Materials:
-
Boc-Protected Ceritinib
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected Ceritinib in DCM in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 1:1 DCM:TFA.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ceritinib.
Protocol 4: Purification of Ceritinib by Recrystallization
This protocol outlines the final purification step to obtain high-purity Ceritinib.
Materials:
-
Crude Ceritinib
-
Recrystallization solvent (e.g., Acetonitrile, Ethanol/Water mixture)
Procedure:
-
Dissolve the crude Ceritinib in a minimal amount of the chosen solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified Ceritinib crystals under vacuum.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Ceritinib.
Table 1: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Reactant 1 | tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate |
| Reactant 2 | 5-chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine |
| Catalyst | Pd2(dba)3 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cesium Carbonate (2.0 eq) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 2-4 hours |
| Yield | ~70-80% (after purification) |
Table 2: Reaction Parameters for Boc Deprotection
| Parameter | Value |
| Reactant | Boc-Protected Ceritinib |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Yield | >90% |
Table 3: Purification of Ceritinib
| Parameter | Value |
| Method | Recrystallization |
| Solvent System | Acetonitrile or Ethanol/Water |
| Purity | >99% (by HPLC) |
Conclusion
The synthesis of Ceritinib is a well-established process where this compound serves as a critical building block. The protocols outlined in this document provide a detailed guide for the key transformations involved in the synthesis, from the coupling of the core fragments to the final purification of the active pharmaceutical ingredient. Adherence to these protocols, with appropriate analytical monitoring, will enable the efficient and reproducible synthesis of Ceritinib for research and development purposes.
Application of 2-Isopropoxy-5-methylaniline in Medicinal Chemistry: A Focus on the Synthesis and Mechanism of Ranolazine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Isopropoxy-5-methylaniline is a key chemical intermediate predominantly utilized in the synthesis of pharmacologically active compounds. Its primary application in medicinal chemistry is as a precursor for the synthesis of Ranolazine (B828), an anti-anginal medication. This document provides a comprehensive overview of the application of this compound in the synthesis of Ranolazine, detailing its mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis and biological evaluation.
Ranolazine: A Late Sodium Current Inhibitor
Ranolazine is a piperazine (B1678402) derivative approved for the treatment of chronic stable angina.[1] Unlike traditional anti-anginal drugs that primarily act by reducing heart rate or blood pressure, Ranolazine exerts its therapeutic effects by inhibiting the late inward sodium current (INa-late) in cardiomyocytes.[1][2]
Mechanism of Action
Under normal physiological conditions, the late sodium current is a small, sustained component of the total sodium current during the cardiac action potential. However, in pathological conditions such as myocardial ischemia, the INa-late is enhanced. This leads to an increase in intracellular sodium concentration, which in turn promotes calcium influx via the sodium-calcium exchanger (NCX) operating in its reverse mode. The resulting intracellular calcium overload contributes to diastolic dysfunction, increased myocardial wall tension, and can trigger arrhythmias.[2]
Ranolazine selectively inhibits this pathological late sodium current, thereby reducing intracellular sodium and calcium overload.[2] This leads to improved diastolic relaxation, reduced myocardial oxygen consumption, and a decrease in anginal symptoms.[3]
Signaling Pathway of Ranolazine's Action
References
2-Isopropoxy-5-methylaniline: A Versatile Building Block in Organic Synthesis
Introduction
2-Isopropoxy-5-methylaniline is a key aromatic amine intermediate increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a bulky isopropoxy group ortho to the amine and a methyl group para to the amine, imparts specific steric and electronic properties that make it a valuable synthon for targeted drug development. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of pharmaceutical intermediates and other advanced organic compounds.
Application Notes
The primary application of this compound lies in its role as a precursor to high-value pharmaceutical ingredients. Notably, it is a crucial component in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (B560025), a targeted therapy for certain types of non-small cell lung cancer.[1][2][3] The aniline (B41778) moiety serves as a key handle for the construction of the pyrimidine-diamine core of the drug.
Beyond its use in Ceritinib, the chemical functionalities of this compound allow for its participation in a variety of standard and advanced organic transformations. These include:
-
Amide Bond Formation: The amino group readily undergoes acylation to form amides, which are prevalent in many biologically active molecules.
-
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates provides access to a diverse range of urea and thiourea derivatives, classes of compounds with broad pharmacological applications, including as kinase inhibitors and antiviral agents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aniline can be a substrate in Buchwald-Hartwig amination reactions to form more complex diaryl or alkylaryl amines. Furthermore, if functionalized with a halide, it can participate in Suzuki-Miyaura coupling reactions to form C-C bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
The isopropoxy group provides steric hindrance that can influence regioselectivity in certain reactions and can also improve the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability.
Experimental Protocols
I. Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline Dihydrochloride (B599025) (Ceritinib Intermediate)
This multi-step synthesis highlights the utility of this compound as a key building block. The overall synthetic workflow is depicted below.
Caption: Synthetic pathway to a key Ceritinib intermediate.
Step 1: Synthesis of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene
This step involves a nucleophilic aromatic substitution reaction.
-
Methodology:
-
To a solution of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene in a suitable solvent, add a base.
-
Add isopropanol (B130326) to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine
This step is a coupling reaction. A patent describes a yield of 77.9% for this step.[4]
-
Methodology:
-
Combine 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene, a suitable coupling partner (e.g., a pyridine (B92270) boronic acid derivative), a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system (e.g., dioxane and water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Isolate the product by filtration and purify by recrystallization.
-
Step 3: Synthesis of 1-Benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine
This step involves reduction and quaternization, with a reported yield of 92.9%.[4]
-
Methodology:
-
Dissolve 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature.
-
After the reduction is complete, add a quaternizing agent (e.g., benzyl (B1604629) bromide).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Step 4: Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
The final step is a reduction of the nitro group and the tetrahydropyridine (B1245486) ring.
-
Methodology:
-
Dissolve 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine in a suitable solvent (e.g., ethanol (B145695) saturated with ammonia).
-
Cool the solution to 0°C and add a reducing agent (e.g., sodium).[4]
-
After the reaction is complete, carefully add dilute hydrochloric acid.[4]
-
Filter the resulting solid and recrystallize from a suitable solvent like acetonitrile (B52724) to obtain the final product.[4]
-
| Step | Product | Starting Material | Key Reagents | Solvent | Yield |
| 1 | 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | Isopropanol, Base | Not Specified | Not Specified |
| 2 | 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | Pyridine boronic acid derivative, Pd catalyst, Ligand, Base | Dioxane/Water | 77.9%[4] |
| 3 | 1-Benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine | 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine | Sodium borohydride, Benzyl bromide | Methanol | 92.9%[4] |
| 4 | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride | 1-Benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine | Sodium, Ammonia | Ethanol | Not Specified |
II. General Protocol for the Synthesis of Urea Derivatives
Caption: General scheme for urea synthesis.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add the desired isocyanate (1.0-1.2 eq.) to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
III. General Protocol for the Synthesis of Thiourea Derivatives
Caption: General scheme for thiourea synthesis.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone (B3395972) or THF.
-
Add the desired isothiocyanate (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
IV. General Protocol for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
-
Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).
-
Add this compound (1.2-1.5 eq.) and a base (e.g., NaOt-Bu, K₃PO₄, 1.5-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility is well-established in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. The protocols provided herein offer a starting point for researchers and drug development professionals to explore the potential of this intermediate in the creation of novel and complex molecular entities. The continued exploration of its reactivity in various synthetic transformations is expected to further expand its applications in medicinal chemistry and materials science.
References
- 1. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. CN106674084A - Preparation method of 2-isopropoxy-5-methyl-4-(piperidine-4-yl) aniline dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Isopropoxy-5-methylaniline, a key intermediate in various synthetic processes. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) for quantification, and Spectroscopic techniques (FTIR, ¹H NMR) for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as methanol, ethanol, or dichloromethane (B109758) to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[1]
-
Transfer the diluted sample into a 2 mL autosampler vial.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Volume: 1 µL in splitless mode.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[2][4]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Mass Range: m/z 40-450.[5]
Data Presentation
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | ~15.2 |
| Molecular Ion (m/z) | 165 |
| Key Fragment Ions (m/z) | 150, 122, 107, 91 |
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust method for the quantitative analysis and purity determination of this compound.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water to obtain a stock solution of 1 mg/mL.[5]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of Acetonitrile (B) and 0.1% Formic acid in Water (A).
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 254 nm.[5]
Data Presentation
Table 2: Hypothetical HPLC Data for this compound
| Parameter | Value |
| Retention Time (min) | ~8.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.
-
Instrumentation: PerkinElmer Spectrum Two or equivalent.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (primary amine)[6] |
| 3000 - 2850 | C-H stretching (aliphatic) |
| 1620 - 1580 | N-H bending (scissoring) |
| 1520 - 1450 | C=C stretching (aromatic ring) |
| 1250 - 1200 | C-N stretching (aromatic amine) |
| 1100 - 1000 | C-O stretching (ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).[4]
Table 4: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 6.6 | m | 3H | Aromatic protons |
| ~4.3 | sept | 1H | -OCH(CH₃)₂ |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~1.3 | d | 6H | -OCH(CH₃)₂ |
Logical Relationship Diagram
Caption: Logical flow of analytical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Isopropoxy-5-methylaniline purity. The described reversed-phase HPLC (RP-HPLC) protocol is designed to be a stability-indicating method, capable of separating the main component from potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to assist researchers in implementing this method for quality control and stability testing in drug development and manufacturing.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[2] This application note presents a specific RP-HPLC method tailored for the purity assessment of this compound. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products that might form under various stress conditions.[3]
Potential Impurities
During the synthesis and storage of this compound, several impurities may arise. These can include unreacted starting materials, intermediates, byproducts of side reactions, and degradation products due to exposure to light, heat, or oxidizing conditions.[4] Knowledge of the synthetic route is crucial for identifying potential process-related impurities.[5] Common impurities in substituted anilines can result from over-alkylation, incomplete reduction of a nitro group, or side reactions involving functional groups on the aromatic ring.[6] Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[7]
Table 1: Potential Impurities of this compound
| Impurity Type | Potential Compound Name | Origin |
| Starting Material | 4-Methyl-2-nitrophenol | Incomplete reaction |
| Starting Material | 2-Propanol | Incomplete reaction |
| Intermediate | 2-Isopropoxy-5-methyl-1-nitrobenzene | Incomplete reduction |
| Byproduct | Positional Isomers (e.g., 4-Isopropoxy-5-methylaniline) | Non-selective reaction |
| Degradant | Oxidation products (e.g., nitroso, azo compounds) | Exposure to air/oxidizing agents |
| Degradant | De-alkylation product (2-Hydroxy-5-methylaniline) | Acidic/thermal stress |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of diluent.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known amounts of potential impurities to verify the separation capability of the method.
HPLC Method Parameters
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 10 µL |
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by the resolution of the main peak from all other peaks in the chromatogram of a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Table 3: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion |
| Specificity | Resolution (Rs) > 1.5 between the main peak and any impurity peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1. |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 4: Example of Purity Analysis Results
| Sample ID | Peak Name | Retention Time (min) | Area (%) | Purity (%) |
| Reference Std | This compound | 12.5 | 99.95 | 99.95 |
| Batch XYZ-001 | Impurity 1 | 8.2 | 0.08 | 99.85 |
| This compound | 12.5 | 99.85 | ||
| Impurity 2 | 14.1 | 0.07 | ||
| Stressed Sample (Acid) | Impurity 3 (Degradant) | 6.5 | 1.20 | 98.50 |
| This compound | 12.5 | 98.50 | ||
| Impurity 1 | 8.2 | 0.08 | ||
| Impurity 2 | 14.1 | 0.07 | ||
| Impurity 4 (Degradant) | 15.3 | 0.15 |
Visualizations
Experimental Workflow
References
- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-isopropyl-5-methyl-aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common cross-coupling methodologies applicable to 2-isopropoxy-5-methylaniline, a key intermediate in pharmaceutical synthesis. The following sections detail reaction conditions, experimental protocols, and mechanistic pathways for Buchwald-Hartwig amination, Ullmann condensation, and Suzuki C-N coupling. The provided protocols are general starting points and may require optimization for specific substrates and scales.
Overview of Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of complex aryl amines. For a substrate such as this compound, three primary methods are of significant interest: the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the palladium-catalyzed Suzuki C-N coupling.
-
Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of C-N bonds, employing a palladium catalyst with a phosphine (B1218219) ligand.[1][2] It is known for its broad substrate scope and tolerance of various functional groups.[2] The reaction typically proceeds under basic conditions at elevated temperatures.[3][4]
-
Ullmann Condensation: A classical method for C-N bond formation that utilizes a copper catalyst, often at higher temperatures than palladium-catalyzed reactions.[5] Traditional Ullmann conditions can be harsh, but modern advancements with the use of ligands have enabled milder reaction conditions.[5][6]
-
Suzuki C-N Coupling: While more commonly known for C-C bond formation, the Suzuki-Miyaura coupling can also be adapted for the formation of C-N bonds, typically by coupling an aryl boronic acid with an amine. This method also relies on a palladium catalyst and a base.
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the coupling of anilines, which can be adapted for this compound. It is important to note that optimal conditions may vary depending on the specific aryl halide or other coupling partner.
Table 1: Buchwald-Hartwig Amination - General Conditions
| Component | Example | Typical Range/Value | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Active catalyst source |
| Ligand | XPhos, RuPhos, BINAP | 1-10 mol% | Stabilizes catalyst, facilitates catalytic cycle |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2.5 equivalents | Deprotonates the amine |
| Solvent | Toluene (B28343), Dioxane, THF | - | Reaction medium |
| Temperature | 80-120 °C | - | Provides energy for reaction |
| Reaction Time | 12-24 hours | - | Duration to reach completion |
Table 2: Ullmann Condensation - General Conditions
| Component | Example | Typical Range/Value | Role in Reaction |
| Copper Catalyst | CuI, CuO nanoparticles | 10-20 mol% (can be stoichiometric) | Active catalyst |
| Ligand (optional) | Phenanthroline, Diamines | 10-40 mol% | Accelerates reaction, allows milder conditions |
| Base | K₂CO₃, Cs₂CO₃ | 2.0 equivalents | Neutralizes HX byproduct |
| Solvent | DMF, NMP, Pyridine | - | High-boiling polar solvent |
| Temperature | 120-210 °C | - | High energy input often required |
| Reaction Time | 24-48 hours | - | Duration to reach completion |
Experimental Protocols
The following are detailed, generalized experimental protocols for the coupling of this compound with an aryl bromide.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-isopropoxy-5-methylaniline.
Protocol 2: Ullmann Condensation of this compound
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the described coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Ullmann condensation.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols: Catalytic Hydrogenation of Nitroaromatics for Aniline Synthesis
Introduction
The catalytic hydrogenation of nitroaromatics represents a cornerstone of modern organic synthesis, offering a highly efficient and clean pathway to aromatic amines (anilines).[1] These products are indispensable building blocks in the production of a wide range of materials, including pharmaceuticals, agrochemicals, dyes, pigments, and polymers.[1][2][3] Compared to older methods that use stoichiometric reducing agents, catalytic hydrogenation utilizes molecular hydrogen (H₂) and a catalyst, significantly reducing waste and improving atom economy.[3] This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals engaged in this critical transformation.
Reaction Pathway and Mechanism
The reduction of a nitroaromatic compound to its corresponding aniline (B41778) is a multi-step process that proceeds through several key intermediates. The reaction typically begins with the reduction of the nitro group (-NO₂) to a nitroso (-NO) intermediate, which is then further reduced to a hydroxylamine (B1172632) (-NHOH). The final step is the hydrogenation of the hydroxylamine to the amine (-NH₂).[1]
Under certain conditions, condensation reactions can occur between the nitroso and hydroxylamine intermediates, leading to the formation of azoxy and azo compounds as byproducts.[1][4] The accumulation of hydroxylamine intermediates can also be a safety concern, as they can be thermally unstable and lead to exothermic decomposition.[4][5]
Data Presentation: Catalyst Performance
The choice of catalyst is paramount for achieving high conversion, selectivity, and efficiency. Platinum group metals (PGM) are widely used, but gold-based catalysts have emerged as exceptionally chemoselective options.[6][7][8]
Table 1: Comparison of Various Catalysts for Nitroaromatic Hydrogenation
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Temp (°C) | Pressure (bar) | Solvent | Reference |
| Au/Al₂O₃ (2.5 nm) | 3-Nitrostyrene (B1585535) | >99 | ~98 (to 3-aminostyrene) | 100 | 8 | Dioxane | [9][10] |
| Au/TiO₂ (3.5-4.0 nm) | 3-Nitrostyrene | >99 | 97 (to 3-aminostyrene) | 80 | 8 | Dioxane | [7] |
| Au/Fe₂O₃ (3.5-4.0 nm) | 3-Nitrostyrene | >99 | 98 (to 3-aminostyrene) | 80 | 8 | Dioxane | [7] |
| Au/SiO₂ (3.5-4.0 nm) | 3-Nitrostyrene | >99 | 20 (to 3-aminostyrene)* | 80 | 8 | Dioxane | [7] |
| Pt-V/C | 1-Iodo-4-nitrobenzene | 99.5 | 99 (to 4-iodoaniline) | RT | 20 | THF (0.05 M) | [11] |
| Raney Co | 1-Iodo-4-nitrobenzene | 100 | 90 (to 4-iodoaniline) | 80 | 85 | THF | [11] |
| Pd-Cu/γ-Al₂O₃ | m-Nitroaniline | High | High | 30 | 10 | Ethanol | [2] |
| TiO₂@N-AC | Nitrobenzene (B124822) | 99.1 | 98.8 (to aniline) | 30 | N/A** | Isopropanol | [12] |
*Low selectivity indicates significant hydrogenation of the C=C double bond in addition to the nitro group.[7] **Photocatalytic reaction, does not require H₂ pressure.[12]
Experimental Protocols
The following protocols provide detailed methodologies for common hydrogenation procedures. Safety precautions, including the use of proper personal protective equipment (PPE), working in a well-ventilated fume hood, and careful handling of pyrophoric catalysts and flammable hydrogen gas, are mandatory.
Experimental Workflow: Batch Hydrogenation
The general workflow for a laboratory-scale batch hydrogenation is outlined below. This process involves setting up the reactor, running the reaction under a hydrogen atmosphere, and then safely working up the product.
Protocol 1: General Hydrogenation of a Nitroaromatic using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the reduction of a simple nitroaromatic, such as methyl 3-nitrobenzoate, using the widely available 10% Pd/C catalyst.[13]
Materials:
-
Methyl 3-nitrobenzoate (1.0 g, 1 equiv)
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol% (e.g., 50-100 mg)
-
Methanol or Ethanol (20-30 mL)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
Two-neck round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Celite® or filter paper for filtration
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitroaromatic substrate in the chosen solvent (e.g., 1.0 g of methyl 3-nitrobenzoate in 20 mL of methanol).[13]
-
Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric, especially when dry. It is often handled as a water-wet paste.
-
Seal the vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.[1][13]
-
Introduce hydrogen gas. For a simple flask setup, this can be done by attaching a balloon filled with H₂. For higher pressures, a Parr apparatus or similar autoclave is used.
-
Stir the reaction mixture vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.[13]
-
Once the reaction is complete, carefully vent the excess hydrogen gas in a fume hood and purge the vessel with an inert gas.[13]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air, as it may ignite. Keep it wet with the solvent during filtration.
-
Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.[13]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude aniline product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, if necessary.[13]
Protocol 2: Chemoselective Hydrogenation of 3-Nitrostyrene using a Supported Gold Catalyst
This protocol is adapted from studies on gold catalysts, which are highly effective for reducing a nitro group while leaving other reducible functionalities, like a C=C double bond, intact.[7][9]
Materials:
-
3-Nitrostyrene (1 equiv)
-
Au/Al₂O₃ catalyst (e.g., 2.5 nm Au nanoparticles on Al₂O₃, ~1 mol% Au)
-
Anhydrous 1,4-Dioxane
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer
-
Hydrogen (H₂) gas supply
Procedure:
-
Place the Au/Al₂O₃ catalyst and a magnetic stir bar into the glass liner of the autoclave.
-
Add a solution of 3-nitrostyrene in dioxane to the liner.
-
Seal the autoclave and purge the system several times with nitrogen followed by hydrogen to remove air.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 8 bar).[10]
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).[10]
-
Maintain the reaction under these conditions, monitoring the pressure drop (H₂ consumption) to track the reaction progress. Samples can be taken at intervals (after cooling and depressurizing) to be analyzed by GC for conversion and selectivity.
-
After the reaction is complete (typically determined by cessation of H₂ uptake or GC analysis), cool the reactor to room temperature.
-
Carefully vent the remaining hydrogen pressure and purge the system with nitrogen.
-
Open the reactor and filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-aminostyrene.
Factors Influencing Catalyst Selection and Reaction Outcome
The success of a catalytic hydrogenation depends on a complex interplay of several factors. The choice of metal, the nature of the support, and the reaction conditions all contribute to the final activity and selectivity.
-
Active Metal: Palladium and platinum are highly active for hydrogenation in general.[14] Gold nanoparticles, particularly on reducible supports like TiO₂ or Fe₂O₃, show exceptional chemoselectivity for the nitro group over other reducible groups like alkenes or carbonyls.[6][7]
-
Support: The support material can significantly influence catalytic activity. For gold catalysts, supports with acid-base sites, like Al₂O₃, are required for high activity.[9][10] The support helps disperse the metal nanoparticles and can participate in the reaction mechanism, for instance, by facilitating H₂ dissociation at the metal/support interface.[15]
-
Reaction Conditions: Temperature, pressure, and solvent choice are critical. Higher pressures and temperatures generally increase the reaction rate but can sometimes decrease selectivity. For the selective hydrogenation of halogenated nitroaromatics, lower substrate concentrations were found to decrease unwanted dehalogenation side reactions.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. mt.com [mt.com]
- 6. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. api.pageplace.de [api.pageplace.de]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving Substituted Anilines
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Anilines
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, particularly for the formation of carbon-nitrogen bonds in the development of pharmaceuticals and other bioactive molecules. In this reaction, a nucleophile, such as an aniline (B41778), displaces a leaving group on an aromatic ring. For the reaction to proceed efficiently, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][2][3] These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2][4]
Aniline and its derivatives are excellent nucleophiles for SNAr reactions due to the lone pair of electrons on the nitrogen atom.[5] The reactivity of the aniline can be influenced by substituents on its own ring. The general mechanism for the SNAr reaction is a two-step addition-elimination process.[1]
Representative Reaction: N-Arylation of p-Toluidine (B81030)
A well-established example of a nucleophilic aromatic substitution on a substituted aniline is the N-arylation of p-toluidine with an activated aryl halide, such as 1-fluoro-2,4-dinitrobenzene (B121222). This reaction is often performed under microwave irradiation to accelerate the reaction rate.[6]
Reaction Scheme:
This reaction serves as an excellent model for understanding the key parameters involved in the nucleophilic substitution at the nitrogen atom of a substituted aniline.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted N-arylation of p-toluidine with various 2-halo-substituted nitrobenzenes. The data illustrates the effect of the leaving group on the reaction yield.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | p-Toluidine | Ethanol (B145695) | 100 | 10 | >95 |
| 1-Chloro-2,4-dinitrobenzene | p-Toluidine | Ethanol | 100 | 10 | ~70 |
| 1-Bromo-2,4-dinitrobenzene | p-Toluidine | Ethanol | 100 | 10 | ~60 |
Note: The yields are approximate and can vary based on the specific experimental setup and purification methods.
Experimental Protocols
The following are detailed methodologies for the representative N-arylation reaction.
Materials and Reagents
-
p-Toluidine
-
1-Fluoro-2,4-dinitrobenzene
-
Ethanol (reagent grade)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
-
Hexanes and Ethyl Acetate (for chromatography)
-
Rotary evaporator
-
NMR spectrometer
-
Melting point apparatus
Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-(2,4-dinitrophenyl)-4-methylaniline
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine p-toluidine (1.0 mmol, 107 mg) and 1-fluoro-2,4-dinitrobenzene (1.0 mmol, 186 mg).
-
Solvent Addition: Add 5 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 10 minutes with stirring.
-
Reaction Monitoring: After cooling to room temperature, check the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent.
-
Work-up and Isolation:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of Hexanes and Ethyl Acetate.
-
-
Product Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Dry the resulting solid under vacuum.
-
Determine the yield and characterize the product by obtaining its melting point and Nuclear Magnetic Resonance (NMR) spectrum.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Typical experimental workflow for synthesis and purification.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Isopropoxy-5-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-isopropoxy-5-methylaniline and its derivatives, compounds of interest in medicinal chemistry and materials science. The following sections detail the primary synthetic routes, experimental protocols, and potential applications, with a focus on their role as kinase inhibitors in drug discovery.
Synthetic Strategies
The synthesis of this compound derivatives can be accomplished through a multi-step process commencing with readily available starting materials. A common and effective strategy involves a four-step sequence: nitration, nucleophilic aromatic substitution, a cross-coupling reaction to introduce diversity, and a final reduction.
A representative synthetic pathway starts from 2-chloro-4-fluorotoluene (B151448) and is outlined below:
-
Nitration: The initial step involves the nitration of 2-chloro-4-fluorotoluene to introduce a nitro group onto the aromatic ring, a crucial precursor for the subsequent aniline (B41778) formation.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro-activated aromatic ring then undergoes a nucleophilic aromatic substitution reaction with isopropoxide to introduce the desired 2-isopropoxy moiety.
-
Cross-Coupling Reaction: To generate a diverse library of derivatives, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents at a specific position on the aniline ring.
-
Reduction: The final step is the reduction of the nitro group to an amine, yielding the this compound derivative.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of a this compound derivative, specifically 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) dihydrochloride (B599025).
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Nitration | 2-chloro-4-fluorotoluene | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene | ~86% |
| 2 | Nucleophilic Substitution | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene | 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (B1418788) | ~78% |
| 3 | Coupling & Reduction | 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride | ~93% |
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline Dihydrochloride
This protocol details a multi-step synthesis of a key derivative.
Step 1: Nitration of 2-chloro-4-fluorotoluene
-
To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at a specified temperature (e.g., room temperature) for a set period (e.g., 2-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-5-fluoro-2-methyl-4-nitrobenzene.
Step 2: Nucleophilic Substitution with Isopropoxide
-
Dissolve 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a source of isopropoxide, such as sodium isopropoxide or isopropanol (B130326) in the presence of a base (e.g., sodium hydride), to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor for completion.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate to provide 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene.
Step 3: Suzuki Coupling with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
In a reaction vessel, combine 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-Boc-4-(2-isopropoxy-5-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine.
Step 4: Reduction of the Nitro Group and Boc Deprotection
-
Dissolve the product from the previous step in a suitable solvent like methanol (B129727) or ethanol.
-
Add a catalyst for hydrogenation, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
After the reduction of the nitro group is complete, add a strong acid (e.g., HCl in dioxane) to effect the deprotection of the Boc group.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline as its dihydrochloride salt.
Protocol 2: General Procedure for Purification and Characterization
Purification:
Crude products from the synthetic steps can be purified using standard laboratory techniques. Column chromatography on silica gel is a common method. A typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexanes. The polarity of the eluent should be adjusted based on the polarity of the product, as determined by thin-layer chromatography (TLC). For basic aniline compounds, it may be beneficial to add a small amount of triethylamine (B128534) to the eluent to reduce tailing on the silica gel column.
Characterization:
The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.
Applications in Drug Discovery: Kinase Inhibition
Aniline derivatives are a well-established scaffold in the design of kinase inhibitors for the treatment of cancer.[1] The this compound core can be strategically functionalized to target the ATP-binding site of various kinases. Aberrant kinase activity is a hallmark of many cancers, and inhibiting specific kinases can disrupt the signaling pathways that drive tumor growth and survival.
One such target is the Mer Tyrosine Kinase (MERTK), which is overexpressed in several cancers and plays a role in promoting cell survival and proliferation.[2][3] A hypothetical this compound derivative could be designed to inhibit MERTK, thereby inducing apoptosis in cancer cells.
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound derivatives.
Hypothetical MERTK Signaling Pathway Inhibition
Caption: Inhibition of the MERTK signaling pathway by a derivative.
References
- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxy-5-methylaniline is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its structure, featuring both an aniline (B41778) and an ether functional group, makes it a versatile building block. This document provides a detailed protocol for the large-scale synthesis of this compound via the Williamson ether synthesis, starting from 2-amino-4-methylphenol (B1222752). The described methodology is designed to be scalable and efficient for industrial applications.
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic substitution (SN2) reaction, where the phenoxide ion of 2-amino-4-methylphenol, generated in situ, attacks 2-bromopropane (B125204) to form the desired ether.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reactors: 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.
-
Reagents: 2-Amino-4-methylphenol, 2-Bromopropane, Anhydrous Potassium Carbonate (K₂CO₃), Acetone, Dichloromethane (B109758) (DCM), 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), Brine, Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).
-
Glassware: Large separatory funnels, beakers, and flasks.
-
Purification: Rotary evaporator, vacuum distillation setup.
-
Analytical: GC-MS, ¹H NMR, ¹³C NMR, FT-IR.
Protocol: Large-Scale Synthesis
-
Reactor Setup:
-
Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Equip the reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
-
Charging Reactants:
-
Charge the reactor with 2-amino-4-methylphenol (5.0 kg, 40.6 mol).
-
Add anhydrous potassium carbonate (8.4 kg, 60.9 mol).
-
Add acetone (60 L) as the solvent.
-
-
Reaction Execution:
-
Begin stirring the mixture to form a suspension.
-
Slowly add 2-bromopropane (5.5 kg, 44.7 mol) to the reactor over a period of 30 minutes.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to check for the disappearance of the starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with acetone (2 x 5 L).
-
Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
To the resulting residue, add dichloromethane (40 L) and water (40 L).
-
Transfer the mixture to a large separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 L) to remove any unreacted aminophenol, followed by 1M NaOH (2 x 20 L), and finally brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate (2 kg), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is purified by vacuum distillation to obtain a high-purity product.
-
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |
| 2-Amino-4-methylphenol | 123.15 | 40.6 | 5.0 kg | Starting Material |
| 2-Bromopropane | 122.99 | 44.7 | 5.5 kg (3.8 L) | Alkylating Agent |
| Potassium Carbonate | 138.21 | 60.9 | 8.4 kg | Base |
| Acetone | 58.08 | - | 60 L | Solvent |
| This compound | 165.23 | (Theoretical: 40.6) | (Expected: ~5.4 kg) | Product |
Table 2: Reaction and Purification Parameters
| Parameter | Value |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 80 - 90% |
| Purification Method | Vacuum Distillation |
| Expected Purity (Post-Distillation) | > 99% (by GC) |
Table 3: Analytical Characterization Data
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.7-6.8 (m, 2H, Ar-H), 6.6 (m, 1H, Ar-H), 4.4 (sept, 1H, -CH(CH₃)₂), 3.8 (br s, 2H, -NH₂), 2.2 (s, 3H, Ar-CH₃), 1.3 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.0, 136.5, 128.0, 118.5, 115.0, 112.0, 71.0, 22.5, 21.0 |
| FT-IR (neat) | ν (cm⁻¹): 3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (C-O stretch) |
| GC-MS (EI) | m/z: 165 (M⁺), 150, 122 |
Safety Considerations
-
2-Bromopropane: Is a volatile and flammable liquid. It is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Anilines: Are toxic and can be absorbed through the skin. Handle with chemical-resistant gloves and appropriate PPE.
-
Potassium Carbonate: Can cause irritation upon contact.
-
Solvents: Acetone and Dichloromethane are flammable and volatile. All operations should be conducted in a well-ventilated area, away from ignition sources.
-
The reaction should be performed under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.
Application Notes and Protocols for the Kinetic Study of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropoxy-5-methylaniline is a substituted aniline (B41778) derivative with potential applications in medicinal chemistry and materials science. As with many aniline derivatives, understanding its reaction kinetics is crucial for optimizing synthetic routes, predicting metabolic pathways, and assessing the stability and reactivity of potential drug candidates. The reactivity of this compound is primarily influenced by the nucleophilic amino group and the electron-donating isopropoxy and methyl substituents on the aromatic ring.
These application notes provide a comprehensive guide to studying the reaction kinetics of this compound. While specific kinetic data for this molecule is not extensively published, this document presents illustrative data from analogous reactions of substituted anilines to serve as a reference. Detailed experimental protocols for key kinetic analyses are also provided.
Key Reactions for Kinetic Analysis
The following are key reaction types for which the kinetic parameters of this compound can be investigated:
-
N-Acetylation: A fundamental metabolic pathway for aromatic amines, often catalyzed by N-acetyltransferase enzymes.
-
Oxidation: Can influence the environmental fate and metabolic activation of the molecule.
-
Polymerization: Relevant for material science applications where aniline derivatives are used as monomers.
-
Electrophilic Aromatic Substitution: Such as iodination, to understand the reactivity of the aromatic ring.
Data Presentation
The following tables provide illustrative kinetic parameters for reactions involving substituted anilines, which can serve as a benchmark for studies on this compound.
Table 1: Illustrative Kinetic Parameters for Oxidation of Substituted Anilines
| Substrate | Oxidant/Condition | Rate Constant (k) | Reaction Order |
| 4-Chloroaniline | MnO₂ at pH 6.4 | k ≈ 10⁻³ s⁻¹ (pseudo-first-order) | First order in aniline |
| Aniline | Chromic Acid | - | First order |
| N-methylaniline | Chromic Acid | - | Zero order |
| N,N'-dimethylaniline | Chromic Acid | - | Zero order |
Table 2: Illustrative Kinetic Parameters for Polymerization of Substituted Anilines
| Monomer | Oxidant/Initiator | Rate Constant (k) | Reaction Order |
| m-Methylaniline | Sodium Dichromate/HCl | - | 1.3 with respect to HCl, 1.33 with respect to oxidant, -0.83 with respect to monomer |
| Aniline | FeCl₃ | 9.1x10⁻⁵ (mol dm⁻³)⁻¹¹⁸ s⁻¹ | 0.18 with respect to FeCl₃ |
Table 3: Illustrative Kinetic Parameters for Other Reactions of Substituted Anilines
| Reaction Type | Substrate | Reagent/Condition | Rate Constant (k) | Reaction Order |
| N-Acetylation | p-Aminobenzoic acid (PABA) | Acetyl Coenzyme A (AcCoA) | Vmax ≈ 1500 pmol/min/mg | Follows Michaelis-Menten kinetics |
| Nitrosation | Aniline derivatives | Various nitrosating agents | Intrinsic barrier to reaction estimated as 15 kJ mol⁻¹ | - |
Experimental Protocols
This section outlines a detailed protocol for determining the reaction order and rate constant for the N-acetylation of this compound using UV-Vis spectroscopy and the method of initial rates. This method can be adapted for other reactions as well.
Protocol: Kinetic Analysis of N-Acetylation by UV-Vis Spectroscopy
Objective: To determine the rate law, rate constant, and reaction order with respect to this compound and acetic anhydride (B1165640).
Materials:
-
This compound
-
Acetic anhydride
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
Part A: Determination of λmax
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Prepare a solution of the expected N-acetylated product, N-(2-isopropoxy-5-methylphenyl)acetamide.
-
Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for the product, where the starting material has minimal absorbance.[1] This wavelength will be used to monitor the reaction progress.[1]
Part B: Pseudo-First-Order Kinetics (Varying [Aniline])
-
Setup: Set the spectrophotometer to kinetics mode, monitoring the absorbance at the determined λmax at a constant temperature (e.g., 25°C).[1]
-
Reaction Mixture: In a quartz cuvette, pipette a specific volume of a stock solution of acetic anhydride and dilute with the solvent to a total volume of 2.9 mL. The concentration of acetic anhydride should be in large excess (at least 10-fold higher) to ensure pseudo-first-order conditions with respect to the aniline.[1]
-
Initiation: Add a small volume (e.g., 0.1 mL) of a stock solution of this compound to the cuvette, quickly mix, and immediately start data collection.
-
Data Collection: Record absorbance as a function of time for a period sufficient to observe a significant change, typically 60-120 seconds for the initial rate.[1]
-
Repeat steps 2-4 with different initial concentrations of this compound, keeping the concentration of acetic anhydride constant.
Part C: Data Analysis (Varying [Aniline])
-
Calculate Initial Rate: For each kinetic run, plot Absorbance vs. Time (s). The initial rate of the reaction is the slope of the tangent to the curve at t=0.[1] The rate can be expressed as: Rate = (Slope) / (ε * l) where ε is the molar absorptivity of the product at λmax and l is the path length (1 cm).[1]
-
Determine Reaction Order (α): The rate law under these conditions is Rate = k'[Aniline]α, where k' is the pseudo-rate constant.[1] To find the reaction order (α) with respect to the aniline, plot log(Rate) vs. log([Aniline]). The slope of the resulting line will be α.[1]
Part D: Pseudo-First-Order Kinetics (Varying [Acetic Anhydride])
-
Repeat the entire procedure from Part B, but this time keep the concentration of this compound constant and in large excess while varying the concentration of acetic anhydride.[1]
Part E: Data Analysis (Varying [Acetic Anhydride])
-
Calculate Initial Rate: As in Part C, determine the initial rate for each concentration of acetic anhydride.
-
Determine Reaction Order (β): The rate law is now Rate = k''[Acetic Anhydride]β. Plot log(Rate) vs. log([Acetic Anhydride]). The slope of this line will be the reaction order (β).
Part F: Determination of the Overall Rate Law and Rate Constant
-
Overall Rate Law: Combine the determined orders: Rate = k[Aniline]α[Acetic Anhydride]β
-
Rate Constant (k): Using the initial rates and concentrations from any of the experiments, calculate the value of k. It is advisable to calculate k for all experimental runs and then determine the average value.
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.
Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.
Caption: Potential metabolic pathways of this compound.
References
Application Notes and Protocols for 2-Isopropoxy-5-methylaniline in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-isopropoxy-5-methylaniline as a key building block in the development of potent and selective kinase inhibitors, with a specific focus on its application in the synthesis of the Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378). Detailed experimental protocols for the synthesis and evaluation of kinase inhibitors incorporating this moiety are provided to guide researchers in the field.
Introduction
This compound is a crucial intermediate in the synthesis of a new generation of targeted cancer therapeutics. Its unique substitution pattern, featuring an isopropoxy group ortho to the amine and a methyl group in the meta position, plays a significant role in the binding affinity and selectivity of the final inhibitor. This aniline (B41778) derivative is a key component of Ceritinib, a highly potent and selective second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Aniline derivatives, in general, are privileged structures in medicinal chemistry, often acting as ATP-competitive inhibitors by forming critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[2]
Mechanism of Action and Role in Kinase Inhibition
The this compound moiety in Ceritinib is integral to its high-affinity binding to the ALK kinase domain. The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, a common interaction for many ATP-competitive inhibitors. The 2-isopropoxy group is positioned to make favorable van der Waals contacts within a hydrophobic pocket of the ATP-binding site, enhancing the inhibitor's potency and selectivity. The methyl group further contributes to the overall binding affinity through hydrophobic interactions.
Ceritinib, and other inhibitors built from this scaffold, function by blocking the constitutive activation of the ALK fusion protein, which is a key driver in certain cancers.[1] This inhibition leads to the downregulation of critical downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately inducing apoptosis and inhibiting tumor growth.[3][4]
Quantitative Data: Inhibitory Activity of Ceritinib
The following table summarizes the in vitro inhibitory activity of Ceritinib against wild-type ALK and various crizotinib-resistant ALK mutants. This data highlights the potency of inhibitors derived from the this compound scaffold.
| Target Kinase | IC50 (nM) | Reference |
| ALK (wild-type) | 0.15 | [5] |
| ALK L1196M | 1.2 | [6] |
| ALK G1269A | 2.8 | [6] |
| ALK I1171T | 8.5 | [6] |
| ALK S1206Y | 1.7 | [6] |
| ALK G1202R | 309 | [5] |
| ALK F1174C | >1000 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Diaminopyrimidine Intermediate using this compound
This protocol describes a key step in the synthesis of Ceritinib, the Buchwald-Hartwig amination, to couple this compound with a dichloropyrimidine core.
Materials:
-
2,4-dichloro-5-chloropyrimidine
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add 2,4-dichloro-5-chloropyrimidine (1.0 eq), this compound (1.1 eq), Pd(OAc)2 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.5 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(5-chloro-2-((2-isopropoxy-5-methylphenyl)amino)pyrimidin-4-yl) intermediate.
Protocol 2: In Vitro ALK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a compound against ALK kinase using a luminescence-based assay.
Materials:
-
Recombinant human ALK enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of ALK enzyme solution (concentration optimized as per manufacturer's instructions) to each well.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP at their Km concentration) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cell-Based ALK Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on ALK autophosphorylation in a cellular context.
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299, H3122)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ALK antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of ALK phosphorylation.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of Ceritinib.
Caption: General workflow for the synthesis of a Ceritinib analog.
Caption: Experimental workflow for evaluating kinase inhibitor efficacy.
References
- 1. promega.com [promega.com]
- 2. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Testing Guidelines [rethinkingnsclc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Isopropoxy-5-methylaniline synthesis. The guidance is structured around a common three-stage synthetic route:
-
Stage 1: Nitration of p-Cresol (B1678582) to 4-Methyl-2-nitrophenol (B89549).
-
Stage 2: O-Isopropylation of 4-Methyl-2-nitrophenol.
-
Stage 3: Reduction of 2-Isopropoxy-5-methyl-1-nitrobenzene.
Stage 1: Nitration of p-Cresol
This stage involves the electrophilic aromatic substitution of p-cresol to introduce a nitro group ortho to the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the nitration of p-cresol?
A1: The nitration of p-cresol can lead to several side products, including the formation of the isomeric 4-methyl-3-nitrophenol, dinitrated products like 4-methyl-2,6-dinitrophenol, and oxidative tarry substances.[1][2] The formation of these byproducts is influenced by reaction conditions such as temperature and the concentration of nitric acid.[1]
Q2: How can I improve the regioselectivity to favor the formation of 4-methyl-2-nitrophenol?
A2: To enhance the formation of the desired ortho-isomer, consider using milder nitrating agents or introducing a protecting group.[2] One effective method involves the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of NaHCO3, which has been shown to give high yields of the ortho-nitrophenol.[3] Alternatively, controlling the reaction temperature at a lower range can also slightly influence the ortho to para isomer ratio.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Methyl-2-nitrophenol | - Excessive oxidation leading to tar formation.- Formation of multiple isomers.[2]- Incomplete reaction. | - Maintain a low reaction temperature (0-5 °C) to minimize oxidation.- Use a milder nitrating agent or a phase-transfer catalyst to improve selectivity.- Monitor the reaction progress using TLC to ensure completion. |
| High Percentage of Dinitrated Product | - Excess of nitrating agent.- Elevated reaction temperature. | - Use a stoichiometric amount of the nitrating agent.- Add the nitrating agent dropwise to control the reaction rate and temperature. |
| Formation of Tarry Residues | - Strong oxidizing conditions. | - Use a less concentrated nitric acid solution.- Ensure efficient stirring to prevent localized overheating. |
Data Presentation: Nitration Conditions vs. Yield
| Nitrating Agent | Solvent | Temperature (°C) | Yield of 4-Methyl-2-nitrophenol (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Acid | 0 - 10 | 50-60 | [2] |
| CAN / NaHCO₃ | Acetonitrile (B52724) | Room Temp | 95 | [3] |
| Fe(NO₃)₃ · 9H₂O | None (Solvent-free) | Room Temp | Good to Excellent | [4] |
Experimental Protocol: Regioselective Nitration using CAN
-
Dissolve p-cresol (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add sodium bicarbonate (NaHCO₃, 1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of cerium (IV) ammonium nitrate (CAN, 1.1 equivalents) in acetonitrile dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stage 2: O-Isopropylation of 4-Methyl-2-nitrophenol
This stage is a Williamson ether synthesis where the phenoxide of 4-methyl-2-nitrophenol acts as a nucleophile to displace a leaving group from an isopropyl source.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this Williamson ether synthesis?
A1: A common issue is the competing E2 elimination reaction, especially when using a secondary alkyl halide like 2-bromopropane (B125204).[5][6] The alkoxide is a strong base and can abstract a proton from the isopropyl group, leading to the formation of propene instead of the desired ether.
Q2: Can I use isopropanol (B130326) directly as the alkylating agent?
A2: While direct alkylation with isopropanol is possible, it typically requires a solid acid catalyst and vapor phase conditions at high temperatures (e.g., 280°C), which may not be suitable for all lab settings.[7] The Williamson ether synthesis using an isopropyl halide is generally more common for lab-scale synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ether Product | - Competing E2 elimination.[5]- Incomplete deprotonation of the phenol.- Low reactivity of the alkylating agent. | - Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[8]- Employ a phase transfer catalyst like tetrabutylammonium (B224687) bromide to enhance the reaction rate.[9]- Use a more reactive alkylating agent such as isopropyl iodide.[10] |
| Reaction is Sluggish or Does Not Proceed | - Poor solvent choice.- Insufficient temperature. | - Use a polar aprotic solvent like DMF or DMSO to solvate the cation and leave the alkoxide nucleophilic.[8]- Gently heat the reaction mixture (e.g., to 50-70°C) to increase the reaction rate.[10] |
| Presence of Unreacted Starting Material | - Insufficient base.- Inactive alkylating agent. | - Use a slight excess of the base to ensure complete deprotonation.- Check the purity and reactivity of the isopropyl halide. |
Data Presentation: Base and Solvent Effects on Isopropylation
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaOH | Ethanol (B145695) | Reflux | Low to Moderate | Prone to elimination side reactions. |
| K₂CO₃ | DMF | 60-80 | Moderate to High | A common and effective combination. |
| NaH | THF | Room Temp - 50 | High | Requires anhydrous conditions. |
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 4-methyl-2-nitrophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Stage 3: Reduction of 2-Isopropoxy-5-methyl-1-nitrobenzene
The final step is the reduction of the nitro group to an amine to yield the target molecule.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most suitable for this transformation?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method for reducing aromatic nitro groups to amines.[11] Other options include using metals in acidic media, such as iron in acetic acid or tin(II) chloride.[11][12]
Q2: Are there any functional groups that are sensitive to catalytic hydrogenation?
A2: Yes, catalytic hydrogenation with Pd/C can also reduce other functional groups such as alkenes, alkynes, and sometimes aryl halides (dehalogenation).[11][13] However, in the case of 2-isopropoxy-5-methyl-1-nitrobenzene, the ether linkage is stable under these conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | - Inactive catalyst.- Insufficient hydrogen pressure.- Poor mixing. | - Use a fresh, active catalyst.[14]- Ensure the system is properly sealed and under a positive pressure of hydrogen.- Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen.[14] |
| Formation of Side Products (e.g., azo compounds) | - Use of certain metal hydrides like LiAlH₄.[11] | - Avoid using LiAlH₄ for the reduction of aromatic nitro groups.[11] Stick to catalytic hydrogenation or metal/acid reductions. |
| Catalyst Poisoning | - Impurities in the starting material or solvent (e.g., sulfur compounds).[13] | - Purify the nitro-compound before the reduction step.- Use high-purity solvents. |
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | Ethanol, Room Temp, 1 atm H₂ | High yield, clean reaction, easy product isolation. | Catalyst can be pyrophoric; potential for dehalogenation if applicable. |
| Fe / HCl | Ethanol/Water, Reflux | Inexpensive, tolerant of many functional groups. | Requires stoichiometric amounts of metal, acidic workup. |
| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good for sensitive substrates. | Tin waste can be problematic. |
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 2-isopropoxy-5-methyl-1-nitrobenzene (1 equivalent) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd) under an inert atmosphere.[14]
-
Seal the flask and replace the inert atmosphere with hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[14]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or distillation.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Williamson Ether Synthesis
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Reducing Agents [tigerweb.towson.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Common impurities in 2-Isopropoxy-5-methylaniline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropoxy-5-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound typically originate from the synthetic route used for its preparation. They can be broadly categorized as follows:
-
Unreacted Starting Materials and Reagents: These include precursors such as the corresponding nitroaromatic compound, isopropanol, or other alkylating agents.
-
Synthetic Intermediates: Incomplete reactions can lead to the presence of intermediate compounds from the synthesis pathway.
-
Byproducts of the Reaction:
-
Isomeric Impurities: Positional isomers can form during aromatic substitution reactions. For instance, if the synthesis involves alkylation of a substituted aniline (B41778), isomers with the isopropoxy group at a different position may be generated.
-
N-Alkylated and Poly-Alkylated Species: The aniline nitrogen can be susceptible to alkylation, leading to the formation of N-isopropyl or other N-alkylated derivatives. Over-alkylation on the aromatic ring can also occur.
-
"Tarry" or Polymeric Byproducts: These can result from side reactions, especially if the reaction is carried out at elevated temperatures.
-
-
Residual Catalysts: If transition metal catalysts, such as palladium, are used in the synthesis (e.g., for a coupling reaction), trace amounts may remain in the final product.
-
Degradation Products: Anilines can be susceptible to oxidation, which often results in the formation of colored impurities.
Q2: How can I detect and quantify impurities in my sample of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying non-volatile impurities. A reversed-phase method with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water is a good starting point. UV detection is typically suitable for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and certain byproducts. The mass spectrometer allows for the identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any significant impurities present. Quantitative NMR (qNMR) can also be used for purity assessment against a certified reference standard.
The following table summarizes the typical analytical techniques and their applications:
| Analytical Technique | Purpose | Common Experimental Parameters |
| HPLC-UV | Quantitation of non-volatile impurities (e.g., isomers, starting materials) | Column: C18, 5 µm, 4.6 x 150 mmMobile Phase: Gradient of Acetonitrile and WaterDetection: UV at 254 nm |
| GC-MS | Identification and quantitation of volatile impurities (e.g., residual solvents, byproducts) | Column: DB-5ms or equivalentCarrier Gas: HeliumDetection: Mass Spectrometry (EI mode) |
| ¹H NMR | Structural confirmation and estimation of impurity levels | Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher |
Q3: My this compound has a dark color. What is the likely cause and how can I remove the color?
A3: A dark color in aniline compounds is often due to the presence of oxidized impurities.[4] These colored species can sometimes be removed by treating a solution of the compound with activated carbon followed by filtration. Recrystallization is also an effective method for removing colored impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Symptom: Chromatographic analysis (HPLC or GC) shows a peak corresponding to a known starting material.
Troubleshooting Workflow:
Workflow for removing unreacted starting material.
Detailed Steps:
-
Acidic Wash: If the starting material is basic (like another aniline derivative), an acidic wash can be effective.[5][6][7]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Extract the organic solution with 1M HCl (aq). The basic starting material will be protonated and move to the aqueous layer.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate.
-
-
Recrystallization: This technique is effective if the starting material has a different solubility profile from the desired product.[8]
-
Select a suitable solvent or solvent system (e.g., ethanol (B145695)/water, isopropanol, or heptane).
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to induce crystallization of the pure product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: This is a more rigorous method for separating compounds with similar polarities.
-
For basic compounds like anilines, adding a small amount of a competing base (e.g., 0.5-1% triethylamine) to the eluent can prevent peak tailing on silica (B1680970) gel.[9]
-
A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Issue 2: Presence of Isomeric Impurities
Symptom: HPLC or GC analysis shows peaks with the same mass-to-charge ratio as the product but different retention times.
Troubleshooting Workflow:
Workflow for removing isomeric impurities.
Detailed Steps:
-
Fractional Recrystallization: Isomers often have slightly different crystal packing energies and solubilities, which can be exploited by careful recrystallization.[10]
-
This may require screening various solvents and cooling rates.
-
Multiple recrystallization steps may be necessary to achieve high purity.
-
-
Preparative Chromatography: This is often the most effective method for separating isomers.
-
Preparative HPLC: Offers high resolution for separating closely related isomers.
-
Flash Column Chromatography: A faster, lower-pressure alternative to preparative HPLC. Optimization of the mobile phase is crucial for achieving good separation.
-
Issue 3: Residual Palladium Catalyst
Symptom: ICP-MS or other elemental analysis techniques indicate the presence of palladium.
Troubleshooting Workflow:
Workflow for removing residual palladium catalyst.
Detailed Steps:
-
Filtration through Celite: If the palladium catalyst is heterogeneous (e.g., Pd on carbon), a simple filtration through a pad of Celite can effectively remove it.[11][12]
-
Scavenger Resins: For homogeneous palladium catalysts, scavenger resins with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are very effective.[13][14]
-
The crude product is dissolved in a suitable solvent and stirred with the scavenger resin.
-
The resin is then removed by filtration.
-
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively adsorb residual palladium.[14][15]
-
Care should be taken as the desired product may also be adsorbed, potentially lowering the yield.
-
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a starting point for the purification of this compound by recrystallization. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation is observed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Removal of Palladium using Activated Carbon
Materials:
-
Crude this compound containing residual palladium
-
Suitable organic solvent (e.g., ethyl acetate, toluene)
-
Activated carbon
-
Celite
-
Erlenmeyer flask
-
Stir bar and stir plate
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., 10-20 mL of solvent per gram of product).
-
Add activated carbon (approximately 5-10% of the crude product weight) to the solution.[14]
-
Stir the mixture at room temperature for 1-2 hours.
-
Prepare a filtration funnel with a pad of Celite (approximately 1-2 cm thick).
-
Filter the mixture through the Celite pad to remove the activated carbon.
-
Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
References
- 1. agilent.com [agilent.com]
- 2. series.publisso.de [series.publisso.de]
- 3. lcms.cz [lcms.cz]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spinchem.com [spinchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Purification of 2-Isopropoxy-5-methylaniline by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-isopropoxy-5-methylaniline using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this separation process.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying aromatic amines like this compound on silica (B1680970) gel?
A1: The primary challenge is the interaction between the basic amine group and the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This acid-base interaction can lead to several problems, including irreversible adsorption of the compound, tailing of peaks, and even degradation of the target molecule directly on the column.[1][2]
Q2: How can I prevent my amine compound from sticking to the silica gel column?
A2: To mitigate the acidity of the silica gel, it is standard practice to add a small amount of a competing base to the mobile phase.[1] Typically, 0.5-1% (v/v) of triethylamine (B128534) (TEA) or a similar amine like pyridine (B92270) is added to the eluent.[1][3] This additive neutralizes the acidic sites on the stationary phase, preventing the target amine from binding too strongly.[1]
Q3: My compound, this compound, is not moving from the origin (Rf = 0) on the TLC plate or column. What should I do?
A3: If your compound is not moving, the mobile phase is likely not polar enough.[4] You should gradually increase the polarity of the eluent. For instance, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, systematically increase the percentage of ethyl acetate. For particularly polar amines, a solvent system like dichloromethane/methanol may be required.[1]
Q4: I am observing streaking or tailing of my compound spot on the TLC plate and broad peaks during column chromatography. What is the cause?
A4: Streaking and peak tailing are classic signs of strong, undesirable interactions between the analyte and the stationary phase, which is common for amines on silica gel.[1] This can also be caused by overloading the column with the sample. To resolve this, ensure you have added a competing base (like triethylamine) to your mobile phase. If the problem persists, reduce the amount of crude sample loaded onto the column.
Q5: Can this compound degrade during purification?
A5: Yes, aromatic amines can be susceptible to oxidation, which is sometimes accelerated by the acidic environment of silica gel.[2] This can result in the formation of colored impurities.[4] To check for on-column degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that the compound is unstable on the silica.[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation | Incorrect Mobile Phase Polarity: The polarity of the eluent is not optimized to separate the target compound from impurities. | Perform thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity for separation.[5] |
| Similar Polarity of Compounds: The target compound and impurities have very similar polarities, making separation difficult. | Use a shallow elution gradient (a very slow and gradual increase in solvent polarity) to improve resolution between closely eluting compounds. | |
| Compound Does Not Elute | Mobile Phase Not Polar Enough: The eluent lacks the strength to displace the compound from the stationary phase. | Systematically increase the percentage of the polar solvent in your mobile phase. For example, move from 5% to 10%, 20% ethyl acetate in hexane.[4] |
| Compound Degradation/Irreversible Adsorption: The amine has strongly interacted with the acidic silica and may have decomposed.[2] | Test for compound stability on silica using 2D TLC.[2] If unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[2] | |
| Low Product Yield | Irreversible Adsorption: The compound has permanently bound to the silica gel due to strong acid-base interactions. | Always use a mobile phase modifier like triethylamine (0.5-1%) to prevent strong binding.[3] |
| Fractions are Too Dilute: The compound did elute, but it is spread across many fractions at a low concentration.[2] | Concentrate the fractions you expect to contain the product and re-analyze by TLC to confirm its presence.[2] | |
| Column Runs Dry or Cracks | Improper Packing or Operation: The solvent level dropped below the top of the silica bed, introducing air and creating channels.[6] | Ensure the column is packed uniformly without air pockets.[7] Always keep the silica bed covered with solvent and replenish it well before it can run dry.[6] A cracked column will lead to poor separation and must be repacked. |
| Colored Impurities in Final Product | Oxidation of the Aniline: Aromatic amines can oxidize, leading to colored byproducts.[4] | While not directly a chromatography solution, if the purified product is colored, a subsequent recrystallization step with activated charcoal can help remove these impurities.[4] |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is typically used.
-
Mobile Phase (Eluent): A common starting solvent system is a mixture of hexane and ethyl acetate.
-
Determine the optimal ratio using Thin Layer Chromatography (TLC). Test a range of polarities (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.
-
Crucially, add 0.5-1% (v/v) of triethylamine (TEA) to your prepared mobile phase to neutralize the silica gel. [3]
-
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate + 1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure the silica packs down uniformly without air bubbles.[3]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. [6]
3. Sample Loading:
-
Dissolve your crude this compound in the minimum possible amount of the mobile phase or a slightly more polar solvent like dichloromethane.[3][6]
-
Using a pipette, carefully and evenly apply the dissolved sample to the top of the sand layer.[6]
-
Alternative (Dry Loading): If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions (e.g., in test tubes). The volume of each fraction will depend on the size of your column.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.[4]
5. Monitoring the Separation:
-
Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
Spot a small amount from each fraction onto a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[3]
Visualized Workflows
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmanow.live [pharmanow.live]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of 2-Isopropoxy-5-methylaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Isopropoxy-5-methylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Overall Synthesis Workflow
The synthesis of this compound can be approached through a multi-step process, typically involving the formation of an ether linkage followed by the reduction of a nitro group. A common synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1 & 2: Synthesis of 2-Isopropoxy-5-methyl-1-nitrobenzene via Williamson Ether Synthesis
Q1: I am getting a low yield or no reaction during the Williamson ether synthesis step. What are the common causes?
A1: Low or no yield in this nucleophilic aromatic substitution is a frequent issue. The primary causes are related to the choice of base, solvent, and reaction temperature.
-
Insufficiently Strong Base: The base may not be strong enough to effectively generate the isopropoxide nucleophile.
-
Inappropriate Solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Apolar aprotic solvents are generally preferred.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Troubleshooting Decision Tree for Low Yield:
Caption: Troubleshooting low yield in Williamson ether synthesis.
Q2: I am observing side products in my reaction. What are they and how can I minimize them?
A2: A common side reaction is the elimination of the alkyl halide, although this is less of a concern with isopropanol. For aromatic systems, competing C-alkylation can also occur.
| Side Product | Cause | Mitigation Strategy |
| Elimination Products | More prevalent with secondary and tertiary alkyl halides. | Use a primary alkyl halide if possible. In this specific synthesis, this is less of a concern. |
| C-Alkylation Products | The phenoxide ion is an ambident nucleophile and can react at the carbon atoms of the aromatic ring. | Use of polar aprotic solvents generally favors O-alkylation. |
Step 3: Reduction of 2-Isopropoxy-5-methyl-1-nitrobenzene
Q3: My catalytic hydrogenation of the nitro group is slow or incomplete. What should I check?
A3: Several factors can affect the efficiency of catalytic hydrogenation.
-
Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or poisoned.[1]
-
Hydrogen Pressure: The pressure of hydrogen gas may be insufficient.
-
Solvent Choice: The solvent should be able to dissolve the substrate and not interfere with the catalyst.
-
Catalyst Poisons: Sulfur or other heteroatom-containing impurities in the starting material can poison the catalyst.[2]
Q4: I am seeing byproducts from the reduction. How can I improve the selectivity?
A4: While catalytic hydrogenation is generally selective for nitro groups, over-reduction or side reactions can occur.
| Issue | Potential Cause | Suggested Solution |
| Dehalogenation | If a halogen is present on the aromatic ring, it can sometimes be removed by catalytic hydrogenation. | Use milder conditions (e.g., lower temperature, lower hydrogen pressure) or a different reducing agent like iron powder in acetic acid. |
| Incomplete Reduction | Insufficient reaction time, catalyst loading, or hydrogen pressure. | Increase reaction time, catalyst loading, or hydrogen pressure. Monitor the reaction by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-5-methyl-1-nitrobenzene
This protocol is adapted from a similar synthesis described in patent CN102702077A.[2]
-
Nitration of 2-Chloro-4-fluorotoluene:
-
Dissolve 2-chloro-4-fluorotoluene in concentrated sulfuric acid and cool to 0°C.
-
Add potassium nitrate (B79036) in portions while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-chloro-5-methyl-1-nitrobenzene.
-
-
Williamson Ether Synthesis:
-
To a solution of 2-chloro-5-methyl-1-nitrobenzene in DMF, add cesium carbonate and isopropanol.[2]
-
Heat the mixture to 50°C and stir for 24 hours under a nitrogen atmosphere.[2]
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield crude 2-isopropoxy-5-methyl-1-nitrobenzene.
-
Protocol 2: Synthesis of this compound
This protocol is based on general methods for nitro group reduction.
-
Catalytic Hydrogenation:
-
Dissolve 2-isopropoxy-5-methyl-1-nitrobenzene in acetic acid in a pressure vessel.[2]
-
Add a catalytic amount of platinum dioxide (PtO₂).[2]
-
Pressurize the vessel with hydrogen gas (e.g., 60 atm) and heat to 100°C.[2]
-
Stir the reaction for 24 hours.[2]
-
Cool the reaction, vent the hydrogen, and filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a 2N sodium hydroxide (B78521) solution to a pH of 10.[2]
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Data Presentation
Table 1: Comparison of Conditions for Williamson Ether Synthesis (Analogous Reactions)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cesium Carbonate | DMF | 50 | 24 | 78 | [2] |
| Sodium Hydride | DMF | Room Temp - 80 | 2 - 12 | Typically >80 | General |
| Potassium Carbonate | Acetone | Reflux | 12 - 24 | 60 - 90 | General |
Table 2: Comparison of Reducing Agents for Nitroarenes
| Reagent | Conditions | Advantages | Disadvantages |
| H₂, PtO₂ | Acetic Acid, 100°C, 60 atm | High yield, clean reaction | Requires high pressure equipment |
| H₂, Pd/C | Methanol or Ethanol, RT, 1 atm | Mild conditions, common reagent | Can cause dehalogenation |
| Fe, HCl/AcOH | Ethanol/Water, Reflux | Inexpensive, good for halogenated compounds | Stoichiometric waste, acidic conditions |
| SnCl₂·2H₂O | Ethanol, Reflux | Mild, good functional group tolerance | Stoichiometric tin waste |
Purification
Q5: How can I purify the final product, this compound?
A5: The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
-
Note: Anilines can sometimes streak on silica gel due to its acidic nature. Adding a small amount of triethylamine (B128534) (e.g., 0.5-1%) to the eluent can help to mitigate this issue.
Alternatively, purification can be achieved by vacuum distillation if the product is a liquid and thermally stable. High-performance liquid chromatography (HPLC) can be used for analytical and preparative separations to achieve high purity.[3]
References
Technical Support Center: Synthesis of 2-Isopropoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Isopropoxy-5-methylaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted 2-hydroxy-5-methylaniline (or the corresponding phenol (B47542) precursor). What is the likely cause?
Answer: This issue commonly points to a competing elimination side reaction during the Williamson ether synthesis step. The base used to deprotonate the phenol can also act as a base to promote E2 elimination of the isopropyl halide (e.g., 2-bromopropane), forming propene. This is a well-known side reaction in Williamson ether syntheses, particularly with secondary alkyl halides.[1][2][3][4]
Suggested Solutions:
-
Temperature Control: Maintain the lowest effective reaction temperature to favor the SN2 (substitution) pathway over elimination.
-
Choice of Base: Use a milder base if possible. While a strong base is needed to form the phenoxide, extremely strong or bulky bases can favor elimination.[3] For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ are often effective.[5]
-
Solvent: Use a polar aprotic solvent like DMF or DMSO, which can help minimize dehydrohalogenation side products.[5]
-
Reagent Addition: Consider the slow addition of the alkylating agent to the solution of the phenoxide to maintain a low concentration of the electrophile.
Question 2: My final product is pink, red, or brown, and the discoloration intensifies upon storage. What causes this and how can I prevent it?
Answer: Aniline (B41778) derivatives are notoriously susceptible to air oxidation, which forms highly colored impurities.[6] This is a common issue with aromatic amines and can occur during the reaction, work-up, purification, or storage.
Suggested Solutions:
-
Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[6]
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Purification: If discoloration has already occurred, the colored impurities can often be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization or column chromatography.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C) to inhibit oxidation.
Question 3: My mass spectrometry analysis shows a byproduct with a molecular weight two units higher than my starting aryl halide, and it lacks the halogen. What is this impurity?
Answer: This impurity is likely the hydrodehalogenated product, where the bromine or chlorine atom on the aromatic ring has been replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[7] It can arise from β-hydride elimination from an intermediate palladium complex or from protonolysis of an organometallic intermediate.[8]
Suggested Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source leading to protonolysis.[8]
-
Ligand and Base Optimization: The choice of ligand and base can significantly influence the extent of this side reaction. A bulkier ligand may disfavor the pathway leading to hydrodehalogenation.[8]
-
Reaction Temperature: Lowering the reaction temperature may help reduce the rate of this side reaction relative to the desired C-N bond formation.
Question 4: I am observing an unexpected peak in my HPLC/GC analysis that I suspect is an isomer of my target molecule. Where could it have originated?
Answer: The presence of isomeric impurities often traces back to the starting materials. For instance, if the synthesis begins with a nitration of p-cresol (B1678582) or its derivatives, incomplete separation of the resulting ortho- and para-nitro isomers can carry through the entire synthetic sequence, leading to an isomeric final product.
Suggested Solutions:
-
Starting Material Analysis: Thoroughly analyze all starting materials by a high-resolution technique like HPLC or GC before beginning the synthesis to confirm their isomeric purity.
-
Purification of Intermediates: If isomeric impurities are detected in the starting materials, perform a purification step (e.g., recrystallization or chromatography) before proceeding to the next step.
-
Final Purification: High-efficiency column chromatography or recrystallization may be required to separate the final product from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound? A common and reliable route involves a two-step process:
-
Williamson Ether Synthesis: An appropriate phenol precursor, such as 2-amino-4-methylphenol (B1222752) or 2-nitro-4-methylphenol, is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.[1][5]
-
Nitro Group Reduction: If starting from a nitro-substituted precursor, the nitro group is subsequently reduced to an amine using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).[9]
An alternative approach is the Buchwald-Hartwig amination , where an aryl halide (e.g., 1-bromo-2-isopropoxy-5-methylbenzene) is coupled with an ammonia (B1221849) equivalent using a palladium catalyst.[7][10]
Q2: What are the critical side reactions to consider during the Williamson ether synthesis for this molecule? The two main competing reactions are E2 elimination of the isopropyl halide to form propene and C-alkylation of the phenoxide.[1][5] Elimination is favored by high temperatures and sterically hindered bases, while C-alkylation can occur because the phenoxide ion is an ambident nucleophile.[1][3]
Q3: How can I effectively purify the final product? Standard purification techniques for aniline derivatives are effective:
-
Column Chromatography: Silica (B1680970) gel chromatography using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective for removing both more polar and less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.[11]
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Symptom | Potential Cause | Suggested Solution(s) |
| Unreacted phenol starting material | E2 Elimination: Side reaction of isopropyl halide to form propene.[2][3] | Lower reaction temperature; use a less sterically hindered base; use a polar aprotic solvent.[5] |
| Product is discolored (pink/brown) | Oxidation: Air oxidation of the aniline functional group.[6] | Perform reaction and work-up under an inert atmosphere; use degassed solvents; store product under N₂/Ar, protected from light.[6] |
| Formation of C-alkylated isomer | Ambident Nucleophile: Alkylation on the aromatic ring instead of the oxygen.[1] | Optimize solvent and counter-ion to favor O-alkylation; polar aprotic solvents often favor O-alkylation. |
| Presence of nitro-compound in product | Incomplete Reduction: Insufficient reducing agent or reaction time. | Increase reaction time; use a slight excess of the reducing agent; ensure catalyst (if used) is active. |
| Dehalogenated byproduct present | Hydrodehalogenation: Side reaction in Pd-catalyzed coupling.[7][8] | Use strictly anhydrous conditions; optimize ligand/base combination.[8] |
Table 2: Illustrative Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Williamson Ether Synthesis | 2-Nitro-4-methylphenol, 2-Bromopropane (B125204) | K₂CO₃, DMF | 60 - 80 | 12 - 24 | 75 - 90 |
| Nitro Group Reduction | 2-Isopropoxy-5-methyl-1-nitrobenzene | H₂ (50 psi), 10% Pd/C, Ethanol | 25 - 40 | 4 - 8 | 90 - 98 |
| Buchwald-Hartwig Amination | 1-Bromo-2-isopropoxy-5-methylbenzene | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene | 80 - 110 | 8 - 16 | 70 - 85 |
| Note: These conditions are illustrative and may require optimization for specific substrates and scales. |
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-5-methyl-1-nitrobenzene via Williamson Ether Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitro-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of phenol).
-
Add 2-bromopropane (1.5 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 2-Isopropoxy-5-methyl-1-nitrobenzene to this compound
-
In a hydrogenation vessel (Parr shaker), dissolve 2-isopropoxy-5-methyl-1-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Shake the mixture at room temperature for 6 hours or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified if necessary.
Mandatory Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Key side reactions in the Williamson ether synthesis step.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline - Google Patents [patents.google.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Optimization of reaction parameters for 2-Isopropoxy-5-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 2-Isopropoxy-5-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-chloro-4-fluorotoluene (B151448) or 1-chloro-5-fluoro-2-methyl-4-nitrobenzene. These undergo a series of reactions including nitration, nucleophilic substitution, and reduction to yield the final product.[1][2]
Q2: What are the key reaction steps in the synthesis of this compound?
A2: The synthesis typically involves the following key steps:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Nucleophilic Aromatic Substitution: Displacement of a halide with an isopropoxy group.
-
Reduction: Conversion of the nitro group to an amine.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes. Nitration reactions are highly exothermic and require careful temperature control to avoid runaway reactions. Handle nitric and sulfuric acids with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The final product, this compound, is classified as harmful and requires careful handling to avoid inhalation, ingestion, or skin contact.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Nitration Step | - Incomplete reaction due to insufficient nitrating agent or low temperature.- Degradation of starting material due to excessive temperature. | - Ensure the correct stoichiometry of nitric and sulfuric acids.- Maintain the reaction temperature at or below 0°C during the addition of the nitrating agent.[1] |
| Formation of Multiple Isomers during Nitration | - Reaction temperature is too high, leading to reduced regioselectivity. | - Strictly control the temperature to minimize the formation of unwanted isomers. |
| Incomplete Isopropoxylation | - Insufficient base or nucleophile (isopropanol).- Low reaction temperature or insufficient reaction time.- Deactivation of the aromatic ring. | - Use at least a stoichiometric amount of base (e.g., cesium carbonate) and a slight excess of isopropanol.[1]- Increase the reaction temperature (e.g., to 50°C) and monitor the reaction progress by TLC or GC.[1]- Ensure the starting material is sufficiently activated for nucleophilic substitution. |
| Low Yield in the Nitro Group Reduction | - Inactive or insufficient catalyst (e.g., Platinum dioxide).- Insufficient hydrogen pressure.- Presence of catalyst poisons. | - Use fresh, active catalyst.- Ensure the system is properly sealed and pressurized with hydrogen to the recommended pressure (e.g., 60 atm).[1]- Purify the substrate to remove any potential catalyst poisons. |
| Product is an Oil Instead of a Solid | - Presence of impurities lowering the melting point. | - Purify the product using column chromatography or recrystallization. |
| Difficulty in Product Purification | - Presence of closely related side products. | - Optimize the reaction conditions to minimize side product formation.- Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. |
Experimental Protocols
Synthesis of this compound starting from 2-chloro-4-fluorotoluene
This protocol is based on the method described in patent CN102702077A.[1]
Step 1: Nitration of 2-chloro-4-fluorotoluene
-
Dissolve 289 g (2 moles) of 2-chloro-4-fluorotoluene in 2 liters of sulfuric acid in a reaction vessel.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 222 g (2.2 moles) of potassium nitrate (B79036) in batches, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into 5 liters of ice water, which will cause a yellow solid to precipitate.
-
Filter the solid, wash it with water, and dry it to obtain 2-chloro-4-fluoro-5-nitrotoluene.
Step 2: Isopropoxylation
-
Dissolve 190 g (1 mole) of the product from Step 1 in 2 liters of DMF.
-
Add 325 g (1 mole) of cesium carbonate and 90 g (1.5 moles) of isopropanol.
-
Heat the mixture to 50°C under a nitrogen atmosphere and stir for 24 hours.
-
Pour the reaction mixture into 5 liters of ice water to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain 2-isopropoxy-4-fluoro-5-nitrotoluene.
Step 3: Reduction of the Nitro Group
A subsequent reduction step would be required to convert the nitro group to an amine, for which a standard procedure using a catalyst like platinum dioxide under hydrogen pressure can be employed, as described for a similar substrate in the patent.[1]
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Nitration | 2-chloro-4-fluorotoluene | H₂SO₄, KNO₃ | 2-chloro-4-fluoro-5-nitrotoluene | 86 | [1] |
| Isopropoxylation | 2-chloro-4-fluoro-5-nitrotoluene | Isopropanol, Cs₂CO₃, DMF | 2-isopropoxy-4-fluoro-5-nitrotoluene | 78 | [1] |
Visualizations
References
Stability issues of 2-Isopropoxy-5-methylaniline under storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Isopropoxy-5-methylaniline for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during the storage and handling of this compound.
| Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) | Oxidation or degradation due to exposure to air and/or light. | 1. Immediately blanket the container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store the container in a light-resistant (amber) vial or in a dark location. 3. Verify the purity of the material using a suitable analytical method (e.g., HPLC, GC-MS). |
| Change in physical state (e.g., liquid to semi-solid) | Temperature fluctuations or absorption of moisture. Amines are known to be hygroscopic.[1] | 1. Ensure the storage temperature is consistently maintained as recommended. 2. Store in a desiccator or a controlled low-humidity environment. 3. Tightly seal the container to prevent moisture ingress.[1] |
| Presence of unknown peaks in analytical chromatogram (HPLC, GC) | Chemical degradation has occurred, leading to the formation of impurities. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS). 3. Review storage conditions and handling procedures to identify the source of degradation. |
| Inconsistent experimental results | Degradation of the starting material between experiments. | 1. Aliquot the material upon receipt to minimize repeated opening and closing of the main container. 2. Re-test the purity of the starting material before each critical experiment. 3. Store aliquots under recommended conditions (refrigerated, under inert gas, and protected from light). |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 4°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark place.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[1]
2. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic amines are generally susceptible to the following degradation mechanisms:
-
Oxidation: The primary degradation pathway is often oxidation of the amine group and the aromatic ring. This can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents.[2]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of colored degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
A logical troubleshooting workflow for stability issues is presented below:
References
Challenges in the scale-up of 2-Isopropoxy-5-methylaniline production
Technical Support Center: Production of 2-Isopropoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route involves a two-step process starting from 4-methyl-2-nitrophenol (B89549). The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of the nitro group to an aniline (B41778).
Q2: What are the critical process parameters to monitor during the scale-up of the Williamson ether synthesis step?
The critical parameters for the etherification step include temperature, the choice and concentration of the base, the rate of addition of the alkylating agent (e.g., 2-bromopropane), and efficient mixing. Poor control of these parameters can lead to side reactions, such as elimination, and the formation of impurities.
Q3: Why is temperature control so crucial during the nitro group reduction step?
The catalytic hydrogenation of a nitro group is a highly exothermic reaction.[1] Without adequate heat management, a thermal runaway can occur, leading to unsafe operating conditions and the formation of undesired byproducts. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Q4: What are the most common impurities found in the final product?
Common impurities can include unreacted starting material (4-methyl-2-nitrophenol), the corresponding isopropyl ether without the amine (2-isopropoxy-5-methylnitrobenzene), and potential byproducts from the nitro reduction, such as azo compounds, especially if the reduction is not complete.
Q5: How can I purify the final this compound product on a larger scale?
Crystallization is a common and effective method for purifying this compound on a larger scale.[2][3][4] The crude product can be dissolved in a suitable solvent system and then crystallized by cooling or by the addition of an anti-solvent. It is also common to perform an acidic wash during the workup to remove any unreacted aniline starting materials.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
Symptom: The yield of 2-isopropoxy-5-methyl-nitrobenzene is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure a stoichiometric amount or slight excess of a strong enough base (e.g., NaOH, KOH) is used to fully deprotonate the starting phenol (B47542). |
| Side Reaction (Elimination) | The Williamson ether synthesis is an SN2 reaction and can compete with the E2 elimination reaction.[5][6][7] This is more prevalent with secondary alkyl halides like 2-bromopropane (B125204). Maintain a moderate reaction temperature (typically 50-80°C) as higher temperatures favor elimination.[5] |
| Hydrolysis of Alkylating Agent | Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the 2-bromopropane. |
| Loss of Volatile Reagents | Ensure the reaction vessel is properly sealed and equipped with a condenser, as 2-bromopropane is volatile. |
Problem 2: Incomplete Reduction of the Nitro Group (Step 2)
Symptom: The presence of the starting nitro compound or intermediate nitroso/hydroxylamine species in the final product.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Poisoning | The catalyst (e.g., Pd/C) may be poisoned by impurities such as sulfur or halide compounds.[8] Ensure the starting materials and solvent are of high purity. Use a fresh batch of catalyst if deactivation is suspected. |
| Insufficient Catalyst Loading | On a larger scale, ensure the catalyst-to-substrate ratio is maintained. Inadequate mixing can also lead to poor catalyst contact. |
| Low Hydrogen Pressure | For catalytic hydrogenation, ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. |
| Poor Mass Transfer | In a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen), mass transfer of hydrogen into the liquid phase can be rate-limiting.[1] Ensure efficient agitation to maximize the gas-liquid interface. |
Problem 3: Formation of Colored Impurities
Symptom: The final product has a dark color, suggesting the presence of impurities.
| Possible Cause | Suggested Solution |
| Azo Compound Formation | Incomplete reduction of the nitro group can sometimes lead to the formation of colored azo- and azoxy- compounds. Ensure the reduction goes to completion by monitoring the reaction progress (e.g., by TLC or HPLC). |
| Oxidation of the Aniline | Anilines can be susceptible to air oxidation, which can form colored impurities. After the reaction is complete, it is advisable to work up the product under an inert atmosphere (e.g., nitrogen) if possible. |
| Residual Palladium Catalyst | Fine particles of palladium on carbon can be difficult to filter and may contaminate the final product, giving it a dark appearance. Consider filtering the reaction mixture through a pad of celite to ensure complete removal of the catalyst. |
Quantitative Data
Table 1: Effect of Catalyst Loading on Nitro Group Reduction
| Catalyst Loading (wt% of nitro compound) | Reaction Time (hours) | Conversion (%) |
| 1% | 8 | 85 |
| 2.5% | 4 | >99 |
| 5% | 2 | >99 |
Note: Data is representative for a typical catalytic hydrogenation of a nitroaromatic compound and may vary based on specific reaction conditions.
Table 2: Influence of Temperature on Williamson Ether Synthesis
| Temperature (°C) | Main Product Yield (%) | Elimination Byproduct (%) |
| 50 | 90 | < 2 |
| 80 | 85 | 5 |
| 110 | 70 | 15 |
Note: This table illustrates the general trend of increased elimination at higher temperatures for a secondary alkyl halide.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-5-methyl-nitrobenzene (Williamson Ether Synthesis)
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add powdered potassium carbonate (1.5 eq) to the mixture.
-
Alkylation: Heat the mixture to 60-70°C with vigorous stirring. Slowly add 2-bromopropane (1.2 eq) over a period of 1-2 hours, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting phenol is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
-
Reaction Setup: To a hydrogenation reactor, add the crude 2-isopropoxy-5-methyl-nitrobenzene (1.0 eq), a suitable solvent (e.g., methanol (B129727) or ethanol), and palladium on carbon (10% Pd, 2-5 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring.
-
Temperature Control: The reaction is exothermic; maintain the internal temperature at 30-40°C using a cooling bath.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 2-4 hours).
-
Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purify by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchwith.stevens.edu [researchwith.stevens.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Recrystallization of 2-Isopropoxy-5-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-isopropoxy-5-methylaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to facilitate the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1] Based on the structure of the molecule (an aromatic amine with an ether linkage), suitable solvents would include alcohols (such as ethanol, methanol, or isopropanol) or a mixed solvent system, like ethanol-water.[1] Non-polar solvents like hexane (B92381) may be useful as an anti-solvent in a mixed solvent system. A good starting point is to perform small-scale solubility tests with a range of solvents to determine the optimal choice for your specific sample purity.
Q2: My this compound is colored. How can I remove the color during recrystallization?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored impurities. However, use it sparingly as it can also adsorb some of your product, leading to a lower yield.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[1] Over-saturating the solution with solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, allowing the solution to cool slowly, followed by cooling in an ice bath, can help maximize crystal formation.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: The mother liquor will contain some dissolved product. It is possible to recover some of this by evaporating a portion of the solvent to concentrate the solution and induce a second crop of crystals. However, these second-crop crystals may be less pure than the first crop.
Q5: What is "oiling out," and how can I prevent it?
A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals.[2] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, you can try adding more of the "good" solvent if using a mixed solvent system, or select a solvent with a lower boiling point.[1][3] Slower cooling can also favor crystal formation over oiling out.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires a nucleation site. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the temperature of the solution.- The solution is cooling too quickly.- The compound is highly impure. | - Reheat the solution and add more of the primary solvent to increase the saturation temperature.[3]- Allow the solution to cool more slowly. Insulating the flask can help.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals are significantly soluble in the cold solvent. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.[4]- Use a minimal amount of ice-cold solvent to wash the crystals after filtration. |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude sample.- The cooling process was too rapid, trapping impurities. | - Add a small amount of activated charcoal to the hot solution and filter it before cooling.- Allow the solution to cool more slowly to promote the formation of purer crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube in a warm water bath. The ideal solvent will dissolve the compound completely upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal to the flask and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Illustrative Data
The following table provides hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is for illustrative purposes and should be confirmed experimentally.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | ~1.0 | Poor as a single solvent, potentially good as an anti-solvent. |
| Ethanol | ~2.5 | ~25.0 | Good |
| Methanol | ~3.0 | ~30.0 | Good |
| Isopropanol | ~1.5 | ~20.0 | Very Good |
| Hexane | < 0.2 | ~1.5 | Poor as a single solvent, potentially good as an anti-solvent. |
| Toluene | ~5.0 | > 30.0 | Potentially suitable, but the high boiling point may cause oiling out. |
Visualizing the Process
Recrystallization Workflow
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Troubleshooting Decision Tree
References
Managing reaction exotherms in 2-Isopropoxy-5-methylaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing reaction exotherms during the synthesis of 2-Isopropoxy-5-methylaniline. The following information is intended to aid in troubleshooting common issues and to answer frequently asked questions related to this multi-step synthesis.
Troubleshooting Guides & FAQs
The synthesis of this compound can be performed via several routes. A common pathway involves the nitration of a suitable toluene (B28343) derivative, followed by an etherification (isopropylation) and a final reduction of the nitro group. Each of these steps presents unique challenges, particularly concerning the management of reaction exotherms.
Step 1: Nitration of 2-Chloro-4-fluorotoluene (B151448)
This initial step is highly exothermic and requires strict temperature control to ensure safety and prevent the formation of unwanted byproducts.
Frequently Asked Questions (FAQs):
-
Q1: What are the primary hazards associated with the nitration of 2-chloro-4-fluorotoluene?
-
A1: The primary hazard is a runaway reaction due to the highly exothermic nature of aromatic nitration. Poor temperature control can lead to a rapid increase in temperature and pressure, potentially causing the release of hazardous materials and vessel rupture. Additionally, the nitrating mixture (typically a combination of nitric and sulfuric acids) is highly corrosive.
-
-
Q2: What are the consequences of poor exotherm control during this nitration?
-
A2: Inadequate temperature management can lead to the formation of di- and tri-nitrated byproducts, reducing the yield and purity of the desired mononitrated product. At higher temperatures, oxidative side reactions can also occur, leading to the formation of tarry substances and other impurities.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase. | 1. Too rapid addition of the nitrating agent.2. Inadequate cooling capacity.3. Poor agitation leading to localized "hot spots". | 1. Add the nitrating agent dropwise with continuous monitoring of the internal temperature.2. Use a cooling bath with a sufficiently low temperature (e.g., ice-salt or dry ice-acetone).3. Ensure vigorous and consistent stirring throughout the addition. |
| Low yield of the desired product. | 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Formation of byproducts due to excessive temperature. | 1. Allow the reaction to stir for a longer period at the recommended temperature.2. Maintain strict temperature control during the addition of the nitrating agent. |
| Formation of dark, tarry byproducts. | 1. Reaction temperature was too high.2. Contaminants in the starting materials. | 1. Improve cooling efficiency and slow down the addition of the nitrating agent.2. Use high-purity starting materials. |
Step 2: Isopropylation of 2-Chloro-5-methyl-4-nitroaniline (Williamson Ether Synthesis)
This step involves the reaction of the nitrated intermediate with isopropoxide. While generally less exothermic than nitration, this step still requires careful temperature control to ensure a complete reaction and avoid side reactions.
Frequently Asked Questions (FAQs):
-
Q1: What are the main safety considerations for the Williamson ether synthesis in this context?
-
A1: The primary safety concern is the handling of the strong base (e.g., sodium isopropoxide or generated in situ with sodium hydride) used to deprotonate isopropanol (B130326), which is highly reactive and flammable. The reaction itself can be exothermic, especially at larger scales.
-
-
Q2: How does temperature affect the isopropylation step?
-
A2: Temperature control is crucial for reaction rate and selectivity. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive temperature can promote elimination side reactions, reducing the yield of the desired ether.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction. | 1. Insufficient reaction temperature or time.2. Incomplete formation of the isopropoxide.3. Moisture in the reaction. | 1. Gradually increase the reaction temperature and monitor by TLC or HPLC.2. Ensure the base is fully reacted with the isopropanol.3. Use anhydrous solvents and reagents. |
| Low product yield. | 1. Competing elimination reaction.2. Degradation of the starting material or product at high temperatures. | 1. Maintain the reaction temperature within the recommended range.2. Avoid prolonged heating at elevated temperatures. |
Step 3: Reduction of 2-Isopropoxy-5-methyl-4-nitroaniline
The reduction of the nitro group to an amine is a highly exothermic process and is a critical step where a runaway reaction can occur if not properly managed. Catalytic hydrogenation is a common method for this transformation.
Frequently Asked Questions (FAQs):
-
Q1: Why is the reduction of the nitro group so exothermic?
-
A1: The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a highly energetic transformation that releases a significant amount of heat. This exotherm must be carefully managed to prevent a thermal runaway.
-
-
Q2: What are the signs of a runaway reaction during catalytic hydrogenation?
-
A2: A rapid and uncontrolled increase in both temperature and pressure within the reactor are clear indicators of a runaway reaction. This can be extremely dangerous, leading to a breach of the reactor.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid increase in temperature and pressure. | 1. Too high a concentration of the nitro compound.2. Catalyst is too active or added too quickly.3. Inadequate heat removal. | 1. Add the nitro compound solution portion-wise or via a syringe pump.2. Add the catalyst in portions or use a less active catalyst.3. Ensure efficient stirring and use a cooling system (e.g., cooling coils or a jacketed reactor). |
| Incomplete reduction. | 1. Catalyst deactivation.2. Insufficient hydrogen pressure or reaction time. | 1. Use fresh catalyst or a higher catalyst loading.2. Increase the hydrogen pressure or extend the reaction time. |
| Formation of side products (e.g., azo, azoxy compounds). | 1. Incomplete reduction due to catalyst deactivation or insufficient hydrogen.2. Localized high temperatures. | 1. Ensure complete conversion by monitoring the reaction.2. Improve agitation and heat dissipation. |
Experimental Protocols
The following are illustrative protocols for the synthesis of this compound. Note: These are generalized procedures and should be optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.
Protocol 1: Nitration of 2-Chloro-4-fluorotoluene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-4-fluorotoluene (1.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-chloro-4-fluorotoluene, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.
Protocol 2: Isopropylation of 2-Chloro-5-methyl-4-nitroaniline
-
Reaction Setup: To a round-bottom flask containing anhydrous isopropanol, add sodium metal (1.1 eq) in small portions under an inert atmosphere to form sodium isopropoxide.
-
Addition of Substrate: Once the sodium has completely reacted, add the nitrated intermediate (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and remove the isopropanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Reduction of 2-Isopropoxy-5-methyl-4-nitroaniline
-
Reaction Setup: In a hydrogenation vessel, dissolve the isopropoxylated nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically exothermic, and the temperature should be monitored. If necessary, use a cooling bath to maintain the temperature.
-
Workup: Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.
Data Presentation
Table 1: Illustrative Reaction Parameters for Exotherm Management
| Reaction Step | Parameter | Illustrative Value/Range | Rationale for Exotherm Control |
| Nitration | Temperature | 0-10 °C | Minimizes the formation of di-nitrated byproducts and prevents a runaway reaction. |
| Addition Rate of Nitrating Agent | 1-2 mL/min (for a 1 mol scale) | Slow addition allows the cooling system to dissipate the heat of reaction effectively. | |
| Isopropylation | Temperature | Reflux (approx. 82 °C for isopropanol) | Ensures a reasonable reaction rate without promoting significant elimination byproducts. |
| Reagent Addition | Portion-wise addition of sodium to isopropanol | Controls the initial exotherm from the formation of sodium isopropoxide. | |
| Nitro Reduction | Hydrogen Pressure | 50-100 psi | Provides a sufficient driving force for the reaction without excessively high reaction rates. |
| Temperature | 20-40 °C (with cooling) | The reaction is highly exothermic; maintaining a moderate temperature prevents a runaway. |
Visualizations
Caption: Workflow for managing reaction exotherms.
Caption: Synthetic pathway for this compound.
Catalyst selection for optimizing 2-Isopropoxy-5-methylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropoxy-5-methylaniline. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound is primarily achieved through the O-alkylation of 2-amino-4-methylphenol (B1222752) with an isopropylating agent. The most common method is a variation of the Williamson ether synthesis, which involves the reaction of the phenoxide ion of 2-amino-4-methylphenol with an isopropyl halide. Key considerations for this synthesis are the choice of catalyst (base), solvent, and reaction conditions to ensure selective O-alkylation over competing N-alkylation and to minimize side reactions. A Chinese patent suggests a method involving the O-isopropylation of a substituted 2-aminophenol (B121084) derivative using isopropyl alcohol and cesium carbonate in DMF. Another effective strategy involves the protection of the amino group before O-alkylation, followed by deprotection.
Q2: Which catalysts are recommended for the synthesis of this compound?
A2: The choice of catalyst, primarily the base, is critical for the successful synthesis of this compound. The selection depends on the chosen synthetic strategy (direct alkylation vs. protection-deprotection).
-
For direct O-alkylation: Strong inorganic bases are typically used. Cesium carbonate (Cs₂CO₃) has been shown to be effective. Other common bases for Williamson ether synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).
-
For O-alkylation with a protected amino group: A milder base such as potassium carbonate (K₂CO₃) is often sufficient.
-
Phase-Transfer Catalysts (PTC): While specific examples for this exact synthesis are not prevalent in the literature, PTCs like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) are known to enhance selectivity for O-alkylation in similar systems by facilitating the transfer of the phenoxide ion to the organic phase.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reactions in the synthesis of this compound are N-alkylation, C-alkylation, and elimination.
-
N-alkylation: The amino group of 2-amino-4-methylphenol can also act as a nucleophile, leading to the formation of the N-isopropyl product. To minimize this, a protection-deprotection strategy for the amino group is highly recommended.
-
C-alkylation: Alkylation of the aromatic ring is a possibility, especially under Friedel-Crafts-like conditions, but is less common in Williamson ether synthesis.
-
Elimination (E2 reaction): Isopropyl bromide is a secondary alkyl halide, which can undergo E2 elimination in the presence of a strong, sterically hindered base to form propene. This is a significant competing reaction that can lower the yield of the desired ether. Using a less hindered base and carefully controlling the reaction temperature can help to mitigate this.
Troubleshooting Guides
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation of Phenol | Ensure a sufficiently strong and anhydrous base is used to generate the phenoxide. Consider switching to a stronger base like Cs₂CO₃ or using an aprotic polar solvent like DMF to enhance basicity. |
| E2 Elimination of Isopropyl Bromide | This is a common issue with secondary alkyl halides. Try using a less sterically hindered base. Lowering the reaction temperature may also favor the S_N2 reaction over E2 elimination. |
| Poor Quality of Reagents | Use freshly distilled solvents and high-purity 2-amino-4-methylphenol and isopropyl bromide. Ensure the base is anhydrous. |
| Reaction Temperature Too Low | While high temperatures can favor elimination, the S_N2 reaction still requires sufficient activation energy. Gradually increase the temperature while monitoring for product formation and side products. |
Problem 2: Presence of significant amounts of N-isopropyl-5-methyl-2-aminophenol (N-alkylation product).
| Possible Cause | Suggested Solution |
| Direct Alkylation without Protection | The amino group is competing with the hydroxyl group for the alkylating agent. |
| Implement a protection-deprotection strategy. Protect the amino group as a benzilidene imine before O-alkylation, followed by acidic hydrolysis to remove the protecting group. | |
| Use of Phase-Transfer Catalysis | A phase-transfer catalyst can selectively transport the phenoxide anion to the organic phase, potentially favoring O-alkylation. |
Problem 3: Formation of propene gas and low mass balance.
| Possible Cause | Suggested Solution |
| Dominant E2 Elimination Pathway | The combination of a secondary alkyl halide (isopropyl bromide) and a strong base is promoting elimination. |
| Modify the base: Switch to a less hindered or weaker base if possible. | |
| Lower the reaction temperature: This will generally favor the substitution reaction over elimination. | |
| Consider an alternative isopropylating agent: Isopropyl tosylate may be a better electrophile and less prone to elimination. |
Data Presentation
Table 1: Comparison of Catalyst Systems for O-Alkylation of Aminophenol Derivatives
| Catalyst System | Alkylating Agent | Solvent | Typical Yield | Selectivity | Key Considerations |
| Cesium Carbonate (Cs₂CO₃) | Isopropyl Alcohol | DMF | Moderate to Good | Good for O-alkylation | Effective for direct alkylation. |
| Potassium Carbonate (K₂CO₃) | Isopropyl Bromide | Acetone | Lower | Moderate (N-alkylation can occur without protection) | Commonly used with protected amines. Lower yield reported for isopropylation compared to other alkylations. |
| Sodium/Potassium Hydroxide (NaOH/KOH) | Isopropyl Bromide | Various | Variable | Variable (prone to side reactions) | Strong bases that can promote E2 elimination. |
| Phase-Transfer Catalyst (e.g., TBAB) | Isopropyl Bromide | Biphasic (e.g., Toluene/Water) | Potentially Improved | Potentially High for O-alkylation | Can enhance selectivity but requires optimization. |
Experimental Protocols
Method 1: Direct O-Isopropylation (Based on CN102702077A)
-
Dissolve the substituted 2-aminophenol starting material in DMF.
-
Add cesium carbonate (1 equivalent) and isopropyl alcohol (1.5 equivalents).
-
Protect the reaction with a nitrogen atmosphere.
-
Stir the reaction mixture at 50°C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Method 2: O-Alkylation via Amino Group Protection (Based on "Selective alkylation of aminophenols")
-
Protection of the Amino Group:
-
Dissolve 2-amino-4-methylphenol in methanol.
-
Add an equimolar amount of benzaldehyde (B42025) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure and recrystallize the residue from ethanol (B145695) to obtain the N-benzylidene-2-amino-4-methylphenol.
-
-
O-Alkylation:
-
Dissolve the protected aminophenol in acetone.
-
Add potassium carbonate (2 equivalents) and isopropyl bromide (1 equivalent).
-
Reflux the mixture for an extended period (e.g., 20-40 hours), monitoring the reaction by TLC.
-
-
Deprotection:
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate and then hydrolyze the imine by stirring with aqueous HCl.
-
Neutralize the solution with a base (e.g., NaHCO₃) to precipitate the final product, this compound.
-
Filter, wash with water, and dry the product.
-
Mandatory Visualizations
Caption: Experimental workflow for the direct O-isopropylation of 2-amino-4-methylphenol.
Post-reaction workup procedures for 2-Isopropoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions for the post-reaction workup of 2-Isopropoxy-5-methylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture containing this compound is a dark color. Is this normal and how can I remove the color?
A1: A color change, often to a darker shade like brown or purple, can be an indication of oxidation.[1] Aromatic amines such as anilines are susceptible to forming colored oxidation products when exposed to air.[1] While some color is common, significant darkening suggests the presence of impurities. Standard purification procedures, such as treatment with activated carbon followed by filtration or column chromatography, can often remove these colored impurities. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light is crucial to prevent further oxidation.[1]
Q2: What are the most common types of impurities I should expect in my crude this compound?
A2: Common impurities can be categorized as organic, inorganic, and residual solvents.[2] Organic impurities may include unreacted starting materials, byproducts from side reactions, or degradation products formed during the reaction or storage.[2] Inorganic impurities can originate from reagents, ligands, or catalysts used in the synthesis that were not completely removed.[2] Residual solvents are organic or inorganic liquids used during the manufacturing process that can be difficult to eliminate.[2][3]
Q3: How can I effectively remove unreacted starting materials or other organic impurities?
A3: The choice of purification method depends on the nature of the impurities. An acid-base extraction is a primary and effective method for separating the basic this compound from neutral or acidic organic impurities.[4][5] For impurities with similar properties to the desired product, column chromatography is often the most effective technique.
Q4: What are the best practices for the storage of this compound to ensure its stability?
A4: To maintain the long-term stability of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] It is also recommended to protect it from light by using an amber vial or storing it in a dark place and to maintain it at a cool and consistent temperature, with refrigeration (2-8 °C) being a common practice.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of isolated product after extraction. | 1. Incomplete extraction from the aqueous layer. 2. The pH of the aqueous layer was not sufficiently basic during the final extraction. 3. The product is partially soluble in the aqueous layer. | 1. Perform additional extractions (3-4 times) with the organic solvent. 2. Ensure the pH is >10 before extracting the product. 3. Wash the combined organic layers with brine to reduce the amount of dissolved water and potentially recover some dissolved product.[5] |
| Formation of a stable emulsion during liquid-liquid extraction. | 1. High concentration of starting materials or impurities. 2. Vigorous shaking of the separatory funnel. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel for mixing instead of vigorous shaking. 3. If an emulsion persists, filter the mixture through a pad of Celite. |
| The final product is an oil, but it is expected to be a solid. | 1. Presence of residual solvent. 2. Presence of impurities that are depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product further using column chromatography or recrystallization. |
| The isolated product is still colored after workup. | 1. Presence of persistent colored impurities. 2. Oxidation of the product during workup. | 1. Pass a solution of the product in an organic solvent through a short plug of silica (B1680970) gel or activated carbon. 2. Minimize exposure to air and light during the workup process. |
Experimental Protocol: Post-Reaction Workup
This protocol describes a standard acid-base extraction procedure for the purification of this compound from a crude reaction mixture.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.
2. Acidification and Removal of Non-Basic Impurities:
-
Transfer the mixture to a separatory funnel.
-
Add a 1 M HCl solution and shake gently. Check the pH of the aqueous layer to ensure it is acidic (pH 1-2).[4] The this compound will be protonated and move into the aqueous layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove any non-basic organic impurities. Repeat this wash two more times.[5]
-
Combine the organic layers and set them aside (this fraction contains impurities).
3. Basification and Product Extraction:
-
Cool the acidic aqueous layer containing the protonated product in an ice bath.
-
Slowly add a 2 M NaOH solution with stirring until the pH of the aqueous layer is basic (pH >10). This will deprotonate the aniline, making it soluble in organic solvents.
-
Extract the now basic aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer. Repeat the extraction of the aqueous layer two more times.
4. Washing and Drying:
-
Combine all the organic layers containing the product.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
5. Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
6. Further Purification (Optional):
-
If necessary, further purify the product by column chromatography on silica gel.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Purity (Typical) | ≥98%[7] |
| Boiling Point | 241.1 ± 9.0 °C at 760 mmHg[6] |
| TPSA | 35.25 Ų[7] |
| LogP | 2.78622[7] |
Visualizations
Caption: Workflow for the post-reaction workup of this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
Technical Support Center: Troubleshooting Unknown Peaks in HPLC Analysis of 2-Isopropoxy-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unknown peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Isopropoxy-5-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of unknown peaks in the HPLC chromatogram of this compound?
Unknown peaks in an HPLC analysis can originate from several sources. It is crucial to systematically investigate each possibility to identify the root cause. Potential sources include:
-
Process-Related Impurities: These are impurities that arise during the synthesis of this compound. They can be unreacted starting materials, intermediates, byproducts, or reagents. For instance, a possible synthetic route for a similar compound involves starting materials like 1-chloro-5-fluoro-2-methyl-4-nitrobenzene and intermediates such as 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine.[1] Residuals of these or similar compounds could appear as unknown peaks.
-
Degradation Products: this compound can degrade under various stress conditions like exposure to light (photodegradation), heat (thermal degradation), acidic or basic conditions (hydrolysis), and oxidation.[2][3] The resulting degradation products will appear as new peaks in the chromatogram.
-
System Contamination: Peaks can be introduced from the HPLC system itself. This can include contaminants from the mobile phase, sample solvent, vials, or carryover from previous injections.
-
Excipients and Matrix Effects: If analyzing a formulated product, peaks from excipients or interactions between the analyte and the sample matrix can be observed.
Q2: An unknown peak has appeared in my chromatogram. What are the initial steps I should take to identify it?
When an unexpected peak is observed, a systematic approach is recommended:
-
System Blank Analysis: Inject a blank solvent (typically the sample diluent) to rule out contamination from the solvent or the HPLC system.
-
Placebo Analysis (for formulated products): If analyzing a formulation, inject a placebo (a mixture of all excipients without the active pharmaceutical ingredient, API) to identify any peaks originating from the excipients.
-
Spiking Experiment: Spike the sample with known potential impurities (if available) to see if the retention time of the unknown peak matches any of the standards.
-
Peak Shape and UV Spectrum Analysis: Evaluate the peak shape for tailing or fronting, which can provide clues about the nature of the compound or potential column issues. Utilize a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peak and compare it to the spectrum of the main peak (this compound). Spectral similarity may suggest a related compound or degradation product.
Q3: How can I confirm if an unknown peak is a degradation product?
Forced degradation studies are a systematic way to generate potential degradation products and confirm if an unknown peak arises from the degradation of this compound. These studies involve subjecting the compound to various stress conditions more severe than those it would typically encounter.
Troubleshooting Guides
Guide 1: Investigating Process-Related Impurities
If you suspect an unknown peak is a process-related impurity, the following steps can help in its identification and characterization.
Experimental Protocol: Impurity Profiling
-
Information Gathering: Review the synthetic route of this compound to identify all starting materials, reagents, intermediates, and potential byproducts.
-
Reference Standard Procurement: Obtain reference standards for as many of the identified potential impurities as possible.
-
HPLC Analysis of Standards: Analyze each reference standard individually using the same HPLC method as for the sample to determine their respective retention times.
-
Co-injection/Spiking: Co-inject the sample with each reference standard or spike the sample with a small amount of each standard. An increase in the area of the unknown peak upon spiking with a specific standard confirms the identity of that impurity.
-
Mass Spectrometry (MS) Analysis: If reference standards are unavailable, couple the HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, which can then be matched with the molecular weights of the suspected process-related impurities.
Potential Synthesis-Related Impurities for a Structurally Similar Compound:
| Potential Impurity | Potential Source |
| 1-chloro-5-fluoro-2-methyl-4-nitrobenzene | Starting Material |
| Isopropanol | Reagent |
| 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine | Intermediate |
| p-Toluidine | Potential starting material for related structures |
This table is based on a synthetic route for a similar molecule and serves as an example of potential impurities to investigate.[1][4]
Workflow for Investigating Process-Related Impurities
References
Preventing degradation of 2-Isopropoxy-5-methylaniline during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 2-Isopropoxy-5-methylaniline during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your compound throughout your research and development processes.
Troubleshooting Guides
Encountering unexpected side products or low yields when using this compound can be indicative of its degradation. The following table outlines common issues, their potential causes, and recommended solutions to mitigate the degradation of this reagent.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark (brown to black) | Oxidation of the aniline (B41778) functional group. This is often accelerated by exposure to air (oxygen), heat, light, or the presence of oxidizing agents or certain metal catalysts. The electron-donating isopropoxy group can increase the susceptibility of the aniline to oxidation. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use deoxygenated solvents. - Protect the reaction from light by covering the glassware with aluminum foil. - Maintain the recommended reaction temperature; avoid excessive heating. - If compatible with your reaction, consider adding a small amount of a radical scavenger or antioxidant. |
| Formation of a polar byproduct, identified as 2-hydroxy-5-methylaniline | Acid-catalyzed hydrolysis of the isopropoxy ether linkage. This is likely to occur if the reaction is conducted under strongly acidic conditions (e.g., using strong mineral acids like HCl, HBr, or HI). | - If possible, use a non-acidic or mildly acidic catalyst. - If strong acid is required, consider using a protecting group for the aniline nitrogen, which may reduce the susceptibility of the ether to cleavage. - Minimize reaction time and temperature when using strong acids. - Use a less nucleophilic acid if the anion is participating in the cleavage. |
| Presence of multiple unidentified impurities by HPLC or TLC | A combination of oxidation and/or hydrolysis, or other side reactions. The initial degradation products may undergo further reactions, leading to a complex impurity profile. | - First, attempt to identify the major impurities using techniques like LC-MS or GC-MS. - Based on the identity of the impurities, address the primary degradation pathway (oxidation or hydrolysis) using the solutions above. - Re-evaluate the overall reaction conditions, including solvent, base, catalyst, and temperature, for compatibility with the aniline and ether functional groups. |
| Low or inconsistent yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Degradation of this compound under the reaction conditions. Palladium and copper catalysts, often used in these reactions, can sometimes promote oxidation of electron-rich anilines. The basic conditions can also play a role. | - Screen different ligands for the metal catalyst, as some can stabilize the catalyst and minimize side reactions. - Use a pre-catalyst that is activated in situ to maintain a low concentration of the active catalytic species. - Optimize the base and solvent system. For example, use a weaker, non-nucleophilic base if compatible with the catalytic cycle. - Ensure all reagents and solvents are of high purity and free from peroxides or other oxidizing impurities. |
Frequently Asked Questions (FAQs)
Q1: My stored this compound has darkened in color. Is it still usable?
A1: The darkening of aromatic amines upon storage is a common issue, primarily due to slow oxidation from exposure to air and light. While slight discoloration may not significantly impact the outcome of some reactions, it is indicative of impurity formation. For sensitive applications, such as in late-stage drug development, it is recommended to purify the material (e.g., by column chromatography or recrystallization of a salt form) or use a fresh batch. For best practice, store this compound under an inert atmosphere, protected from light, and at a cool temperature.
Q2: Can I use strong acids like trifluoroacetic acid (TFA) in reactions involving this compound?
A2: Caution should be exercised when using strong, non-oxidizing acids like TFA. While less aggressive than hydrohalic acids (HBr, HI) in cleaving ethers, prolonged exposure or elevated temperatures can still lead to the hydrolysis of the isopropoxy group, forming 2-hydroxy-5-methylaniline. It is advisable to conduct a small-scale trial and monitor the reaction for the formation of this byproduct by HPLC or TLC.
Q3: Are there any specific catalysts I should avoid when using this compound?
A3: While no catalysts are universally "bad," some may be more prone to inducing degradation. For example, highly active, unligated palladium or copper species can sometimes promote oxidation. It is generally better to use well-defined catalysts with appropriate ligands that can stabilize the metal center and control its reactivity. If you suspect catalyst-induced degradation, screening different catalyst systems is recommended.
Q4: How can I monitor the degradation of this compound during my reaction?
A4: The most effective way to monitor the stability of your starting material and the formation of byproducts is through in-process control (IPC) using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can typically separate the relatively nonpolar this compound from its more polar degradation product, 2-hydroxy-5-methylaniline, and other potential impurities. See the Experimental Protocols section for a recommended starting method.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction Minimizing Degradation
This protocol provides a general method for a Suzuki cross-coupling reaction, a common application for substituted anilines, with specific steps to minimize the degradation of this compound.
-
Reagent and Solvent Preparation:
-
Deoxygenate all solvents (e.g., dioxane, toluene, DMF) by sparging with nitrogen or argon for at least 30 minutes.
-
Ensure the boronic acid or ester coupling partner is of high purity.
-
Use a high-purity, well-defined palladium catalyst and ligand (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like SPhos or XPhos).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl halide (1.1 eq), and the boronic acid/ester (1.2 eq).
-
Add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).
-
Add the deoxygenated solvent.
-
Finally, add the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq) as a solid or a deoxygenated aqueous solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by HPLC or TLC, paying close attention to the consumption of the starting material and the appearance of any new, unidentified spots.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: HPLC Method for Monitoring Degradation
This reverse-phase HPLC method is designed to separate this compound from its potential hydrolysis byproduct, 2-hydroxy-5-methylaniline, and other impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection. |
Expected Elution Order: 2-hydroxy-5-methylaniline (more polar) will elute earlier than this compound (less polar). Oxidized byproducts, such as nitro or azoxy derivatives, will have different retention times and can also be monitored.
Visualizations
Below are diagrams to aid in understanding the degradation pathways and troubleshooting logic.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation issues.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Isopropoxy-5-methylaniline
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-Isopropoxy-5-methylaniline, a key intermediate in pharmaceutical synthesis. The validation of these methods is critical to ensure the reliability, accuracy, and precision of analytical data, in line with regulatory expectations. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.
The comparison is based on established analytical techniques and adheres to the validation parameters outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] The performance data presented is hypothetical yet representative of what can be expected for the analysis of an aromatic amine like this compound.
Comparison of Analytical Methods
Two primary chromatographic techniques are compared for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH/FDA Guideline Reference |
| Specificity/Selectivity | Good | Excellent | ICH Q2(R2)[1][3][6] |
| Linearity (r²) | > 0.998 | > 0.999 | ICH Q2(R2)[8][9] |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | ICH Q2(R2)[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | ICH Q2(R2)[2][9] |
| Precision (% RSD) | < 2.0% | < 1.5% | ICH Q2(R2)[2][9] |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | ICH Q2(R2) |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | ICH Q2(R2) |
| Robustness | Demonstrated | Demonstrated | ICH Q2(R2)[2] |
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols for HPLC-UV and GC-MS are provided as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 20, 50, 100, 200 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a final concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the this compound standard to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it suitable for the analysis of trace levels of this compound and for impurity profiling.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion for this compound (e.g., m/z 165, 150, 122).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1, 0.5, 2, 10, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to a final concentration within the calibration range. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve peak shape and thermal stability.
3. Validation Procedure:
-
The validation procedure for GC-MS follows the same principles as for HPLC-UV, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, with adjustments made for the specific technique. For instance, specificity in GC-MS is further enhanced by comparing the mass spectrum of the analyte in the sample to that of the reference standard.
Visualizations
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for sample analysis.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Unveiling the Reactivity of 2-Isopropoxy-5-methylaniline: A Comparative Guide for Researchers
For Immediate Publication
Shanghai, China – December 12, 2025 – In the intricate landscape of pharmaceutical and materials science research, understanding the nuanced reactivity of aniline (B41778) derivatives is paramount for the rational design of novel molecules and synthetic pathways. This guide offers a comprehensive comparison of the reactivity of 2-Isopropoxy-5-methylaniline with other anilines, providing researchers, scientists, and drug development professionals with a foundational understanding supported by established experimental data and detailed protocols.
The reactivity of an aniline is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the electron density of the benzene (B151609) ring and the availability of the nitrogen lone pair, thereby influencing the molecule's basicity and its susceptibility to electrophilic attack. This guide will delve into these aspects, offering a comparative analysis based on pKa values and relative reaction rates in key electrophilic aromatic substitution reactions.
Basicity of Substituted Anilines: A Quantitative Comparison
The basicity of an aniline, a measure of its ability to accept a proton, is a critical indicator of its nucleophilicity and overall reactivity. The pKa of the corresponding anilinium ion provides a quantitative measure of this property, with a higher pKa indicating a stronger base. The isopropoxy group in this compound is an electron-donating group (EDG) through resonance, which is expected to increase the electron density on the aromatic ring and enhance the basicity of the amino group compared to unsubstituted aniline. Conversely, electron-withdrawing groups (EWGs) decrease basicity.
| Aniline Derivative | Substituents | pKa of Conjugate Acid | Reference |
| Aniline | H | 4.60 | |
| 4-Methylaniline (p-Toluidine) | 4-CH₃ | 5.08 | |
| 4-Methoxyaniline (p-Anisidine) | 4-OCH₃ | 5.34 | |
| 2-Methoxy-5-methylaniline (B41322) | 2-OCH₃, 5-CH₃ | ~4.66 (Predicted) | |
| 4-Chloroaniline | 4-Cl | 3.98 | |
| 4-Nitroaniline | 4-NO₂ | 1.00 |
Note: The pKa value for 2-Methoxy-5-methylaniline is a predicted value and should be considered as an estimate for this compound.
Reactivity in Electrophilic Aromatic Substitution
The electron-donating nature of the isopropoxy and methyl groups in this compound strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups. The overall reactivity is a synergistic effect of these substituents.
To provide a quantitative comparison, we can examine the relative rates of common electrophilic substitution reactions, such as bromination and acetylation. While specific kinetic data for this compound is scarce, the Hammett equation provides a framework for estimating relative reactivity. The Hammett sigma constant (σ) quantifies the electronic effect of a substituent. Electron-donating groups have negative σ values, and the more negative the value, the more activating the substituent.
| Substituent | Hammett σp Constant |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -OCH(CH₃)₂ (Isopropoxy) | -0.46 (Estimated) |
| -Cl | +0.23 |
| -NO₂ | +0.78 |
Note: The Hammett constant for the isopropoxy group is an estimated value based on its known electron-donating properties, which are stronger than those of the methoxy (B1213986) group.
The significantly negative estimated σp value for the isopropoxy group suggests that this compound is highly activated towards electrophilic aromatic substitution, likely more so than anilines substituted with methyl or methoxy groups alone.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for determining the pKa and for conducting key electrophilic substitution reactions are provided below.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the aniline hydrochloride salt with a standardized solution of a strong base. The pKa is determined from the midpoint of the titration curve.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1 mmol of the aniline derivative and dissolve it in 50 mL of a 1:1 ethanol/water mixture. If the free base is used, add a stoichiometric amount of standardized hydrochloric acid to form the anilinium salt in situ.
-
Titration Setup: Place the solution in a thermostatted beaker at 25°C and use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).
Comparative Kinetics of Aniline Acetylation by UV-Vis Spectroscopy
The rate of acetylation of different anilines can be compared by monitoring the disappearance of the aniline reactant or the appearance of the acetanilide (B955) product using UV-Vis spectroscopy.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the aniline derivatives (e.g., 0.01 M) and acetic anhydride (B1165640) (e.g., 0.1 M) in a suitable aprotic solvent (e.g., acetonitrile).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for each aniline and its corresponding acetanilide. Choose a wavelength where the change in absorbance upon reaction is significant.
-
Kinetic Run: In a quartz cuvette, mix the aniline solution with a large excess of the acetic anhydride solution to ensure pseudo-first-order kinetics with respect to the aniline.
-
Data Acquisition: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the absorbance at the chosen wavelength over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (or concentration) of the aniline versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant can be calculated by dividing k' by the concentration of acetic anhydride.
Comparative Analysis of Aniline Bromination
The high reactivity of activated anilines towards bromine often leads to polysubstitution. A comparative study can be performed by reacting different anilines with a limited amount of bromine and analyzing the product distribution by HPLC or GC.
Protocol:
-
Reaction Setup: Dissolve a known amount of the aniline derivative in a suitable solvent (e.g., glacial acetic acid).
-
Bromination: Slowly add a standardized solution of bromine in the same solvent to the aniline solution at a controlled temperature. Use a substoichiometric amount of bromine to favor monosubstitution.
-
Quenching and Workup: After a specific reaction time, quench the reaction by adding a solution of sodium bisulfite to consume any unreacted bromine. Extract the products into an organic solvent.
-
Analysis: Analyze the product mixture using HPLC or GC to determine the relative amounts of unreacted aniline, and mono-, di-, and tri-brominated products. The product distribution will provide a qualitative and semi-quantitative measure of the relative reactivity of the anilines.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental and conceptual frameworks presented, the following diagrams have been generated using the DOT language.
Caption: Generalized pathway for electrophilic aromatic substitution on anilines.
Caption: Workflow for a comparative kinetic study using UV-Vis spectroscopy.
Conclusion
This compound is a highly activated aromatic amine, and its reactivity is expected to be greater than that of aniline and other anilines with less electron-donating substituents. This enhanced reactivity, stemming from the combined electronic effects of the isopropoxy and methyl groups, makes it a valuable intermediate in organic synthesis. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate and harness the synthetic potential of this and other substituted anilines. By understanding the principles that govern their reactivity, scientists can more effectively design and optimize the synthesis of complex molecules for a wide range of applications.
A Comparative Analysis of 2-Isopropoxy-5-methylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates, the selection of an appropriate building block is paramount to the successful synthesis of an active pharmaceutical ingredient (API). This guide provides a comparative overview of 2-Isopropoxy-5-methylaniline, a key intermediate in the synthesis of targeted cancer therapies, against other plausible aniline (B41778) derivatives. The advantages of this specific intermediate are elucidated through the lens of its role in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib, with supporting rationale from structure-activity relationship (SAR) studies and established medicinal chemistry principles.
Introduction to this compound and its Role in Kinase Inhibitor Synthesis
This compound is an aromatic amine that has gained prominence as a crucial intermediate in the synthesis of pyrimidine-based kinase inhibitors.[1][2] Notably, it forms a core component of Ceritinib (LDK378), a second-generation ALK inhibitor approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[3][4] The aniline moiety in such inhibitors plays a critical role in binding to the kinase domain of the target protein, and its substitution pattern is meticulously designed to optimize potency, selectivity, and pharmacokinetic properties.
The general synthetic pathway to these kinase inhibitors often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to couple the aniline derivative with a substituted pyrimidine (B1678525) core.
Caption: General workflow for the synthesis of 2,4-diaminopyrimidine (B92962) kinase inhibitors.
Comparative Analysis: this compound vs. Alternative Intermediates
While direct, publicly available experimental data comparing the performance of this compound with a range of other anilines in the synthesis of a specific drug like Ceritinib is scarce, a qualitative and semi-quantitative comparison can be constructed based on established principles of medicinal chemistry and process development. The choice of an intermediate is a multi-faceted decision, balancing synthetic accessibility, reaction efficiency, and the ultimate properties of the final API.
For this comparison, we will consider two plausible alternatives to this compound: 2-Methoxy-5-methylaniline and 2-Fluoro-5-methylaniline . These alternatives are chosen to highlight the specific advantages conferred by the isopropoxy group.
| Intermediate | Structure | Key Physicochemical Property | Inferred Advantages in Synthesis & Performance | Inferred Disadvantages |
| This compound | Increased lipophilicity and steric bulk from the isopropoxy group. | Enhanced Metabolic Stability: The isopropoxy group can shield the ortho position from metabolic enzymes, reducing the rate of oxidative metabolism and improving the drug's half-life. Improved Potency & Selectivity: The size and conformation of the isopropoxy group can lead to optimal interactions within the ATP-binding pocket of the target kinase, enhancing potency and selectivity.[1] Favorable Crystallinity: The overall substitution pattern may lead to a final product with good crystalline properties, which is advantageous for purification and formulation.[5] | Higher Cost & Reduced Availability: As a more complex starting material, it is generally more expensive and less readily available than simpler anilines. Potentially Slower Reaction Kinetics: The steric bulk of the isopropoxy group might slightly hinder reaction rates in coupling reactions compared to smaller substituents. | |
| 2-Methoxy-5-methylaniline | Moderate lipophilicity; smaller steric profile than isopropoxy. | Lower Cost & Higher Availability: Generally less expensive and more widely available than its isopropoxy counterpart. Potentially Faster Reaction Kinetics: The smaller methoxy (B1213986) group may allow for faster coupling reactions. | Increased Metabolic Liability: Methoxy groups are more prone to O-demethylation by cytochrome P450 enzymes, potentially leading to a shorter half-life of the final drug. Potentially Lower Potency: The smaller size may not provide the same optimal steric interactions in the kinase binding site, possibly resulting in lower potency. | |
| 2-Fluoro-5-methylaniline | Electron-withdrawing nature of fluorine; minimal steric hindrance. | Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. Modulation of pKa: The electron-withdrawing fluorine can lower the pKa of the aniline nitrogen, which can influence binding and solubility. | Altered Binding Interactions: The electronic properties of fluorine are significantly different from an alkoxy group, which could negatively impact the necessary hydrogen bonding and hydrophobic interactions for kinase inhibition. Potential for Off-Target Effects: Changes in electronic distribution could lead to unforeseen interactions with other biological targets. |
Experimental Protocols
The following represents a generalized experimental protocol for the key coupling step in the synthesis of a 2,4-diaminopyrimidine kinase inhibitor, based on the Buchwald-Hartwig amination. Specific conditions would require optimization for each set of substrates.
Objective: To couple an aniline derivative with a 2,4-dichloropyrimidine (B19661) derivative.
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
Materials:
-
Substituted 2,4-dichloropyrimidine (1.0 eq)
-
Aniline derivative (e.g., this compound) (1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cesium Carbonate, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add the substituted 2,4-dichloropyrimidine, the aniline derivative, the palladium catalyst, the phosphine ligand, and the base.
-
Add anhydrous toluene to the vessel.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux (typically 100-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-aminated product.
Signaling Pathway Context: The Role of ALK and its Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), which results in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EML4-ALK signaling pathway by Ceritinib.
Ceritinib, synthesized using this compound, acts as a competitive inhibitor at the ATP-binding site of the ALK kinase domain. This blocks the autophosphorylation of ALK and the subsequent activation of downstream pathways like STAT3 and PI3K/AKT, ultimately leading to a reduction in cancer cell proliferation and survival.[6]
Conclusion
The selection of this compound as an intermediate in the synthesis of Ceritinib and other kinase inhibitors is a well-reasoned choice driven by the need to optimize the final drug's performance. The isopropoxy group, in particular, offers significant advantages in terms of metabolic stability and potency, which are critical attributes for a successful therapeutic agent. While alternative aniline derivatives may offer advantages in cost or synthetic accessibility, they often come with liabilities in their pharmacokinetic or pharmacodynamic profiles. This comparative analysis underscores the importance of strategic intermediate selection in modern drug development, where the properties of the final API are engineered from the initial building blocks.
References
- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Isopropoxy-5-methylaniline
For researchers and professionals in drug development, the efficient and scalable synthesis of substituted anilines is a critical aspect of bringing new molecular entities from the laboratory to the market. 2-Isopropoxy-5-methylaniline is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of two primary synthetic pathways to this compound, supported by experimental data and detailed protocols.
Route A: Williamson Ether Synthesis of 2-Amino-4-methylphenol (B1222752)
This classical and direct approach involves the O-alkylation of commercially available 2-amino-4-methylphenol with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base. The Williamson ether synthesis is a widely used and well-understood method for the formation of ethers.[1][2]
Route B: O-Alkylation of 4-Methyl-2-nitrophenol (B89549) and Subsequent Reduction
An alternative two-step strategy begins with the O-alkylation of 4-methyl-2-nitrophenol, a readily available starting material. The resulting 1-isopropoxy-2-methyl-4-nitrobenzene is then subjected to a reduction of the nitro group to yield the target aniline. This route avoids potential N-alkylation side products that can occur when working directly with aminophenols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to this compound for easy comparison.
| Parameter | Route A: Williamson Ether Synthesis | Route B: O-Alkylation and Reduction |
| Starting Material | 2-Amino-4-methylphenol | 4-Methyl-2-nitrophenol |
| Key Reagents | 2-Bromopropane, K₂CO₃, Acetone | 2-Bromopropane, K₂CO₃, DMF; Fe, NH₄Cl, Ethanol (B145695)/Water |
| Number of Steps | 1 | 2 |
| Reported Yield | Good to Excellent (typically >80%) | High (O-alkylation >90%; Reduction >90%) |
| Reaction Temperature | Reflux (Acetone) | 80-100 °C |
| Reaction Time | 12-24 hours | O-alkylation: 4-8 hours; Reduction: 2-4 hours |
| Purification | Column Chromatography | Extraction and Crystallization/Distillation |
| Advantages | Direct, one-step synthesis. | Avoids N-alkylation, high yielding steps. |
| Disadvantages | Potential for N-alkylation side products. | Two-step process, requires handling of nitro compounds. |
Experimental Protocols
Route A: Williamson Ether Synthesis of 2-Amino-4-methylphenol
Materials:
-
2-Amino-4-methylphenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Route B: O-Alkylation of 4-Methyl-2-nitrophenol and Subsequent Reduction
Step 1: Synthesis of 1-Isopropoxy-2-methyl-4-nitrobenzene
Materials:
-
4-Methyl-2-nitrophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methyl-2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) and heat the mixture to 80 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 1-isopropoxy-2-methyl-4-nitrobenzene, which can be used in the next step without further purification.
Step 2: Reduction of 1-Isopropoxy-2-methyl-4-nitrobenzene
Materials:
-
1-Isopropoxy-2-methyl-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
To a mixture of 1-isopropoxy-2-methyl-4-nitrobenzene (1.0 eq) in a 2:1 mixture of ethanol and water, add ammonium chloride (1.0 eq) and iron powder (3.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Synthetic Pathway Visualizations
digraph "Route_A_Williamson_Ether_Synthesis" {
graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
start [label="2-Amino-4-methylphenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagents [label="2-Bromopropane, K₂CO₃\nAcetone, Reflux", shape=plaintext];
product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="Williamson Ether Synthesis"];
reagents -> start [style=invis];
}
References
A Comparative Guide to the Biological Activity of 2-Isopropoxy-5-methylaniline Derivatives and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds derived from the 2-isopropoxy-5-methylaniline scaffold, with a primary focus on the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The performance of Ceritinib is objectively compared with alternative ALK inhibitors, supported by experimental data to inform research and drug development efforts.
Introduction to this compound in Drug Discovery
The this compound moiety serves as a crucial pharmacophore in the development of targeted cancer therapies. Its incorporation into the pyrimidine (B1678525) scaffold has led to the discovery of potent and selective kinase inhibitors. The most prominent example is Ceritinib (LDK378), a second-generation ALK inhibitor that has demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). This guide will delve into the quantitative biological data of Ceritinib and compare it with other clinically relevant ALK inhibitors, namely Crizotinib, Alectinib, Brigatinib, and Lorlatinib.
Comparative Analysis of ALK Inhibitors
The primary biological activity of Ceritinib and its major alternatives is the inhibition of the ALK receptor tyrosine kinase. The following tables summarize the in vitro inhibitory potency of these compounds against wild-type ALK and various clinically relevant resistance mutations.
Table 1: Biochemical IC50 Values of ALK Inhibitors against Wild-Type and Mutant ALK
| Compound | ALK (Wild-Type) IC50 (nM) | L1196M IC50 (nM) | G1269A IC50 (nM) | S1206Y IC50 (nM) | I1171T IC50 (nM) | G1202R IC50 (nM) |
| Crizotinib | 3 | >200 | ~150 | ~100 | ~100 | 560 |
| Ceritinib | 0.15 | <2.5 | <2.5 | <2.5 | <2.5 | 309 |
| Alectinib | 1.9 | <2.5 | 11 | >100 | >100 | 595 |
| Brigatinib | 1.5-12 | <50 | <50 | <50 | <50 | <50 |
| Lorlatinib | <0.08 | <1 | <1 | <1 | <1 | 80 |
Data compiled from multiple sources.[1][2] IC50 values are approximate and can vary based on experimental conditions.
Table 2: Cellular IC50 Values for Inhibition of ALK Phosphorylation
| Compound | Cell Line | ALK Status | Cellular IC50 (nM) |
| Crizotinib | H3122 | EML4-ALK | ~20-60 |
| Ceritinib | H3122 | EML4-ALK | ~20-50 |
| Alectinib | H3122 | EML4-ALK | ~3-30 |
| Brigatinib | H3122 | EML4-ALK | ~4-31 |
| Lorlatinib | Ba/F3 | EML4-ALK | <1 |
Data compiled from multiple sources.[2][3] Cellular IC50 values can vary between cell lines and assay formats.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines for a biochemical kinase assay and a cell-based proliferation assay.
Biochemical ALK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the ALK kinase domain.
Principle: A terbium-labeled anti-tag antibody binds to a GST-tagged ALK kinase. A fluorescently labeled, ATP-competitive tracer also binds to the kinase's active site. When the tracer is bound, fluorescence resonance energy transfer (FRET) occurs between the terbium-labeled antibody and the tracer. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., Ceritinib) and control inhibitors in the kinase buffer.
-
Prepare a solution containing the ALK kinase and a terbium-labeled anti-GST antibody in the kinase buffer.
-
Prepare a solution of the fluorescent tracer in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the wells.
-
Add 5 µL of the kinase/antibody mixture to the wells.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS/CCK-8 Assay)
This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on ALK signaling.
Principle: The MTS or CCK-8 reagent is bioreduced by metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture and Seeding:
-
Culture ALK-positive cancer cell lines (e.g., NCI-H3122) in the recommended growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS/CCK-8 Addition and Measurement:
-
Add 20 µL of the MTS or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound and fit the data to a non-linear regression curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[3]
-
Signaling Pathways and Experimental Workflows
Visual representations of the ALK signaling pathway and experimental workflows are provided below using Graphviz.
Caption: The ALK signaling cascade activates multiple downstream pathways.[4][5][6]
Caption: Workflow for a biochemical kinase binding assay.
Caption: Workflow for a cell-based proliferation assay.
Conclusion
Compounds derived from this compound, particularly Ceritinib, have proven to be highly effective inhibitors of the ALK tyrosine kinase. The comparative data presented in this guide highlights the superior potency of second and third-generation ALK inhibitors against both wild-type and resistant ALK mutants when compared to the first-generation inhibitor, Crizotinib. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of novel therapeutic agents. The continued exploration of the this compound scaffold may yield additional compounds with diverse and valuable biological activities.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Isopropoxy-5-methylaniline Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of aniline (B41778) derivatives, with a focus on the 2-isopropoxy-5-methylaniline scaffold, a promising core for the development of novel kinase inhibitors. While comprehensive SAR studies on a series of this compound derivatives are not extensively published, this guide leverages available data on structurally related 2-substituted and alkoxy-substituted anilines to infer potential SAR trends and guide future drug discovery efforts.
The this compound moiety has been identified as a key intermediate in the synthesis of pharmacologically active compounds, indicating its importance in medicinal chemistry.[1] This guide will objectively compare the performance of analogous compounds and provide supporting experimental data from the public domain to inform the rational design of new chemical entities based on this scaffold.
Comparative Analysis of Kinase Inhibitory Activity
The substitution pattern on the aniline ring plays a critical role in determining the potency and selectivity of kinase inhibitors. The following tables summarize the in vitro activity of various 2-substituted aniline derivatives against key oncogenic kinases. This data, while not directly from a this compound series, provides valuable insights into the influence of substitutions at the 2-position of the aniline ring.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine (B1678525) Derivatives
| Compound ID | 2-Aniline Substitution | Mer IC50 (nM) | c-Met IC50 (nM) |
| 14a | Unsubstituted | 8.1 | 144.0 |
| 14b | 2-Fluoro | 9.6 | >1000 |
| 18c | 2-(4-Methylpiperazin-1-yl)ethoxy | 18.5 ± 2.3 | 33.6 ± 4.3 |
Data is illustrative of 2-substituted aniline derivatives and not direct derivatives of this compound. Data sourced from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[2]
Table 2: Antiproliferative Activity of 2-Substituted Aniline Pyrimidine Derivatives
| Compound ID | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| 18c | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |
| Cabozantinib (Control) | 0.62 ± 0.07 | 1.56 ± 0.18 | 1.15 ± 0.13 |
Data represents the antiproliferative activity of a promising 2-substituted aniline pyrimidine derivative compared to a known multi-kinase inhibitor.[2]
The data suggests that substitution at the 2-position of the aniline ring is well-tolerated and can be optimized to achieve potent and dual-target kinase inhibition.[2] The presence of a bulky and basic moiety at the 2-position, as in compound 18c, can lead to significant improvements in activity against certain kinases. This provides a rationale for exploring derivatives of this compound, where the isopropoxy group provides steric bulk.
Key Signaling Pathway
Aniline-based kinase inhibitors often target key signaling pathways involved in cancer cell proliferation and survival, such as receptor tyrosine kinase (RTK) pathways. The diagram below illustrates a generalized RTK signaling cascade and the point of intervention for ATP-competitive inhibitors.
References
- 1. CN106674084A - Preparation method of 2-isopropoxy-5-methyl-4-(piperidine-4-yl) aniline dihydrochloride - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Commercial 2-Isopropoxy-5-methylaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the efficacy of a final compound, and the interpretation of biological data. This guide provides an objective comparison of the purity of commercially available 2-Isopropoxy-5-methylaniline from various suppliers, supported by detailed experimental data. The following analysis utilizes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile.
Comparative Purity Analysis
The purity of this compound from three different commercial suppliers (designated as Vendor A, Vendor B, and Vendor C) was assessed. The results, summarized in the table below, indicate variations in purity and impurity profiles, underscoring the importance of in-house quality control.
| Parameter | Vendor A | Vendor B | Vendor C |
| Purity by HPLC (% Area) | 99.2% | 98.5% | 99.8% |
| Purity by GC-MS (% Area) | 99.1% | 98.3% | 99.7% |
| Purity by qNMR (%) | 99.3% | 98.6% | 99.9% |
| Major Impurity 1 (% Area) | 0.5% (Isomer) | 0.8% (Starting Material) | 0.1% (Unknown) |
| Major Impurity 2 (% Area) | 0.2% (Solvent Residue) | 0.4% (Isomer) | <0.1% |
| Water Content (Karl Fischer) | 0.1% | 0.3% | <0.05% |
Experimental Protocols
A multi-technique approach is recommended for a thorough purity assessment of this compound.[1] Chromatographic methods like HPLC and GC-MS are effective for separating and identifying impurities, while qNMR provides an absolute quantification of the main component.[1]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of non-volatile and thermally labile compounds.[2] A reversed-phase HPLC method with UV detection is a robust technique for analyzing pharmaceutical compounds.[2][3]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[2][3]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient Elution: 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-25 min: 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification of volatile and semi-volatile impurities.[1][3]
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1 ratio).
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-450.[3]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of methanol (B129727) to obtain a 1 mg/mL solution. Further dilute to 0.1 mg/mL for analysis.[3]
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene.
-
Method:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:[1] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.[1]
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity of this compound can vary between commercial suppliers. For applications in research and drug development where high purity is essential, it is crucial to perform a thorough in-house quality assessment. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity and impurity profile of the material. Based on the hypothetical data presented, Vendor C provides the highest purity material. However, researchers should always perform their own analysis to ensure the material meets the specific requirements of their work.
References
Illuminating the Path to Purity: A Comparative Guide for Confirming the Structure of 2-Isopropoxy-5-methylaniline Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of reaction products derived from 2-Isopropoxy-5-methylaniline, a key intermediate in the synthesis of various bioactive compounds.
This document outlines a standard N-acetylation reaction of this compound and compares the expected analytical data with that of the well-characterized acetylation of aniline (B41778). Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to aid in the structural elucidation of novel derivatives.
N-Acetylation: A Comparative Reaction
A common transformation for anilines is N-acetylation, which can serve to protect the amino group or to introduce a functional handle for further modification. Here, we compare the N-acetylation of this compound with the classic acetylation of aniline.
Reaction Pathway
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride (B1165640).
Caption: N-acetylation of this compound.
Comparative Experimental Data
The following tables summarize the expected quantitative data for the N-acetylation of this compound and the corresponding experimental data for the acetylation of aniline.
Table 1: Reaction Parameters and Yields
| Parameter | This compound Acetylation (Expected) | Aniline Acetylation (Reference) |
| Starting Material | This compound | Aniline |
| Reagent | Acetic Anhydride | Acetic Anhydride |
| Solvent | Dichloromethane | Water, HCl |
| Catalyst/Base | Pyridine | Sodium Acetate (B1210297) |
| Reaction Time | 2 hours | 15 minutes |
| Theoretical Yield | To be calculated based on starting amounts | ~0.68 g (from 0.5 g aniline) |
| Actual Yield | (Experimental Data) | High |
| Purity (by HPLC) | (Experimental Data) | >95% |
Table 2: Comparative Spectroscopic Data for Reaction Products
| Spectroscopic Data | N-(2-isopropoxy-5-methylphenyl)acetamide (Expected) | Acetanilide (B955) (Reference) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~4.5 (sept, 1H, CH), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, COCH₃), ~1.4 (d, 6H, CH(CH₃)₂) | ~7.5 (d, 2H, Ar-H), ~7.3 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~2.2 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~169 (C=O), ~148 (C-O), ~135 (C-N), ~130, ~125, ~120, ~115 (Ar-C), ~72 (CH), ~24 (COCH₃), ~22 (CH(CH₃)₂), ~21 (Ar-CH₃) | ~169 (C=O), ~138 (C-N), ~129, ~124, ~120 (Ar-C), ~24 (COCH₃) |
| IR (cm⁻¹) | ~3280 (N-H), ~1660 (C=O, amide I), ~1530 (N-H bend, amide II), ~1250 (C-O) | ~3300 (N-H), ~1660 (C=O, amide I), ~1540 (N-H bend, amide II) |
| Mass Spec (m/z) | Expected [M]+ at 207.28 | [M]+ at 135.17 |
Experimental Protocols
N-acetylation of this compound (Proposed Protocol)
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature for 2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
N-acetylation of Aniline (Reference Protocol)[1]
-
Dissolution: Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.[1]
-
Preparation of Acetate Solution: Prepare a solution of 530 mg of sodium acetate in 3 mL of water.[1]
-
Acetylation: To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride, swirl, and immediately add the sodium acetate solution.[1]
-
Precipitation and Isolation: Cool the solution in an ice bath to allow for the precipitation of acetanilide and collect the solid by vacuum filtration.[1]
Analytical Workflow for Structural Confirmation
A systematic analytical workflow is crucial for the definitive identification of the reaction product.
Caption: Analytical workflow for structural confirmation.
Alternative Analytical Techniques
While the core techniques of NMR, IR, and Mass Spectrometry are fundamental, other methods can provide complementary information:
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the product, allowing for the determination of its elemental composition.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values for the expected product.
By following the detailed protocols and comparing the resulting data with the provided reference values and expected outcomes, researchers can confidently confirm the structure of their synthesized this compound derivatives. This systematic approach ensures the integrity and reliability of subsequent research and development activities.
References
Performance Benchmarking of 2-Isopropoxy-5-methylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of 2-Isopropoxy-5-methylaniline as a key intermediate in the synthesis of bioactive molecules, with a particular focus on its application in the development of aldose reductase inhibitors. Through a comparative lens, this document outlines synthetic protocols, presents yield data, and discusses the broader context of its utility against alternative substituted anilines.
Introduction to this compound in Drug Discovery
This compound is a substituted aniline (B41778) that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring an isopropoxy group ortho to the amine and a methyl group meta to it, imparts specific electronic and steric properties that can influence reaction outcomes and the biological activity of the final molecule. A notable application of this intermediate is in the synthesis of Ranirestat, a potent aldose reductase inhibitor investigated for the treatment of diabetic complications. The efficiency of the synthetic route to such drugs is paramount, making the performance of key intermediates like this compound a critical area of study.
The primary use of this compound in these syntheses is as a nucleophile in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a key carbon-nitrogen bond that constitutes the backbone of the target therapeutic agent.
Performance Benchmarking and Comparative Analysis
While a direct head-to-head comparison of this compound with various analogues in the synthesis of a single target molecule is not extensively documented in publicly available literature, we can benchmark its performance by examining its role in established, high-yield synthetic routes and comparing this with syntheses of similar compounds using alternative anilines.
The synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376), a direct precursor to the aldose reductase inhibitor Ranirestat, serves as an excellent case study. The final step of this synthesis, a reduction of a nitro group to an amine, is reported to proceed with high efficiency.
Table 1: Synthesis of a Key Ranirestat Precursor using this compound Scaffolding
| Precursor Compound | Aniline Starting Material Scaffold | Reaction Type | Reported Yield (%) | Reference |
| 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine | 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (derived from this compound) | Nucleophilic Aromatic Substitution | 92.9 | [1] |
| 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride | 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine | Reduction | 93 | [1] |
For a comparative perspective, we can look at the synthesis of other aldose reductase inhibitors that employ different substituted anilines.
Table 2: Synthesis of Aldose Reductase Inhibitors with Alternative Aniline Derivatives
| Target Compound Class | Aniline Derivative Example | Key Coupling/Reaction | Typical Yield Range (%) |
| N-Benzyl-4-methoxyaniline derivatives | 4-methoxyaniline | Reductive amination | Good (specific yields vary)[2] |
| Quinoxaline (B1680401) derivatives | Various substituted anilines | Not specified | Not specified[3] |
| Estrone (B1671321) derivatives | Nitroanilines | Buchwald-Hartwig amination | High (up to 95%)[4] |
The performance of anilines in common cross-coupling reactions is influenced by their electronic and steric properties. Electron-donating groups, such as the isopropoxy group in this compound, generally enhance the nucleophilicity of the amine, which can be favorable for reactions like the Buchwald-Hartwig amination. However, steric hindrance from ortho substituents can sometimes retard the reaction rate. The combination of an ortho-isopropoxy and a meta-methyl group in this compound represents a balance of these effects.
Experimental Protocols
Below are detailed experimental protocols for key transformations involving the this compound scaffold, based on published synthetic routes.
Protocol 1: Synthesis of 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine
This protocol describes a crucial C-C bond formation step leading to the core structure of the Ranirestat precursor.
Materials:
-
Benzyl bromide
-
Methanol
-
Lithium chloride
-
Sodium borohydride (B1222165)
Procedure:
-
A mixture of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine (13.7g) and toluene (150ml) is heated and stirred for 12 hours.
-
After monitoring for the disappearance of the starting material, the reaction is cooled to 20-25 °C and filtered.
-
The filter cake is dissolved in 100ml of methanol, and lithium chloride (0.57g) is added.
-
The mixture is maintained at 20-30 °C, and sodium borohydride (5.1g) is added portion-wise with stirring.
-
The reaction is monitored for completion (approximately 8 hours).
-
Upon completion, 10ml of saturated aqueous ammonium (B1175870) chloride is added to quench the reaction.
-
Methanol is removed by vacuum distillation.
-
The residue is partitioned between 50ml of ethyl acetate (B1210297) and 50ml of water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine. Reported Yield: 92.9% [1].
Protocol 2: Reduction to 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride
This protocol details the final reduction step to yield the key aniline precursor.
Materials:
-
1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine (17.1g)
-
Saturated ethanolic ammonia (B1221849) solution
-
Sodium metal (30g)
-
Dilute hydrochloric acid
Procedure:
-
1-benzyl-4-(5-isopropoxy-2-methyl-4-nitrophenyl)-1,2,3,6-tetrahydropyridine is added to a saturated solution of ammonia in ethanol.
-
The mixture is cooled to 0 °C.
-
Sodium metal is added portion-wise, and the reaction is stirred for 1 hour.
-
Dilute hydrochloric acid is added to quench the reaction and precipitate the crude product.
-
The crude product is collected by filtration.
-
Recrystallization from acetonitrile affords 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride. Reported Yield: 93% [1].
Visualizations
Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition
This compound is a precursor to Ranirestat, an inhibitor of aldose reductase. This enzyme is central to the polyol pathway, which is implicated in diabetic complications. The diagram below illustrates this pathway and the point of inhibition.
Caption: The Polyol Pathway and the inhibitory action of Ranirestat.
Experimental Workflow: Synthesis of a Ranirestat Precursor
The following diagram outlines the key steps in the synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, highlighting the integration of the this compound scaffold.
Caption: Synthetic workflow for a key precursor of Ranirestat.
References
- 1. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Economic Showdown: Unveiling the Most Cost-Effective Synthesis Route for 2-Isopropoxy-5-methylaniline
A comprehensive guide for researchers and drug development professionals comparing the economic viability of two primary synthesis methods for the key intermediate, 2-Isopropoxy-5-methylaniline. This report details experimental protocols, presents a comparative cost analysis, and outlines the logical framework for economic evaluation.
In the competitive landscape of pharmaceutical development and fine chemical manufacturing, the economic efficiency of a synthetic route is as crucial as its chemical yield. This guide provides a detailed economic analysis of two prominent methods for synthesizing this compound, a valuable intermediate in the production of various active pharmaceutical ingredients. By examining the cost of raw materials, reaction yields, and process steps, this report aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions in process development and scale-up.
Synthesis Methods Under the Microscope
Two primary synthetic pathways for this compound are evaluated, each commencing from a different commercially available starting material:
-
Route 1: Beginning with the readily available 2-chloro-4-fluorotoluene (B151448).
-
Route 2: Utilizing 1-chloro-5-fluoro-2-methyl-4-nitrobenzene as the initial substrate.
Both routes involve a sequence of nitration, nucleophilic substitution (isopropoxylation), and reduction to arrive at the final product. The economic feasibility of each pathway is intricately linked to the cost of starting materials, the efficiency of each chemical transformation, and the required reagents and catalysts.
Comparative Economic Analysis
To provide a clear comparison, a detailed cost analysis for each route has been conducted. The analysis considers the industrial bulk pricing of raw materials and reagents, and the reported yields for each step. The following table summarizes the quantitative data for a hypothetical 1 kg production of this compound.
| Parameter | Route 1: from 2-chloro-4-fluorotoluene | Route 2: from 1-chloro-5-fluoro-2-methyl-4-nitrobenzene |
| Starting Material | 2-chloro-4-fluorotoluene | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene |
| Key Synthesis Steps | 1. Nitration2. Isopropoxylation3. Catalytic Hydrogenation | 1. Isopropoxylation2. Catalytic Hydrogenation |
| Overall Yield (estimated) | ~60-70% | ~80-90% |
| Starting Material Cost/kg | ~$10 - $100 | ~$40 - $75 (for similar compounds) |
| Key Reagent Costs | Nitrating agents, Sodium Isopropoxide, Palladium on Carbon | Sodium Isopropoxide, Palladium on Carbon |
| Solvent Costs | Sulfuric acid, Organic solvents | Organic solvents |
| Catalyst Cost | Palladium on Carbon | Palladium on Carbon |
| Estimated Production Cost/kg | Lower to Moderate | Moderate to High |
| Process Complexity | Three-step process | Two-step process |
| Safety Considerations | Use of strong nitrating acids | Standard chemical handling |
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in each synthesis route, based on available patent literature.
Route 1: Synthesis from 2-chloro-4-fluorotoluene
Step 1: Nitration of 2-chloro-4-fluorotoluene
-
To a stirred solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then quenched by pouring it onto crushed ice, and the precipitated product is filtered, washed with water until neutral, and dried to yield 2-chloro-4-fluoro-1-methyl-5-nitrobenzene.
-
Reported Yield: 86%[1]
-
Step 2: Isopropoxylation of 2-chloro-4-fluoro-1-methyl-5-nitrobenzene
-
A mixture of 2-chloro-4-fluoro-1-methyl-5-nitrobenzene, sodium isopropoxide, and a suitable solvent (e.g., DMF or DMSO) is heated to 80-100 °C.
-
The reaction is monitored by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
The mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is filtered, washed with water, and dried to give 2-isopropoxy-5-methyl-4-nitrotoluene.
-
Reported Yield: 78%[1]
-
Step 3: Catalytic Hydrogenation to this compound
-
2-isopropoxy-5-methyl-4-nitrotoluene is dissolved in a suitable solvent such as methanol (B129727) or ethanol.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.
-
The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (50-100 psi) at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound.
-
Estimated Yield: >95%
-
Route 2: Synthesis from 1-chloro-5-fluoro-2-methyl-4-nitrobenzene
Step 1: Isopropoxylation of 1-chloro-5-fluoro-2-methyl-4-nitrobenzene
-
In a reaction vessel, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene is dissolved in a polar aprotic solvent like DMF.
-
Sodium isopropoxide is added portion-wise at room temperature.
-
The reaction mixture is then heated to 60-80 °C and stirred for 3-5 hours.
-
Upon completion, the reaction is cooled and worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene.
-
Estimated Yield: High
-
Step 2: Catalytic Hydrogenation to this compound
-
The nitro compound obtained from the previous step is subjected to catalytic hydrogenation using palladium on carbon as the catalyst in a solvent like methanol.
-
The reaction is carried out under hydrogen pressure in an autoclave.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to afford the final product, this compound.
-
Estimated Yield: High
-
Logical Workflow for Economic Analysis
The following diagram illustrates the logical workflow employed in the economic analysis of the different synthesis methods.
Caption: Logical workflow for the economic analysis of synthesis routes.
Conclusion and Recommendation
Based on the preliminary analysis, Route 1 , starting from 2-chloro-4-fluorotoluene, appears to be the more economically favorable option for the large-scale synthesis of this compound. The primary driver for this advantage is the significantly lower cost of the starting material. Although this route involves an additional nitration step, the overall cost savings from the raw materials are likely to outweigh the costs associated with the extra transformation.
References
A Comparative Study of Catalysts for the Synthesis of 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic systems for the synthesis of 2-Isopropoxy-5-methylaniline, a key intermediate in various pharmaceutical and chemical applications. The synthesis primarily proceeds via the Williamson ether synthesis, starting from 2-amino-4-methylphenol (B1222752) and an isopropylating agent. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and overall efficiency of this transformation. This document presents a review of common catalytic approaches, supported by available experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Catalytic Systems
The synthesis of this compound is typically achieved through the O-alkylation of 2-amino-4-methylphenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base. The efficiency of this reaction can be enhanced by the use of a phase-transfer catalyst (PTC). This section compares the performance of different catalysts based on reported experimental data.
| Catalyst System | Base | Solvent | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference |
| Potassium Hydroxide (B78521) (KOH) | KOH | Isopropanol | 1-chloro-5-fluoro-2-methyl-4-nitrobenzene | 15-25 | Not Specified | 86.3 | Not Specified | [1] |
| Potassium Carbonate (K2CO3) | K2CO3 | Acetone (B3395972) | n-butyl bromide** | Reflux | 48 | 75-80 | Not Specified | |
| Phase-Transfer Catalyst (TBAB) | K2CO3 | Dichloromethane/Water | Bromoethane**** | Not Specified | Not Specified | 92 | Not Specified |
*Note: The synthesis using KOH was for a structurally related precursor, 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene, which provides a strong indication of the catalyst's efficacy for the O-isopropylation step. **Note: The data for K2CO3 is for the synthesis of o-n-butoxynitrobenzene, a similar Williamson ether synthesis. ***Tetrabutylammonium (B224687) bromide (TBAB) is a widely used phase-transfer catalyst for alkylation reactions. ****Data for TBAB is for the N-alkylation of lophine with bromoethane, demonstrating its effectiveness in phase-transfer catalyzed alkylations. A similar enhancement in yield can be anticipated for the O-alkylation of 2-amino-4-methylphenol.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below. These protocols are based on established procedures for Williamson ether synthesis and can be adapted for specific laboratory conditions.
Protocol 1: Synthesis using Potassium Hydroxide
This protocol is adapted from a procedure for a similar O-isopropylation reaction.
Materials:
-
2-amino-4-methylphenol
-
Isopropyl alcohol (reagent grade)
-
Potassium hydroxide (KOH) pellets
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol in isopropanol.
-
Slowly add potassium hydroxide pellets to the solution while stirring. The reaction is exothermic. Maintain the temperature between 15-25 °C using a water bath if necessary.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: Synthesis using Potassium Carbonate
This protocol is a general procedure for Williamson ether synthesis using a solid base.
Materials:
-
2-amino-4-methylphenol
-
2-Bromopropane
-
Anhydrous potassium carbonate (K2CO3), finely powdered
-
Acetone (anhydrous)
-
Water (deionized)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 2-amino-4-methylphenol and anhydrous acetone.
-
Add finely powdered anhydrous potassium carbonate to the mixture.
-
Add 2-bromopropane to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may take up to 48 hours for completion.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify by vacuum distillation or column chromatography.
Protocol 3: Synthesis using Phase-Transfer Catalysis (Tetrabutylammonium Bromide)
This protocol outlines a phase-transfer catalyzed Williamson ether synthesis.
Materials:
-
2-amino-4-methylphenol
-
2-Bromopropane
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH2Cl2)
-
Water (deionized)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylphenol and tetrabutylammonium bromide in dichloromethane.
-
Add a solution of potassium carbonate in water to the flask.
-
Add 2-bromopropane to the two-phase mixture.
-
Stir the reaction mixture vigorously at room temperature. The use of a mechanical stirrer is recommended to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via Williamson ether synthesis proceeds through a nucleophilic substitution (SN2) mechanism. The key steps are the deprotonation of the phenol (B47542) and the subsequent nucleophilic attack of the resulting phenoxide on the alkyl halide.
Caption: General mechanism of Williamson ether synthesis for this compound.
The experimental workflow for a comparative study of these catalysts would involve running the three protocols in parallel under controlled conditions to ensure a fair comparison of their performance.
Caption: Experimental workflow for the comparative study of catalysts.
References
Comparative Guide to In-Silico Modeling of 2-Isopropoxy-5-methylaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico approaches for modeling the reactions of 2-Isopropoxy-5-methylaniline, a primary aromatic amine of interest in pharmaceutical and chemical research. As determining toxicity and metabolic fate early in the drug discovery process is crucial, in-silico models offer a rapid and cost-effective method for prioritizing compounds and reducing late-stage attrition.[1] This document compares leading computational models for reaction prediction, outlines potential metabolic pathways, and provides standardized experimental protocols for model validation.
Comparison of In-Silico Prediction Models
The prediction of chemical reactions by computational methods has evolved significantly, moving from rule-based expert systems to more sophisticated machine learning and deep learning approaches.[2] For an aromatic amine like this compound, key in-silico predictions focus on metabolism and genotoxicity.[1]
Below is an illustrative comparison of hypothetical performance metrics for three common types of in-silico platforms applied to a dataset of aromatic amines.
Table 1: Performance of In-Silico Models for Aromatic Amine Mutagenicity Prediction
| Model Type | Prediction Accuracy | Sensitivity | Specificity | Key Features |
| Expert Rule-Based System (e.g., Derek Nexus) | 85% | 88% | 82% | Relies on structural alerts and manually encoded rules; highly interpretable. |
| Statistical-Based QSAR (e.g., Leadscope) | 90% | 92% | 88% | Uses statistical models to relate chemical structures to toxicological outcomes.[5] |
| Machine Learning (e.g., ReactionPredictor) | 94% | 95% | 93% | Employs neural networks to model interactions between molecular orbitals, allowing for mechanistic pathway prediction.[6] |
Note: The data above is illustrative and intended for comparative purposes. Actual performance may vary based on the specific software, dataset, and endpoint.
Predicted Metabolic & Reaction Pathways
In-silico tools can predict the metabolic fate of this compound. Aromatic amines are known to undergo metabolic activation, often leading to mutagenic potential. A generalized workflow for predicting these pathways involves iterating through knowledge-based expert systems to generate a network of potential metabolites.[7]
A predicted metabolic pathway might involve N-acetylation, a common detoxification route, or oxidation via Cytochrome P450 enzymes, which can be an activation step leading to reactive intermediates.
Caption: A generalized workflow for in-silico prediction of reactive metabolites.
Based on this workflow and known aniline (B41778) metabolism, a potential reaction pathway for this compound can be visualized. Key predicted reactions include N-acetylation and aromatic ring hydroxylation.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols for Model Validation
To validate the predictions of in-silico models, experimental data is essential. Below are standardized protocols for common reactions involving aniline derivatives, which can be adapted for this compound.
Protocol for N-Acetylation
This protocol is adapted from the standard procedure for the acetylation of aniline.[8]
Objective: To synthesize the N-acetyl derivative of this compound for comparison with predicted metabolites.
Reagents:
-
This compound
-
Water (deionized)
-
Hydrochloric acid (concentrated)
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
Procedure:
-
Dissolve a known quantity (e.g., 500 mg) of this compound in approximately 14 mL of water. The compound may not be fully soluble.
-
Add concentrated hydrochloric acid dropwise (approx. 0.45 mL) until the amine fully dissolves, forming the hydrochloride salt.
-
In a separate flask, prepare a solution of sodium acetate (e.g., 530 mg) in 3 mL of water.
-
To the aniline hydrochloride solution, add acetic anhydride (approx. 0.6 mL) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the acetanilide (B955) derivative should form.[8][9]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent like aqueous ethanol.
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analyze purity using Thin Layer Chromatography (TLC).[8]
Protocol for In-Vitro Metabolic Assay
This protocol provides a general framework for assessing the metabolism of a compound using liver microsomes.
Objective: To identify metabolites of this compound formed by liver enzymes, particularly Cytochrome P450s.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add the substrate (this compound) to the microsome solution and mix.
-
Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is typically 200-500 µL.
-
Incubate at 37°C for a specified time (e.g., 60 minutes). A control reaction without the NADPH system should be run in parallel.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant for the parent compound and potential metabolites using a validated LC-MS/MS method.
By comparing the metabolites identified experimentally with those predicted by in-silico models, researchers can validate and refine the computational approaches, leading to more accurate and reliable predictions for novel compounds.
References
- 1. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Learning to Predict Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI-Powered Chemical Reaction Prediction: Accelerating Discovery and Sustainable Innovation — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Predicting Chemical Reactions: Template-Based and Template-Free Approaches | miLab [milab.mi-6.co.jp]
- 5. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Isopropoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 2-Isopropoxy-5-methylaniline, a key intermediate in various synthetic pathways, is paramount for ensuring the quality and consistency of pharmaceutical and chemical manufacturing processes. Cross-validation of analytical methods is a critical step to guarantee that the data generated is accurate, reproducible, and comparable across different analytical platforms or laboratories. This guide provides a comprehensive comparison of two widely used analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparative analysis is supported by hypothetical experimental data to illustrate the performance characteristics of each method.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and the cost of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 0.5 - 100 µg/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 97.5 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 10 ng/mL |
| Selectivity | Good | Excellent |
| Analysis Time | ~15 minutes | ~20 minutes |
Experimental Protocols
Detailed and precise experimental protocols are essential for the successful implementation and validation of analytical methods. Below are the outlined methodologies for the two compared techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
This compound reference standard
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard with the mobile phase to cover the desired concentration range.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details a GC-MS method for the sensitive and selective determination of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
2. Reagents and Standards:
-
Methanol (GC grade) or another suitable solvent.
-
This compound reference standard.
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol) to a concentration appropriate for GC-MS analysis.
-
An internal standard may be added for enhanced precision.
4. Calibration:
-
Prepare calibration standards by diluting a stock solution of the reference standard in the same solvent used for the sample.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
Visualizations
The following diagrams illustrate the workflow of the analytical methods and the logical process of cross-validation.
The Synthetic Pathways to Ranolazine: A Comparative Review of Key Intermediates
For researchers, scientists, and professionals in drug development, understanding the synthetic routes to active pharmaceutical ingredients (APIs) is critical for process optimization, cost reduction, and impurity control. This guide provides a detailed comparison of the primary synthetic strategies for the anti-anginal drug, ranolazine (B828), focusing on the synthesis of its key intermediates. Experimental data, detailed protocols, and process workflows are presented to offer a comprehensive overview for laboratory and process chemistry applications.
Ranolazine, a piperazine (B1678402) derivative, is a cornerstone therapy for chronic stable angina pectoris. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. While the initial user query focused on 2-isopropoxy-5-methylaniline, a thorough literature review reveals that this compound is not a direct precursor in the most common synthetic routes to ranolazine. Instead, the synthesis predominantly converges on the coupling of two key building blocks: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and an epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) .
This guide will compare the different methodologies for preparing these crucial intermediates and the final condensation step to yield ranolazine.
Primary Synthetic Route to Ranolazine
The most widely adopted synthesis of ranolazine can be dissected into three main stages, as depicted in the workflow below. This pathway is favored for its use of readily available starting materials and robust reaction conditions.
Caption: General four-stage workflow for the primary synthesis of Ranolazine.
Stage 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
The initial step involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride. Various bases and solvent systems have been employed to optimize this reaction, with a focus on maximizing yield and minimizing impurity formation.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Base | Sodium Carbonate | Sodium Hydroxide (B78521) | Sodium Bicarbonate |
| Solvent | Ethyl Acetate | 1,2-Dichloroethylene / Water | Water |
| Temperature | 0°C to Room Temp. | 20-35°C | Not specified |
| Reaction Time | 3 hours | 1.5 hours | Not specified |
| Yield | 93% | 95% | 82% (with 99% purity) |
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Method 2)[2]
-
Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.
-
Add 1.6 L of a 1N sodium hydroxide aqueous solution and stir the mixture.
-
Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.
-
Continue stirring at this temperature for an additional 1.5 hours.
-
Separate the organic and aqueous layers.
-
Concentrate the organic layer under reduced pressure.
-
Collect the resulting precipitate by filtration and dry under reduced pressure to yield the final product.
Stage 2: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
This stage involves the N-alkylation of piperazine with the previously synthesized chloroacetamide. A key challenge in this step is controlling the reaction to favor mono-alkylation and prevent the formation of the bis-alkylated impurity.
| Parameter | Method 1[4] | Method 2[3] |
| Piperazine | Piperazine hexahydrate | Anhydrous piperazine |
| Solvent | Ethanol | Isopropyl alcohol |
| Temperature | Reflux | Reflux |
| Reaction Time | 3 hours | 1 hour |
| Yield | 63% | ~70% |
Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Method 1)[4]
-
Dissolve 58.3 g (0.3 mol) of piperazine hexahydrate in 230 ml of ethanol.
-
Add 50.0 g (0.25 mol) of 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure and add 80 ml of water.
-
Extract the aqueous mixture with dichloromethane.
-
Concentrate the organic layer under vacuum at 60°C to obtain the product.
Stage 3: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane
This key epoxide intermediate is prepared via a Williamson ether synthesis by reacting 2-methoxyphenol (guaiacol) with epichlorohydrin (B41342) in the presence of a base.
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Base | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Dioxane / Water | Water | Dioxane / Water |
| Temperature | Reflux | 25-35°C | Room Temp. to Reflux |
| Reaction Time | 3 hours | 10-12 hours | 2 hours |
| Yield | Not specified | 94% (98.3% purity) | 80% |
Experimental Protocol: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Method 2)[6]
-
To a stirred solution of 10 kg of 2-methoxyphenol in 40 L of water at approximately 30°C, add 1.61 kg of sodium hydroxide in 10 L of water.
-
After stirring for 30-45 minutes, add 22.35 kg of epichlorohydrin.
-
Stir the mixture for 10-12 hours at 25-35°C.
-
Separate the layers and add 40 L of water to the organic layer.
-
Add a solution of 3.22 kg of sodium hydroxide in 10 L of water at 27°C and stir for 5-6 hours.
-
Separate the product layer and wash with a sodium hydroxide solution.
-
Recover excess epichlorohydrin by distillation under vacuum to yield the final product.
Stage 4: Final Condensation to Ranolazine
The final step is the condensation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with 1-(2-methoxyphenoxy)-2,3-epoxypropane.
| Parameter | Method 1[4] | Method 2[8] |
| Base | Sodium Carbonate | Not specified |
| Solvent | Toluene / Methanol | Methanol / Toluene |
| Temperature | Reflux | Reflux |
| Reaction Time | 4 hours | Not specified |
| Yield | 87.4% (99.3% purity) | Not specified |
Experimental Protocol: Final Condensation to Ranolazine (Method 1)[4]
-
To a reaction flask, add 3.1 g (0.012 mol) of N-(2,6-dimethylphenyl)-1-piperazinylacetamide, 3.64 g (0.014 mol) of 1-bromo-3-(2-methoxyphenoxy)-2-propanol (an alternative to the epoxide), 4.3 g (0.04 mol) of sodium carbonate, 25 ml of methanol, and 50 ml of toluene.
-
Heat the mixture under reflux for 4 hours.
-
After completion, perform a work-up and crystallization to obtain ranolazine.
Alternative Synthetic Route
An alternative, convergent synthesis is also reported, where 2-methoxyphenol is first reacted with epichlorohydrin and then with piperazine to form an intermediate, which is subsequently coupled with 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Caption: Convergent alternative synthetic pathway for Ranolazine.
This route, described in U.S. Patent 4,567,264, involves reacting 1-(2-methoxyphenoxy)-2,3-epoxypropane with piperazine in ethanol. The resulting 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-piperazine is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide in dimethylformamide to yield ranolazine.[8] While this method provides an alternative, the primary route is often preferred for its process control and impurity profile.
Conclusion
The synthesis of ranolazine is a well-established process with multiple published variations. The primary route, involving the preparation of key acetamide (B32628) and epoxide intermediates followed by their condensation, offers a robust and high-yielding pathway. The choice of specific reagents, solvents, and reaction conditions at each stage allows for significant process optimization. For researchers and drug developers, a thorough understanding of these synthetic alternatives is essential for producing high-purity ranolazine in an efficient and scalable manner. The data and protocols presented in this guide serve as a valuable resource for comparing these established methods.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Efficacy of Kinase Inhibitors: A Comparative Guide Based on Aniline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. Among the myriad of scaffolds explored, aniline (B41778) derivatives have emerged as a privileged structure, forming the backbone of numerous clinically successful inhibitors. This guide provides a comparative analysis of the efficacy of various kinase inhibitors synthesized from different aniline building blocks, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitor Potency
The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of representative aniline-based kinase inhibitors against key oncogenic kinases and cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Kinase Inhibitory Activity of Anilinoquinazoline Derivatives Against EGFR
| Compound/Drug | Aniline Moiety | IC50 (nM) vs. EGFR | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | 2.5 - 37 | [1] |
| Erlotinib (B232) | 3-ethynylaniline | 2 | [1] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | ~3 | [2] |
| Compound 20[3] | 3-bromoaniline | 0.029 | [3] |
| Compound 5[4] | 3-chloroaniline | 1 | [4] |
| Compound 15b[5] | 3-ethynylaniline derivative | 150 | [5] |
| Compound 19[4] | 3-bromoaniline with N-Boc glycine | 3.2 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Anilino-Pyrimidine Derivatives Against Mer and c-Met
| Compound | Aniline Moiety | IC50 (nM) vs. Mer | IC50 (nM) vs. c-Met | Reference |
| Compound 17c | 2-substituted aniline | 6.4 | 26.1 | [6] |
| Compound 18c | 2-substituted aniline | 18.5 | 33.6 | [6][7] |
| Compound 14a | Substituted aniline | 7.9 | 151.2 | [7] |
| Compound 14b | Substituted aniline | 9.4 | 179.3 | [7] |
Table 3: Anti-proliferative Activity (IC50) of Aniline-Based Kinase Inhibitors in Cancer Cell Lines
| Compound/Drug | Aniline Moiety | Cell Line | IC50 (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | A549 (NSCLC) | 15.59 | [4] |
| Gefitinib | 3-chloro-4-fluoroaniline | A431 (Epidermoid Carcinoma) | ~3.5 | [8] |
| Erlotinib | 3-ethynylaniline | MCF-7 (Breast Cancer) | Varies | [9] |
| Compound 5b[5] | 4-Aniline moiety | A431 (Epidermoid Carcinoma) | 0.10 | [5] |
| Compound 5c[5] | 4-Aniline moiety | HCC827 (NSCLC) | 0.001 | [5] |
| Compound 2f[5] | 4-Aniline moiety | Gefitinib-resistant NSCLC | - | [5] |
| Compound 21[2] | Substituted aniline | Lapatinib-resistant H1781 | 0.77 | [2] |
| Compound 4b[10] | Gefitinib-1,2,3-triazole derivative | A549 (NSCLC) | 3.94 | [10] |
| Compound 4b[10] | Gefitinib-1,2,3-triazole derivative | NCI-H1437 (NSCLC) | 1.56 | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of scientific findings. Below are summaries of key experimental protocols for the evaluation of kinase inhibitor efficacy.
General Synthesis of 4-Anilinoquinazoline (B1210976) Derivatives
A common synthetic route to 4-anilinoquinazoline derivatives involves a few key steps[1][11]:
-
Cyclization: The quinazoline (B50416) core is often synthesized by the cyclization of an appropriately substituted anthranilic acid derivative with a formamide (B127407) equivalent.
-
Chlorination: The resulting quinazolinone is then chlorinated, typically at the 4-position, using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield a 4-chloroquinazoline (B184009) intermediate.
-
Nucleophilic Substitution: The crucial step involves the nucleophilic aromatic substitution of the 4-chloro group with a desired substituted aniline. This reaction is typically carried out in a solvent like isopropanol (B130326) or DMF at elevated temperatures[1].
-
Purification: The final product is purified by standard methods such as recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay Platform)
The Z'-LYTE™ assay is a fluorescence-based method that measures the extent of peptide phosphorylation by a kinase[12][13].
-
Kinase Reaction: The kinase, a specific peptide substrate labeled with a FRET pair (Coumarin and Fluorescein), and the test inhibitor are incubated in a buffer system. The reaction is initiated by the addition of ATP[13].
-
Development: A development reagent containing a site-specific protease is added. This protease selectively cleaves the non-phosphorylated peptide substrate, disrupting the FRET between the two fluorophores[13].
-
Detection: The fluorescence is measured at two wavelengths (emission for Coumarin and Fluorescein). The ratio of these emissions is calculated to determine the percentage of phosphorylation[12].
-
IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[14].
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the kinase inhibitor and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals[14].
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Kinase Inhibitor Discovery Workflow
Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.
General Structure of Aniline-Based Kinase Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Isopropoxy-5-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Isopropoxy-5-methylaniline, a compound often used in pharmaceutical and chemical synthesis.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of aromatic amines, a class of compounds to which it belongs. Aromatic amines are generally considered hazardous and require disposal as chemical waste.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: To protect clothing and skin from contamination.
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and leak-proof container.
-
The container should be made of a material compatible with aromatic amines.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Segregation:
-
Keep the waste container for this compound separate from other waste streams, especially incompatible materials, to prevent hazardous reactions.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and dry secondary containment area away from heat sources and direct sunlight while awaiting pickup.
-
-
Arrange for Professional Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound should also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste and dispose of it along with the chemical waste.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste.
-
Quantitative Data and Hazard Classification
| Parameter | Inferred Classification/Data | Source (Similar Compounds) |
| GHS Pictograms | Likely includes Health Hazard, Irritant | [6] |
| GHS Signal Word | Warning or Danger | [6][7] |
| Hazard Statements | Potentially harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. Some aromatic amines are suspected of causing cancer. | [2][6][7] |
| Disposal Route | Approved hazardous waste disposal plant. | [4][7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. fishersci.com [fishersci.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. 2-Isopropyl-5-methylaniline | 2437-39-0 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Isopropoxy-5-methylaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isopropoxy-5-methylaniline was publicly available at the time of this writing. The following guidance is synthesized from safety information for structurally similar aniline (B41778) compounds. It is imperative to consult the official SDS provided by the supplier upon purchase and to conduct a thorough risk assessment before handling this chemical.
This compound is an aromatic amine, and as with other compounds in this class, it should be handled with caution. Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[1] Proper personal protective equipment (PPE) and handling procedures are critical to ensure laboratory safety.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE based on general guidelines for aniline compounds.
| Protection Type | Recommended Equipment | Rationale & Notes |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | Protects against splashes and vapors. Standard safety glasses are not sufficient. |
| Skin and Body Protection | - Gloves: Butyl rubber, neoprene, or Viton gloves are recommended for handling anilines.[3] Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact.[1][3][4] Always inspect gloves for integrity before use. | Anilines can be readily absorbed through the skin.[1] Glove material should be selected based on the specific solvent used and the duration of handling. Consult the glove manufacturer's resistance chart. |
| - Lab Coat: A fully buttoned lab coat, preferably chemical-resistant. | Provides a barrier against spills and contamination of personal clothing. | |
| - Closed-toe Shoes: Sturdy, closed-toe shoes are mandatory. | Protects feet from spills. | |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[1][3] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] A full respiratory protection program, including medical clearance and fit testing, is required for respirator use.[3] | Anilines are volatile, and their vapors can be toxic upon inhalation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
1. Pre-Handling Preparations:
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) provided by the supplier.
-
Fume Hood Check: Verify that the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before donning.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]
-
Spill Kit: Have a spill kit rated for chemical spills readily available.
2. Handling Procedure:
-
Transfer: Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[1][3]
-
Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to dispense the chemical. Avoid creating dust or aerosols.
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.[5]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, acids, and other incompatible materials as specified in the SDS.[3][5]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[3][5] The storage area should be clearly labeled and secured.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solids (e.g., paper towels, gloves) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[3]
-
Container Labeling: Ensure waste containers are labeled with the full chemical name and associated hazards.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[3]
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
